molecular formula C7H6N4OS B1587771 1-(4-Hydroxyphenyl)-5-mercaptotetrazole CAS No. 52431-78-4

1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Cat. No.: B1587771
CAS No.: 52431-78-4
M. Wt: 194.22 g/mol
InChI Key: MOXZSKYLLSPATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-5-mercaptotetrazole (CAS 52431-78-4) is a sulfhydryl tetrazole ligand of significant interest in materials science and coordination chemistry. Its molecular structure, featuring one soft donor sulfur and three nitrogen atoms, affords multiple coordination sites and strong binding capacity with metal ions . This compound is particularly valuable for constructing novel coordination polymers with soft metal ions such as Cu(I). The conjugated system between the benzene and tetrazole rings enhances the stability of the ligand, making it suitable for synthesizing stable complexes under solvothermal conditions . A prominent research application of this compound is its role as a building block in the synthesis of luminescent coordination compounds. These materials exhibit sensitive fluorescence quenching responses to nitroaromatic compounds (NACs), positioning them as promising candidates for chemical sensing applications . Beyond sensing, tetrazole-based ligands are also explored in polymer science, for instance, as components in specialized adhesive compositions, although the primary research focus for this specific compound remains in inorganic and materials chemistry . The product is supplied with a purity of 96% and has a melting point of 169°C to 171°C . This chemical is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXZSKYLLSPATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068754
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52431-78-4
Record name 1,2-Dihydro-1-(4-hydroxyphenyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52431-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052431784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-(p-hydroxyphenyl)-5H-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structure, reactivity, and applications of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole, a versatile heterocyclic compound.

Executive Summary

This compound (HPMT) is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a tetrazole ring, a phenolic hydroxyl group, and a mercapto substituent, gives rise to a rich chemical profile. This guide provides a comprehensive overview of HPMT, detailing its structural characteristics, particularly its thiol-thione tautomerism, its key physicochemical properties, and its diverse chemical reactivity. We present established protocols for its derivatization and explore its applications as a corrosion inhibitor and a scaffold in drug discovery, grounded in authoritative scientific literature.

Introduction

The tetrazole ring is a critical pharmacophore in modern drug design, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles[1]. This compound (HPMT), also known by its CAS Number 52431-78-4, embodies the unique characteristics of this class. The presence of three key functional groups—the acidic N-H of the tetrazole, the phenolic -OH, and the nucleophilic sulfur of the mercapto group—makes HPMT a versatile building block for chemical synthesis and a candidate for various applications. This guide will elucidate the chemical properties that underpin its utility, providing both foundational knowledge and practical experimental insights.

Molecular Structure and Tautomerism

The defining structural feature of HPMT is its existence as an equilibrium between two tautomeric forms: the thiol and the thione.

Experimental and computational studies on related 5-mercapto-1-substituted tetrazoles consistently indicate that the thione tautomer is the more stable form , particularly in the solid state[2]. This stability is attributed to greater resonance delocalization within the heterocyclic ring. Spectroscopic evidence, such as the absence of a characteristic S-H stretching band (around 2550-2600 cm⁻¹) and the presence of an N-H stretching band (around 3100 cm⁻¹) in the infrared (IR) spectrum, supports the predominance of the thione form[2].

Physicochemical Properties

A summary of the key physicochemical properties of HPMT is presented in Table 1. These properties are crucial for designing reaction conditions, predicting solubility, and understanding the compound's behavior in biological and environmental systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52431-78-4[3][4]
Molecular Formula C₇H₆N₄OS[4]
Molecular Weight 194.21 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 160 - 162 °C (with decomposition)[5]
pKa 9.05 ± 0.15 (Predicted)[5]
Solubility Soluble in methanol (25 mg/mL)[4]
XLogP3 0.65660 (Predicted)[5]

Chemical Reactivity and Derivatization

HPMT's reactivity is dominated by the nucleophilic character of its sulfur atom and the acidity of its phenolic and tetrazole protons.

Reactions at the Mercapto Group

The sulfur atom is the primary site for electrophilic attack, most notably in alkylation reactions.

  • S-Alkylation: The mercapto group can be readily alkylated under basic conditions to form stable thioether derivatives. A prime example is the reaction with chloroacetic acid to yield [1-(4-hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid[6]. This reaction proceeds by deprotonation of the thiol tautomer (or the thione) to form a thiolate anion, which then acts as a potent nucleophile.

S_Alkylation HPMT HPMT Base + NaOH Intermediate Thiolate Anion Intermediate Base->Intermediate Deprotonation Reagent + ClCH₂COOH Product [1-(4-Hydroxyphenyl)-1H-tetrazol- 5-ylsulfanyl]acetic acid Reagent->Product Nucleophilic Substitution caption Figure 2: Workflow for S-Alkylation of HPMT.

  • Oxidative Coupling: In the presence of oxidizing agents, mercaptotetrazoles can undergo oxidative coupling to form disulfide bridges. For instance, the related 1-phenyl-1H-tetrazole-5-thiol has been shown to form 1,1′-diphenyl-5,5′-dithiodi-tetrazole in the presence of Fe³⁺ ions[7]. This reaction is crucial for understanding potential metabolic pathways and the compound's stability in oxidative environments.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as etherification or esterification, although this site is generally less reactive than the sulfur atom, especially under basic conditions where the more acidic thione/thiol proton is preferentially removed. Selective protection/deprotection strategies would be required to favor reaction at the hydroxyl group.

Key Applications Driven by Chemical Properties

Corrosion Inhibition

The molecular structure of HPMT makes it an excellent candidate for a corrosion inhibitor, particularly for steel and copper alloys in acidic media. While direct studies on HPMT are limited, extensive research on its close analogue, 1-phenyl-5-mercaptotetrazole (PMT), provides a clear mechanistic framework[8][9][10][11].

The inhibition mechanism involves the chemisorption of the molecule onto the metal surface. The multiple heteroatoms (four nitrogen atoms and one sulfur atom) and the delocalized π-electrons of the aromatic rings act as adsorption centers[8][9]. These centers donate electrons to the vacant d-orbitals of the metal atoms, forming a coordinate bond. This process creates a stable, protective film on the metal surface that acts as a barrier to corrosive agents like H⁺ and Cl⁻ ions, significantly reducing the rates of both anodic and cathodic corrosion reactions[8][10].

Corrosion_Inhibition cluster_0 Corrosive Environment (e.g., HCl) Metal Metal Surface (Fe, Cu) H_ions H⁺ H_ions->Metal Attack Blocked Cl_ions Cl⁻ Cl_ions->Metal Attack Blocked HPMT HPMT Molecule HPMT->Metal Adsorption via N and S atoms caption Figure 3: Mechanism of Corrosion Inhibition by HPMT.

Medicinal Chemistry Scaffold

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group[1]. Compared to a carboxylic acid, the tetrazole group in HPMT derivatives offers several advantages:

  • Higher Lipophilicity: Improving passage through biological membranes.

  • Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation.

  • pKa: The acidity is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

The HPMT scaffold provides multiple points for diversification. The sulfur atom can be functionalized to introduce various side chains, while the phenolic hydroxyl group can be modified to alter solubility or hydrogen bonding capacity. These features make HPMT a promising starting point for the synthesis of novel compounds for screening against various therapeutic targets[12].

Experimental Protocols

Protocol 1: Synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid

This protocol is adapted from the procedure described by Zhan et al. and demonstrates the S-alkylation of HPMT[6].

Materials:

  • This compound (HPMT) (1.94 g, 10.0 mmol)

  • Sodium hydroxide (NaOH) (0.80 g, 20.0 mmol for initial deprotonation + 1.40 g, 35.0 mmol for chloroacetic acid neutralization)

  • Chloroacetic acid (2.835 g, 30.0 mmol)

  • Deionized water

  • 1.0 M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve HPMT (1.94 g) and NaOH (0.80 g) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of chloroacetic acid (2.835 g) and NaOH (1.40 g) in deionized water.

  • Add the chloroacetic acid solution to the HPMT solution.

  • Heat the reaction mixture to 353 K (80 °C) and stir for 4 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature.

  • Adjust the pH of the solution to 2 by slowly adding 1.0 M HCl. A white precipitate will form.

  • Filter the solid product using a Büchner funnel and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure single crystals of [1-(4-hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid.

Self-Validation:

  • Yield: Monitor the mass of the dried, recrystallized product.

  • Purity: Assess by melting point determination and chromatographic techniques (TLC, HPLC).

  • Structure Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values for the product. The crystal structure can be confirmed by X-ray diffraction[6].

Safety and Handling

This compound is classified as a flammable solid.

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Ground and bond containers and receiving equipment to prevent static discharge.

  • First Aid: In case of skin contact, wash with plenty of soap and water.

Conclusion and Future Outlook

This compound is a compound with a well-defined but versatile chemical character. Its propensity for S-alkylation and its inherent thiol-thione tautomerism are central to its reactivity. The structural analogy to proven corrosion inhibitors and its possession of a key medicinal chemistry scaffold highlight its significant potential. Future research should focus on a more thorough exploration of its biological activities through the synthesis of derivative libraries and on quantitative studies of its performance as a corrosion inhibitor for a wider range of metals and conditions. The continued investigation of HPMT and its derivatives promises to yield novel solutions in both materials protection and therapeutic development.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT), a heterocyclic compound with a structure suggestive of diverse pharmacological potential. In the absence of direct and conclusive research on its specific mechanism of action, this document synthesizes information from related compounds and theoretical principles to postulate a likely biological role and to chart a course for future investigation.

Compound Profile: Physicochemical Characteristics of HPMT

A thorough understanding of a compound's physical and chemical properties is fundamental to elucidating its biological activity. HPMT is a small molecule characterized by the presence of a hydroxyphenyl group attached to a mercaptotetrazole ring.

PropertyValueSource
Molecular Formula C7H6N4OS[1][2]
Molecular Weight 194.21 g/mol [1]
CAS Number 52431-78-4[1][2]
Appearance White to cream to purple crystals or crystalline powder[2]
Melting Point 160 °C[1]
pKa 9.05 ± 0.15[1]
LogP 0.65660[1]

The presence of both a phenol group (a potential hydrogen bond donor and acceptor) and a thiol group (a known nucleophile and metal chelator) suggests multiple avenues for interaction with biological macromolecules.

The Mercaptotetrazole Moiety: A Clue to a Potential Mechanism of Action

While direct studies on HPMT are lacking, significant research into structurally related mercaptotetrazole derivatives provides a compelling hypothesis for its mechanism of action: enzyme inhibition, particularly of metalloenzymes.

A recent study on mercaptopropanamide-substituted aryl tetrazoles identified them as potent, broad-spectrum inhibitors of metallo-β-lactamase (MBL) enzymes.[3] These enzymes are critical for bacterial resistance to β-lactam antibiotics. The study revealed that the thiol group of the mercaptotetrazole moiety is crucial for coordinating with the zinc ions in the active site of these enzymes, thereby inhibiting their function.[4]

G cluster_MBL Metallo-β-Lactamase (MBL) Active Site cluster_HPMT This compound (HPMT) Zn1 Zn1 ActiveSite Enzyme Pocket Zn2 Zn2 Inhibition Enzyme Inhibition ActiveSite->Inhibition Thiol Thiol Group (-SH) Thiol->Zn1 Coordination Bond Thiol->Zn2 Coordination Bond TetrazoleRing Tetrazole Ring Thiol->TetrazoleRing Hydroxyphenyl Hydroxyphenyl Group TetrazoleRing->Hydroxyphenyl

Caption: Hypothetical chelation of zinc ions in the MBL active site by the thiol group of HPMT.

Given that HPMT possesses the same mercaptotetrazole core, it is plausible that it could act as an inhibitor of MBLs or other metalloenzymes. The hydroxyphenyl group could further influence its binding affinity and selectivity for specific enzyme targets.

Broader Pharmacological Context of Tetrazole Derivatives

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5] This broad context provides additional, albeit less direct, possibilities for the mechanism of action of HPMT.

  • Antimicrobial Activity: Beyond MBL inhibition, various tetrazole derivatives have demonstrated direct antibacterial and antifungal properties.[5]

  • Anti-inflammatory Effects: Some tetrazole-containing compounds have shown potent anti-inflammatory activity.[5]

  • Cardiovascular Applications: Tetrazole derivatives have been explored for their antihypertensive effects.[5]

  • Central Nervous System (CNS) Activity: The tetrazole moiety is present in drugs targeting CNS disorders.[5]

The Role of the 4-Hydroxyphenyl Group

The 4-hydroxyphenyl substituent is also a common feature in pharmacologically active molecules. This group can participate in hydrogen bonding and may be a substrate for enzymes such as tyrosinase.[6] Research on other 4-hydroxyphenyl-containing compounds has pointed towards activities like tyrosinase inhibition and antioxidant effects.[6][7] It is conceivable that the 4-hydroxyphenyl group of HPMT could contribute to a secondary mechanism of action or modulate the primary activity of the mercaptotetrazole core.

Proposed Avenues for Future Research and Experimental Protocols

To definitively elucidate the mechanism of action of HPMT, a systematic experimental approach is required. The following outlines key areas of investigation and suggested protocols.

Enzyme Inhibition Assays

Objective: To determine if HPMT inhibits the activity of metalloenzymes, particularly MBLs.

Protocol: Metallo-β-Lactamase Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified recombinant MBL (e.g., NDM-1, VIM-2). A chromogenic cephalosporin substrate such as nitrocefin is commonly used.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4).

  • Inhibition Studies:

    • Pre-incubate the MBL enzyme with varying concentrations of HPMT for a defined period.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of HPMT for the MBL enzyme.

G Start Start: Prepare Reagents Pre-incubation Pre-incubate MBL with HPMT Start->Pre-incubation Reaction Add Nitrocefin Substrate Pre-incubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis End End: Determine Inhibitory Potency Analysis->End

Caption: Workflow for an MBL enzyme inhibition assay.

Broad Biological Screening

Objective: To identify other potential biological targets of HPMT.

Protocol: High-Throughput Screening (HTS)

  • Assay Panel Selection: Utilize a broad panel of commercially available HTS assays covering various target classes (e.g., kinases, proteases, GPCRs, ion channels).

  • Compound Preparation: Prepare a stock solution of HPMT in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Execution: Perform the HTS assays according to the manufacturer's protocols, testing HPMT at multiple concentrations.

  • Hit Identification and Validation: Identify "hits" based on predefined activity thresholds. Validate these hits through dose-response studies and orthogonal assays.

Cellular Assays

Objective: To assess the effects of HPMT on cellular processes.

Protocol: Antimicrobial Susceptibility Testing (AST)

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains, including those known to produce MBLs.

  • Broth Microdilution: Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of HPMT.

  • Synergy Studies: Investigate potential synergistic effects of HPMT with existing β-lactam antibiotics.

Conclusion

While the definitive mechanism of action of this compound remains to be experimentally validated, the available evidence strongly suggests a role as an enzyme inhibitor, particularly targeting metalloenzymes like metallo-β-lactamases. The structural features of HPMT, namely the mercaptotetrazole and hydroxyphenyl moieties, provide a solid foundation for this hypothesis. The proposed research avenues offer a clear path forward for researchers to uncover the full therapeutic potential of this intriguing molecule.

References

Spectroscopic Characterization of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-Hydroxyphenyl)-5-mercaptotetrazole, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and data from analogous compounds. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

This compound (C₇H₆N₄OS) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule features a tetrazole ring, a phenolic hydroxyl group, and a mercapto group. A critical aspect to consider is the potential for tautomerism between the thiol (-SH) and thione (=S) forms of the mercapto-substituted tetrazole. Spectroscopic evidence from related compounds, such as 5-mercapto-1-methyltetrazole, suggests that the thione tautomer is often favored in the solid state.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the hydroxyphenyl ring and the acidic protons of the hydroxyl and mercapto/NH groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Ar-H (ortho to -OH)6.8 - 7.0Doublet2HProtons on the phenyl ring adjacent to the hydroxyl group.
Ar-H (meta to -OH)7.2 - 7.4Doublet2HProtons on the phenyl ring adjacent to the tetrazole nitrogen.
-OH9.5 - 10.5Singlet (broad)1HChemical shift can be highly variable and concentration-dependent.
-SH / -NH13.0 - 15.0Singlet (broad)1HThe broadness and chemical shift are indicative of an acidic proton. The exact shift can help distinguish between thiol and thione tautomers.[3]

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar aromatic and heterocyclic compounds. The electron-donating nature of the hydroxyl group shields the ortho protons, shifting them upfield compared to the meta protons. The acidic protons of the hydroxyl and mercapto/NH groups are expected to be downfield and broad due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=S (Thione)160 - 170The chemical shift of this carbon is a key indicator of the thione tautomer.
C-OH (Phenolic)155 - 160Carbon directly attached to the hydroxyl group.
C-N (Aromatic)130 - 135Carbon of the phenyl ring attached to the tetrazole ring.
Ar-CH (meta to -OH)125 - 130Aromatic carbons adjacent to the tetrazole nitrogen.
Ar-CH (ortho to -OH)115 - 120Aromatic carbons adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the O-H, N-H, C=S, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Frequency (cm⁻¹) Intensity Notes
O-H (Phenolic)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.
N-H (Thione)3100 - 3200MediumPresence of this band would support the thione tautomer.[2]
Aromatic C-H3000 - 3100MediumStretching vibrations of the phenyl ring protons.
C=N (Tetrazole)1500 - 1600MediumStretching vibrations within the tetrazole ring.
Aromatic C=C1450 - 1600Medium-StrongPhenyl ring stretching vibrations.
C=S (Thione)1100 - 1300Medium-StrongThis absorption is a key diagnostic for the thione tautomer.[2]

Expert Insight: The absence of a sharp S-H stretching band around 2500-2600 cm⁻¹ and the presence of a distinct N-H stretching band would be strong evidence for the predominance of the thione tautomer in the analyzed sample.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 194.21 g/mol ), the mass spectrum will be crucial for confirming its identity.[4][5]

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 194. Key fragmentation pathways could involve the loss of N₂ from the tetrazole ring, cleavage of the C-S bond, and fragmentation of the hydroxyphenyl group. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the parent ion and its fragments.[6][7][8]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Step-by-step protocol for ATR-IR spectroscopy.

Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for ESI-MS sample preparation and analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and analysis of closely related structures. This information provides a robust foundation for researchers in the positive identification and characterization of this compound. Experimental verification of these predictions will be a critical step in the continued investigation of this promising compound.

References

Crystal structure of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Authored by: Gemini, Senior Application Scientist

Foreword: This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of the synthesis, crystallographic analysis, and structural intricacies of this compound (HPMT). Our focus is on the causality behind the experimental design and the implications of the structural data for therapeutic innovation. The tetrazole moiety is a cornerstone of modern medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids to enhance pharmacokinetic profiles.[1][2] A profound understanding of the three-dimensional architecture of molecules like HPMT is, therefore, not merely academic—it is a prerequisite for rational drug design and the optimization of lead compounds.[3]

The Structural Dichotomy: Thiol-Thione Tautomerism

A critical feature of 5-mercaptotetrazoles is their existence as an equilibrium of two tautomeric forms: the thiol and the thione.[4][5] This interconversion involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring. While solution-state analysis often reveals a dynamic equilibrium, solid-state crystal structures typically "trap" the most stable tautomer under crystallization conditions. The IUPAC name, 1-(4-hydroxyphenyl)-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione, suggests the thione form is prevalent.[6][7] The crystallographic analysis detailed herein provides definitive evidence for the dominant tautomer in the solid state, a crucial piece of information for computational modeling and understanding intermolecular interactions.

G cluster_thiol Thiol Tautomer cluster_thione Thione Tautomer thiol 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol thione 1-(4-Hydroxyphenyl)-5H-tetrazole-5-thione thiol->thione Proton Migration

Caption: Thiol-Thione Tautomerism in HPMT.

Synthesis and Single-Crystal Growth: From Reagents to Diffraction-Quality Crystals

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Synthesis Protocol

This protocol is adapted from established methods for synthesizing substituted phenyl-5-mercaptotetrazoles.[8][9] The core of the reaction is a cyclization that builds the tetrazole ring.

Experimental Workflow: Synthesis of HPMT

  • Starting Material Preparation: Begin with 4-aminophenol. React it with carbon disulfide in an alkaline medium (e.g., aqueous NaOH) to form the corresponding dithiocarbamate salt. This step is foundational, creating the precursor that will react with the azide source.

  • Cyclization Reaction: To the aqueous solution of the dithiocarbamate salt, add sodium azide (NaN₃). The choice of an aqueous solvent is crucial for both reagent solubility and safety, particularly when handling sodium azide. The mixture is heated to reflux (approx. 85-95°C) for 10-12 hours.[9] The heat provides the necessary activation energy for the [3+2] cycloaddition reaction to proceed efficiently.

  • Work-up and Purification: After cooling the reaction mixture, it is crucial to neutralize it. Slowly add a mineral acid (e.g., dilute HCl) until the pH is acidic (pH 2-3).[9] This protonates the tetrazole salt, causing the crude HPMT product to precipitate out of the solution due to its lower solubility in acidic aqueous media. The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Purity Confirmation: The identity and purity of the synthesized HPMT should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry before proceeding to crystallization.

G A 4-Aminophenol + CS₂ (in NaOH) B Dithiocarbamate Salt Formation A->B Step 1 C Add Sodium Azide (NaN₃) B->C D Heat to Reflux (10-12h) C->D Step 2 E Cyclization Reaction D->E F Cool & Acidify (HCl) E->F Step 3 G Precipitation of Crude HPMT F->G H Filter & Wash G->H I Pure HPMT Powder H->I Step 4

Caption: Workflow for HPMT Synthesis.

Protocol for Single-Crystal Growth

The goal of crystallization is to transition the system from a state of high solubility to limited supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.[3]

  • Solvent Selection: Dissolve the purified HPMT powder in a minimal amount of a suitable solvent. Ethanol is reported to be effective for similar derivatives.[8] The solution should be heated gently to ensure complete dissolution.

  • Slow Cooling: The hot, saturated solution is then allowed to cool to room temperature very slowly. This can be achieved by placing the flask in a dewar or an insulated container. Rapid cooling leads to precipitation or the formation of microcrystals, which are unsuitable for single-crystal X-ray diffraction.

  • Evaporation: If slow cooling does not yield crystals, slow evaporation is an alternative. The container is loosely covered (e.g., with parafilm pierced with a few small holes) to allow the solvent to evaporate over several days. This gradually increases the concentration, promoting crystal formation.

  • Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, they are carefully harvested from the mother liquor using a loop and immediately prepared for diffraction analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous three-dimensional structural data, which is the gold standard for molecular structure determination.[3] The workflow involves data collection, structure solution, and refinement.

G cluster_exp Experimental cluster_comp Computational A Mount Single Crystal B Collect Diffraction Data (e.g., Bruker APEXII) A->B C Process Data (Integration & Scaling) B->C D Solve Phase Problem (Direct Methods) C->D E Refine Structure (Least-Squares) D->E F Validate Model E->F G G F->G Final Structure (CIF)

Caption: X-Ray Crystallography Workflow.

Data Collection and Refinement Parameters

Based on the analysis of a closely related derivative, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid, the following parameters represent a standard and robust experimental setup.[8]

ParameterValue / DescriptionRationale
Instrument Bruker APEXII area-detectorA modern diffractometer capable of high-resolution data collection.
X-ray Source Mo Kα radiation (λ = 0.71073 Å)Provides good diffraction and is standard for small-molecule crystallography.
Temperature 293 K (or 100 K)Room temperature is common, but cryogenic temperatures (100 K) reduce thermal motion, leading to higher quality data.
Data Processing SAINTSoftware for integration of raw diffraction images.
Absorption Correction Multi-scan (SADABS)Corrects for the absorption of X-rays by the crystal, which is essential for accurate intensity measurements.[8]
Structure Solution Direct Methods (SHELXS)A powerful algorithm for solving the phase problem for small molecules.
Refinement Full-matrix least-squares on F² (SHELXL)The standard method for refining the atomic coordinates and displacement parameters against the experimental data.

Analysis of the Crystal Structure

The refined crystallographic model reveals detailed insights into the molecular and supramolecular features of HPMT. The data presented here are based on the published structure of its acetic acid derivative, which provides a highly reliable proxy for the core HPMT scaffold.[8]

Molecular Geometry and Tautomerism

The crystal structure confirms that the molecule exists predominantly in the thione tautomeric form in the solid state. The key evidence is the location of the hydrogen atom on one of the ring nitrogens and the C=S double bond character.

Analysis of the tetrazole ring reveals extensive, though not uniform, π-electron delocalization.[8]

BondTypical Length (Å) in Derivative[8]Interpretation
C=S~1.723Intermediate between a single and double bond, indicating delocalization.
N2=N3~1.283Close to a standard N=N double bond length.
N1-N2~1.358Intermediate between a single and double bond.
N3-N4~1.365Intermediate between a single and double bond.
C-N4~1.324Shorter than a typical C-N single bond.
C-N1~1.340Shorter than a typical C-N single bond.

This pattern of bond lengths confirms a delocalized electron system extending from the tetrazole ring to the exocyclic sulfur atom, a feature that influences the molecule's electronic properties and interaction potential.

Supramolecular Assembly and Hydrogen Bonding

The true power of crystallographic analysis lies in understanding how individual molecules interact to build a three-dimensional lattice. In HPMT, hydrogen bonding is the dominant intermolecular force. The key functional groups involved are:

  • Phenolic Hydroxyl (-OH) group: Acts as a hydrogen bond donor.

  • Thione Sulfur (C=S) group: Acts as a hydrogen bond acceptor.

  • Tetrazole Nitrogen atoms: Can act as hydrogen bond acceptors.

In the crystal lattice of the related derivative, a layered structure is formed, constructed from intermolecular O—H⋯O and O—H⋯N hydrogen bonds.[8] It is highly probable that HPMT itself will exhibit a similar packing motif, driven by strong hydrogen bonds such as O-H···S=C and N-H···O(phenol) , creating robust chains or sheets. This network is critical for the material's physical properties, such as melting point and solubility, and provides a map of the key interaction points for binding to a biological target.

Physicochemical Properties

A summary of the key physicochemical properties provides essential data for laboratory use and computational modeling.

PropertyValueSource
CAS Number 52431-78-4[6][10]
Molecular Formula C₇H₆N₄OS[6][10]
Molecular Weight 194.21 g/mol [10]
Appearance White to cream crystalline powder[6][11]
Melting Point 160-170 °C (decomposes)[7][10]
Density ~1.63 g/cm³[10]
pKa ~9.05[10]

Implications for Drug Development

The structural and physicochemical data presented in this guide are directly applicable to the drug discovery pipeline.

  • Pharmacophore Modeling: The precise 3D coordinates of HPMT, along with the identification of hydrogen bond donors and acceptors, provide a validated pharmacophore model. This model is essential for virtual screening of compound libraries to find molecules with complementary features.

  • Structure-Based Drug Design (SBDD): If HPMT or a derivative is co-crystallized with a target protein, the structural data reveals the exact binding mode. The knowledge of the tautomeric form and the key hydrogen bonds observed in the small-molecule crystal structure helps rationalize these interactions and guide the design of new analogues with enhanced potency and selectivity.

  • Physicochemical Property Optimization: The crystal packing reveals the molecule's self-interaction tendencies. This information can be used to predict and modify properties like solubility and crystal habit, which are critical for formulation and bioavailability. The tetrazole ring, as a bioisostere of a carboxylic acid, offers a less acidic and often more lipophilic alternative, and this structural analysis provides the foundational data to exploit these properties.[1]

Conclusion

This compound is a molecule of significant interest due to the versatile chemistry of the tetrazole ring. This guide has detailed the pathway from synthesis to high-resolution structural analysis via single-crystal X-ray diffraction. The key findings confirm the prevalence of the thione tautomer in the solid state, characterized by a delocalized π-electron system and a supramolecular architecture dominated by strong hydrogen bonds. This detailed structural knowledge is not an end in itself but a critical tool that empowers medicinal chemists and drug development professionals to design the next generation of therapeutics with greater precision and insight.

References

Solubility Profiling of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. Tetrazole derivatives are widely recognized as metabolically stable bioisosteres of carboxylic acids, making them privileged scaffolds in modern drug design.[1][2][3] The physicochemical properties of any drug candidate, particularly its solubility, are paramount as they directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[4] This guide presents a comprehensive framework for characterizing the solubility of HPMT across a diverse range of solvents. Moving beyond a simple data sheet, we detail the theoretical underpinnings for solvent selection using Hansen Solubility Parameters (HSP), provide a robust, step-by-step experimental protocol for determining equilibrium solubility via the gold-standard shake-flask method, and outline analytical quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of HPMT and Its Solubility

The tetrazole moiety is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including prominent drugs like the antihypertensive agent losartan.[1][5] Its ability to mimic the electronic and steric properties of a carboxylic acid group while often improving pharmacokinetic profiles makes compounds like HPMT highly relevant for investigation.[2][3]

Solubility is a critical determinant of a drug's journey through development.[4] Poor solubility can lead to challenges in:

  • Formulation: Difficulty in developing suitable oral or parenteral dosage forms.

  • Bioavailability: Inefficient absorption from the gastrointestinal tract, leading to suboptimal therapeutic effect.

  • Process Chemistry: Complications in purification and crystallization steps during synthesis.

Therefore, a thorough understanding of HPMT's solubility is not merely an academic exercise but a foundational requirement for any research or development program involving this compound. This document serves as a practical guide for scientists to systematically approach this critical characterization.

Physicochemical Profile of this compound

Before embarking on experimental work, it is crucial to understand the intrinsic properties of the molecule. HPMT's structure—comprising a polar phenolic hydroxyl group, an acidic mercaptotetrazole ring, and a non-polar phenyl group—suggests a complex solubility behavior, with potential for both hydrogen bonding and non-polar interactions.

PropertyValueSource
Molecular Formula C₇H₆N₄OS[6]
Molecular Weight 194.21 g/mol [6]
CAS Number 52431-78-4[6]
Melting Point ~160-170 °C (decomposes)[7][8]
pKa (predicted) 9.05 ± 0.15[9]
Appearance White to cream crystalline powder[6]
Known Solubility Soluble in Methanol (25 mg/mL)[8]

Theoretical Framework: Predicting Solubility with Hansen Parameters

A rational approach to solvent selection is more efficient than random trial-and-error. The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[9]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in a three-dimensional "Hansen space." The distance (Ra) between the solute (HPMT) and a solvent in this space is a strong predictor of solubility. A smaller Ra value indicates higher affinity and, therefore, higher probable solubility.

Caption: Conceptual diagram of Hansen Solubility Space.

To facilitate experimental design, the table below lists the HSP values for a selection of common laboratory solvents, categorized by their nature. A diverse set of solvents should be chosen from this list to probe the full range of HPMT's solubility characteristics.

SolventCAS NumberδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Non-Polar
n-Hexane110-54-314.90.00.0
Toluene108-88-318.01.42.0
Polar Aprotic
Acetone67-64-115.510.47.0
Acetonitrile75-05-815.318.06.1
Dimethyl Sulfoxide (DMSO)67-68-518.416.410.2
Ethyl Acetate141-78-615.85.37.2
Polar Protic
Methanol67-56-114.712.322.3
Ethanol64-17-515.88.819.4
Isopropanol67-63-015.86.116.4
Water7732-18-515.516.042.3

HSP values are in MPa⁰.⁵. Data compiled from various sources.[10][11]

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[3][4] It ensures that the solution has reached a true equilibrium with the solid phase, providing a definitive solubility value at a given temperature.

G cluster_workflow Shake-Flask Solubility Workflow A Step 1: Preparation Weigh excess HPMT (~10-20 mg) into a glass vial. B Step 2: Solvent Addition Add a precise volume (e.g., 2 mL) of the chosen solvent. A->B C Step 3: Equilibration Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48h. B->C D Step 4: Phase Separation Centrifuge the suspension at high speed (e.g., 10,000 rpm, 15 min). C->D E Step 5: Sample Collection Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. D->E F Step 6: Dilution Dilute the clear filtrate with a suitable mobile phase for HPLC analysis. E->F G Step 7: Quantification Analyze the diluted sample by a validated HPLC method. F->G

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

4.1. Materials and Equipment

  • This compound (HPMT), solid powder

  • Selected solvents (analytical grade or higher)

  • 4 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV-Vis or DAD detector

4.2. Procedure

  • Preparation: Accurately weigh an excess amount of HPMT (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains after equilibrium is reached. Perform each solvent test in triplicate.[12]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[13]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.[2]

  • Sample Collection: Carefully withdraw a portion of the clear supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.[2]

  • Dilution & Analysis: Accurately dilute the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve. Analyze the final sample via HPLC.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of HPMT in the saturated solutions due to its specificity, sensitivity, and precision.[14][15]

Suggested HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Elution Mode: Isocratic or gradient elution can be used. An isocratic method is often sufficient for solubility studies. A starting point could be 60:40 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis detector set to the λ_max of HPMT (to be determined by scanning a standard solution, likely in the 250-280 nm range).

  • Quantification: Prepare a series of HPMT standard solutions of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The concentration of the unknown samples can then be calculated from this curve.

Data Interpretation and Implications

The experimental results should be compiled into a comprehensive table to facilitate analysis.

SolventClassificationExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
e.g., MethanolPolar Protic25.00.129
e.g., TolueneNon-Polar<0.1<0.0005
e.g., DMSOPolar Aprotic[Experimental Data][Calculated Data]
............

Interpreting the Results: By analyzing the solubility data in conjunction with the solvent's Hansen parameters, a clear picture of HPMT's solubility profile will emerge. High solubility in solvents like DMSO and Methanol would indicate the importance of polar and hydrogen bonding interactions. Conversely, low solubility in hexane or toluene would confirm the limited contribution of dispersion forces alone.

Implications for Drug Development:

  • Synthesis & Purification: Solvents with high solubility can be selected for reaction media, while solvent/anti-solvent pairs can be identified for efficient crystallization and purification.

  • Formulation: For oral dosage forms, understanding aqueous solubility across the physiological pH range (1.2-6.8) is critical and mandated by regulatory bodies like the ICH.[4][12][16] For parenteral formulations, identifying suitable non-aqueous or co-solvent systems is essential.

  • Preclinical Studies: The choice of vehicle for in vitro and in vivo assays is dictated by solubility to ensure the compound is fully dissolved and bioavailable for testing.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)-5-mercaptotetrazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to the versatile pharmacological activities associated with the tetrazole scaffold.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly its thermal stability and decomposition profile, is paramount for ensuring safety, quality, and efficacy.[3] This technical guide provides a comprehensive analysis of the thermal behavior of this compound, synthesizing available data with expert insights into its decomposition pathways and the underlying chemical principles. This document is intended to serve as a critical resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction: The Significance of this compound in Drug Development

The tetrazole ring is a key pharmacophore in modern drug design, often employed as a bioisosteric replacement for the carboxylic acid group, which can enhance a molecule's metabolic stability and membrane permeability.[1] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The specific substitution of a 4-hydroxyphenyl group at the N1 position and a mercapto group at the C5 position of the tetrazole ring in this compound imparts a unique combination of chemical features that can influence its biological activity and physicochemical characteristics. For instance, aryl-mercaptotetrazole derivatives have been explored as metallo-β-lactamase inhibitors and for their antitubercular activities.[4][5]

A critical aspect of the pre-formulation and development phase for any active pharmaceutical ingredient (API) is the characterization of its thermal stability. This information is vital for:

  • Hazard Assessment: Identifying potential explosive or exothermic decomposition events.[6]

  • Process Safety: Establishing safe temperature limits for manufacturing, drying, and storage.

  • Stability Studies: Predicting shelf-life and degradation pathways under various conditions.

  • Polymorph Screening: Understanding the thermodynamic relationships between different solid-state forms.

This guide will delve into the thermal properties of this compound, providing a detailed examination of its decomposition behavior.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal decomposition.

PropertyValueSource
Molecular Formula C₇H₆N₄OS[7]
Molecular Weight 194.22 g/mol [8]
Melting Point 160 °C[8]
Decomposition Temperature 162 °C (decomposes)[9][10]
Appearance White to cream crystalline powder[11]

The proximity of the melting point to the decomposition temperature suggests that the compound has a narrow window of thermal stability in the liquid state and may undergo decomposition shortly after melting.

Thermal Analysis: Unraveling the Decomposition Profile

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability of a compound. While specific TGA/DSC data for this compound is not extensively published, we can infer its likely behavior based on data from structurally similar compounds and general knowledge of tetrazole chemistry.

Expected TGA-DSC Profile

A typical TGA-DSC analysis of this compound would likely reveal the following:

  • Initial Endotherm (DSC): An endothermic event corresponding to the melting of the compound around 160 °C.

  • Exothermic Decomposition (DSC): Immediately following the melting, a sharp exothermic peak would be expected, indicating the onset of decomposition. The exothermic nature is characteristic of the breakdown of the high-energy tetrazole ring.

  • Mass Loss (TGA): A significant and often rapid mass loss would be observed in the TGA thermogram, coinciding with the exothermic event in the DSC.

Based on a study of various phenyl tetrazoles, the mass loss for a related compound, 1-(4-hydroxyphenyl)-1H-tetrazole (lacking the mercapto group), was in the range of 26-30%.[12] This mass loss is primarily attributed to the elimination of a molecule of nitrogen (N₂), which has a molecular weight of 28 g/mol . For this compound (MW = 194.22 g/mol ), the theoretical mass loss for the expulsion of N₂ would be approximately 14.4%. The observed higher mass loss in the analogue suggests that other fragmentation events occur.

Proposed Decomposition Mechanism

The thermal decomposition of tetrazoles can proceed through several pathways, largely influenced by the nature and position of their substituents.[13] For 1-substituted-5-mercaptotetrazoles, the decomposition is likely initiated by the cleavage of the tetrazole ring.

Step 1: Ring Opening and Nitrogen Extrusion

The primary and most common decomposition pathway for tetrazoles involves the elimination of molecular nitrogen (N₂), a thermodynamically very stable molecule.[3] This is often the rate-determining step and results in the formation of highly reactive intermediates. For 1,5-disubstituted tetrazoles, this can lead to the formation of a nitrene intermediate.

Step 2: Role of the Substituents in Secondary Decomposition

The subsequent fate of the molecule is dictated by the hydroxyphenyl and mercapto substituents. The initial fragmentation is likely followed by a series of secondary reactions. A plausible decomposition pathway for this compound could involve the formation of 4-hydroxyphenyl isothiocyanate and hydrazoic acid, or other reactive intermediates.

A study on the thermal decomposition of various phenyl tetrazoles proposed the formation of N₂ and an isonitrile as the primary products.[12] Applying this to our molecule of interest, the decomposition could yield 4-hydroxyphenyl isonitrile and a sulfur-containing fragment, in addition to N₂.

The presence of the mercapto group can also influence the decomposition pathway. It may participate in tautomerization with the tetrazole ring, and its sulfur atom could be involved in subsequent reactions of the decomposition intermediates.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible thermal analysis data for this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

  • Temperature Range: 25 °C to 400 °C, or higher if complete decomposition is not observed.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Non-hermetic pans are suitable for observing decomposition events where gas is evolved.

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

  • Heating Rate: A heating rate of 10 °C/min is typically used.

  • Temperature Range: 25 °C to a temperature beyond the final decomposition event observed in TGA.

  • Data Analysis: Determine the melting point (peak of the endotherm), the onset temperature of decomposition (start of the exotherm), and the enthalpy of decomposition (area under the exothermic peak).

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample This compound Weighing Accurate Weighing (2-10 mg) Sample->Weighing TGA TGA (10°C/min, N2) Weighing->TGA DSC DSC (10°C/min, N2) Weighing->DSC TGA_Data Mass Loss (%) vs. Temp (°C) TGA->TGA_Data DSC_Data Heat Flow (mW) vs. Temp (°C) DSC->DSC_Data Decomposition_Profile Thermal Stability & Decomposition Profile TGA_Data->Decomposition_Profile DSC_Data->Decomposition_Profile

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Decomposition_Pathway Parent This compound Heat Δ (Heat) ~162°C Parent->Heat Intermediate [Unstable Intermediate] Heat->Intermediate N2 N₂ (gas) Intermediate->N2 Products Secondary Decomposition Products (e.g., 4-hydroxyphenyl isothiocyanate, isonitrile derivatives) Intermediate->Products

Caption: A simplified proposed thermal decomposition pathway.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. The compound exhibits a decomposition temperature in close proximity to its melting point, indicating a limited thermal stability in the molten state. The decomposition is characterized by an exothermic release of energy and is proposed to proceed via the initial extrusion of molecular nitrogen from the tetrazole ring, a hallmark of this class of compounds. The hydroxyphenyl and mercapto substituents are expected to play a significant role in the subsequent fragmentation pathways.

For drug development professionals, the key takeaway is the necessity of careful temperature control during all stages of handling, processing, and storage of this compound to prevent unwanted degradation. Further studies, including detailed kinetic analysis (e.g., using model-free methods like Flynn-Wall-Ozawa) and identification of decomposition products using techniques like TGA-MS or Pyrolysis-GC-MS, would provide a more complete understanding of its decomposition mechanism and allow for more precise safety and stability predictions. Such data would be invaluable for the continued development of this and other promising tetrazole-based pharmaceutical agents.

References

Literature review on 1-phenyl-5-mercaptotetrazole and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenyl-5-mercaptotetrazole and its Analogs: Synthesis, Properties, and Applications

Introduction: The Versatility of the Tetrazole Scaffold

To researchers in heterocyclic chemistry and drug development, the tetrazole ring represents a uniquely versatile scaffold. Comprising a five-membered ring with four nitrogen atoms and one carbon atom, this nitrogen-rich heterocycle is a cornerstone of medicinal chemistry, primarily for its role as a non-classical bioisostere of the carboxylic acid group.[1][2] This bioisosterism stems from their comparable pKa values and planar structures, which allow tetrazolate anions to engage in similar biological interactions as carboxylates but with improved lipophilicity, often enhancing cell membrane permeability.[1]

Among the vast family of tetrazole derivatives, 1-phenyl-5-mercaptotetrazole (PMT) , also known as 1-phenyl-1H-tetrazole-5-thiol, stands out for its broad spectrum of applications.[3] This compound exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that, along with its phenyl and tetrazole moieties, underpins its utility in diverse fields ranging from industrial corrosion inhibition to the synthesis of novel pharmaceuticals and advanced materials.[4][5] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and key applications of PMT and its analogs, offering field-proven insights for scientists and development professionals.

Core Synthesis of 1-Phenyl-5-mercaptotetrazole (PMT)

The industrial and laboratory-scale synthesis of PMT is critical for its widespread application. The choice of synthetic route is often dictated by factors such as starting material availability, desired purity, yield, and safety considerations, particularly the use of azides. Two prevalent methods are detailed below.

Method 1: Cycloaddition of Phenyl Isothiocyanate and Sodium Azide

This is one of the most direct and widely adopted methods for synthesizing 5-substituted-mercaptotetrazoles. The reaction proceeds via a [2+3] cycloaddition mechanism. The causality here is the electrophilic nature of the central carbon in the isothiocyanate group, which is readily attacked by the nucleophilic azide ion.

Experimental Protocol: Synthesis from Phenyl Isothiocyanate [6]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add sodium azide and a suitable solvent (e.g., water or DMF).

  • Reagent Addition: Slowly add phenyl isothiocyanate to the stirred suspension. The reaction is exothermic and addition should be controlled to maintain the desired temperature.

  • Reaction Conditions: Heat the reaction mixture to 90-95°C and maintain for 110-130 minutes.[6] This controlled heating ensures the complete cycloaddition reaction without requiring a catalyst, which simplifies purification.[6]

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified (e.g., with HCl or H₂SO₄) to precipitate the crude PMT product.[7]

  • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as a toluene-water mixture, to yield the final product with purity often exceeding 99%.[7]

Method 2: From Anilino Dithiocarboxylate Precursors

An alternative pathway involves the use of an anilino dithiocarboxylate salt, which is then reacted with sodium azide. This method avoids the direct handling of the volatile and pungent phenyl isothiocyanate in the main cyclization step.

Experimental Protocol: Synthesis from Anilino Sodium Dithiocarboxylate [7]

  • Reaction Setup: Charge a reactor with anilino sodium dithiocarboxylate, sodium azide, and water as the reaction solvent.

  • Catalysis and Reflux: Add a catalytic amount of an alkali solution (e.g., NaOH) and heat the mixture to reflux. The catalyst facilitates the cyclization process.

  • Reaction Monitoring: The reaction is monitored until completion (e.g., by HPLC).

  • Acidification and Precipitation: Upon completion, the reaction solution is cooled and neutralized with an acid (e.g., HCl) to precipitate the crude PMT.[7]

  • Purification: The crude product is isolated via filtration and recrystallized, typically from a toluene-water solution, to achieve high purity.[7] This method is reported to achieve yields of 93% or higher and is suitable for industrial production.[7]

Synthesis_of_PMT cluster_method1 Method 1: From Phenyl Isothiocyanate cluster_method2 Method 2: From Anilino Dithiocarboxylate PIT Phenyl Isothiocyanate Heat1 Heat (90-95°C) PIT->Heat1 NaN3_1 Sodium Azide (NaN₃) NaN3_1->Heat1 Solvent1 Water or DMF Solvent1->Heat1 Acid1 Acidification (HCl) Heat1->Acid1 [2+3] Cycloaddition CrudePMT1 Crude PMT Acid1->CrudePMT1 Recrystal1 Recrystallization (Toluene/Water) CrudePMT1->Recrystal1 PurePMT1 Pure PMT (≥99%) Recrystal1->PurePMT1 ADC Anilino Sodium Dithiocarboxylate Reflux Heating to Reflux ADC->Reflux NaN3_2 Sodium Azide (NaN₃) NaN3_2->Reflux Catalyst Alkali Catalyst Catalyst->Reflux Acid2 Acidification (HCl) Reflux->Acid2 Cyclization CrudePMT2 Crude PMT Acid2->CrudePMT2 Recrystal2 Recrystallization (Toluene/Water) CrudePMT2->Recrystal2 PurePMT2 Pure PMT (≥93%) Recrystal2->PurePMT2

Caption: Key synthetic pathways for 1-phenyl-5-mercaptotetrazole (PMT).

Core Applications and Mechanisms of Action

The unique structural features of PMT—a lipophilic phenyl group, a metal-coordinating tetrazole ring, and a reactive thiol group—endow it with remarkable functionality across multiple scientific domains.

Corrosion Inhibition: A Molecular Shield for Metals

PMT is a highly effective corrosion inhibitor, particularly for copper, steel, and aluminum in acidic environments.[8][9] Its mechanism is rooted in its ability to form a stable, passive, and protective film on the metal surface, a process driven by strong chemical adsorption (chemisorption).

Mechanism of Action: The inhibitive action relies on the coordination of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms on the surface.[10][11] This interaction leads to the formation of a compact, polymeric Cu-PMT complex film that acts as a physical barrier, preventing corrosive species (like H⁺ and Cl⁻) from reaching the metal.[10] Studies have shown that PMT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[9][11]

Quantitative Data on Inhibition Efficiency:

Metal/AlloyCorrosive MediumPMT ConcentrationInhibition Efficiency (IE%)Reference
Copper0.5 M HCl10⁻³ M98%[11]
Q235 Steel1 M HCl5 mM97.1%[9]
X70 Steel0.5 M H₂SO₄2 mM95.1%[12]
Cu24Zn5Al Alloy0.1 M Na₂SO₄10⁻³ M>90% (calculated)[10]
NickelH₂SO₄2 x 10⁻³ M~85%[13]

Experimental Protocol: Evaluating Corrosion Inhibition via Potentiodynamic Polarization

  • Electrode Preparation: A sample of the metal (e.g., copper) is used as the working electrode. It is polished with emery paper to a mirror finish, degreased with acetone, and rinsed with deionized water.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Test Solution: The cell is filled with the corrosive medium (e.g., 0.5 M HCl) with and without various concentrations of PMT.

  • OCP Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes).

  • Polarization Scan: A potentiodynamic polarization scan is performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (j_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(j_corr_uninhibited - j_corr_inhibited) / j_corr_uninhibited] x 100.[10]

Corrosion_Inhibition Metal Metal Surface (e.g., Copper, Steel) Adsorption Chemisorption (N, S atoms coordinate with metal) Metal->Adsorption Corrosive Corrosive Medium (H⁺, Cl⁻) Corrosive->Metal Attack Inhibition Corrosion Inhibition (Reduced Anodic & Cathodic Reactions) Corrosive->Inhibition PMT PMT Molecules in Solution PMT->Adsorption Film Formation of a stable, protective Cu-PMT film Adsorption->Film Barrier Barrier Effect Film->Barrier Barrier->Inhibition

Caption: Mechanism of corrosion inhibition by PMT on a metal surface.

Medicinal Chemistry: A Scaffold for Bioactive Analogs

The PMT core is a privileged structure in drug discovery. Its derivatives have been explored for a range of pharmacological activities, leveraging the tetrazole ring as a stable and more lipophilic substitute for a carboxylic acid.[2][4] The primary point of diversification is the sulfur atom, which can be easily alkylated to introduce a wide variety of functional groups.[14]

Key Pharmacological Activities:

  • Analgesic Agents: Alkylation of the mercapto group with various side chains has led to the development of compounds with significant analgesic activity, in some cases comparable to the standard drug aminophenazone.[14]

  • Enzyme Inhibitors: Recently, PMT analogs have emerged as potent, broad-spectrum inhibitors of metallo-β-lactamases (MBLs) like VIM-2 and NDM-1.[15] MBLs are a major cause of bacterial resistance to carbapenem antibiotics. The PMT scaffold acts as a zinc-binding group in the enzyme's active site, while substituted side chains optimize interactions with surrounding amino acid residues.[15]

  • Antimicrobial and Antileishmanial Activity: Various tetrazole derivatives, including those based on the PMT structure, have shown promising activity against bacteria, fungi, and the Leishmania parasite.[1][16][17]

Table of Representative PMT Analogs and Their Biological Activity:

Analog Structure/ClassBiological Target/ActivityPotency (IC₅₀)Reference
Mercaptopropanamide-substituted aryl tetrazolesMetallo-β-lactamase (VIM-2)0.044 µM[15]
Mercaptopropanamide-substituted aryl tetrazolesMetallo-β-lactamase (NDM-1)0.396 µM[15]
Semicarbazide derivativeAnalgesicComparable to aminophenazone[14]
Substituted tetrazole derivativeAntileishmanial0.166 µg/ml[1]

General Protocol: Synthesis of PMT Analogs via S-Alkylation [14]

  • Deprotonation: Dissolve PMT in a suitable solvent (e.g., ethanol or DMF). Add a base (e.g., potassium hydroxide or sodium hydride) to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Alkylation: Add the desired alkylating agent (e.g., ethyl bromoacetate, 2-chloroethanol, or a substituted propyl chloride) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The product is isolated by quenching the reaction, extracting with an organic solvent, and purifying by column chromatography or recrystallization. This versatile reaction allows for the creation of large libraries of analogs for structure-activity relationship (SAR) studies.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis PMT_start PMT Core Reaction S-Alkylation Reaction PMT_start->Reaction Base Base (e.g., KOH) Base->Reaction Alkyl_Halides Library of Alkyl Halides (R-X) Alkyl_Halides->Reaction Library Library of PMT Analogs Reaction->Library Assay Biological Assay (e.g., Enzyme Inhibition) Library->Assay Data Activity Data (IC₅₀, etc.) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Alkyl_Halides Optimize 'R' group Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and screening of PMT analogs.

Applications in Materials Science

Beyond corrosion and medicine, PMT is a valuable additive in materials science, most notably in photography and polymer science.

  • Photographic Stabilizers: In photographic emulsions, PMT acts as an antifogging agent.[7][18] During chemical sensitization and storage, silver halide grains can develop "fog centers"—small silver specks that are developable without exposure to light. PMT preferentially adsorbs to the surface of the silver halide crystals, restraining the formation of these fog centers and stabilizing the emulsion without significantly reducing photographic speed.[18][19]

  • Polymer Additives: The compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it a useful component in the production of more durable materials.[4]

Conclusion and Future Outlook

1-Phenyl-5-mercaptotetrazole is a molecule of remarkable utility, whose simple structure belies a complex and highly functional chemical nature. From forming robust protective layers on industrial metals to serving as the foundational scaffold for life-saving enzyme inhibitors, its applications are both broad and deep. The ease of synthesis and the reactivity of its thiol group make it an ideal platform for generating diverse chemical libraries, ensuring its continued relevance in drug discovery and materials science.

Future research will likely focus on expanding the pharmacological potential of PMT analogs, particularly in combating antimicrobial resistance through the development of novel enzyme inhibitors. Furthermore, the design of new PMT-based polymers and smart coatings could open new avenues in advanced materials and nanotechnology. For researchers and developers, PMT remains a powerful and reliable tool, offering a world of chemical possibilities built upon a single, versatile phenyl-tetrazole core.

References

The Neuroprotective Agent Edaravone: A Technical Guide to its Research Applications in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Antioxidant Properties

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), identified by the InChI Key MOXZSKYLLSPATM-UHFFFAOYSA-N, has emerged as a significant neuroprotective agent with proven clinical efficacy. Initially developed for the treatment of acute ischemic stroke in Japan, its therapeutic landscape has expanded to include the management of amyotrophic lateral sclerosis (ALS).[1][2][3] This guide provides an in-depth technical overview of Edaravone's core mechanisms, its application in pivotal clinical research, and detailed protocols for its investigation in a laboratory setting. Our focus extends beyond a simple recitation of facts to an exploration of the scientific rationale that underpins its use in drug development and clinical practice.

Core Mechanism of Action: A Multi-Faceted Neuroprotective Strategy

While often characterized simply as a free radical scavenger, the neuroprotective effects of Edaravone are attributable to a more complex interplay of antioxidant and anti-inflammatory actions.[4] The brain's high metabolic rate and lipid-rich composition render it particularly vulnerable to oxidative stress, a key pathological feature in many neurodegenerative diseases.[1][5]

Edaravone's primary mechanism involves the scavenging of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and peroxyl radicals.[1][2] Its unique amphiphilic nature allows it to neutralize both water-soluble and lipid-soluble radicals, thereby protecting cell membranes from lipid peroxidation.[2][6] This action is crucial in mitigating the cascade of neuronal damage initiated by oxidative insults.[7][8]

Beyond direct radical scavenging, Edaravone has been shown to modulate downstream inflammatory pathways. It can suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines.[4] Furthermore, there is evidence to suggest that Edaravone may influence the Keap1/Nrf2 pathway, a critical regulator of endogenous antioxidant responses.[1]

Edaravone_Mechanism_of_Action cluster_0 Oxidative Stress cluster_1 Neuroinflammation cluster_2 Neuronal Protection Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Induces Reduced Neuronal Damage Reduced Neuronal Damage Lipid Peroxidation->Reduced Neuronal Damage Leads to Microglial Activation Microglial Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglial Activation->Pro-inflammatory Cytokines Releases Pro-inflammatory Cytokines->Reduced Neuronal Damage Leads to Edaravone Edaravone Edaravone->Reactive Oxygen Species (ROS) Scavenges Edaravone->Lipid Peroxidation Inhibits Edaravone->Microglial Activation Suppresses

Caption: Edaravone's neuroprotective effects via antioxidant and anti-inflammatory pathways.

Clinical Applications and Efficacy

Edaravone's journey from a stroke medication to a treatment for ALS underscores the importance of understanding disease pathophysiology and targeted therapeutic development.

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons.[7][8] Oxidative stress is considered a significant contributor to the death of these neurons.[9]

Pivotal Clinical Trials: The approval of Edaravone for ALS by the U.S. Food and Drug Administration (FDA) in 2017 was largely based on a pivotal Phase 3 clinical trial conducted in Japan.[3][10] This study demonstrated a statistically significant slowing of functional decline in a specific sub-population of ALS patients.[11][12]

Clinical Trial Endpoint Edaravone Group Placebo Group p-value
Change in ALSFRS-R Score -5.01 ± 0.64-7.50 ± 0.660.0013

Table 1: Key Efficacy Endpoint from the Pivotal Phase 3 Trial of Edaravone in ALS. The change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score from baseline after 24 weeks of treatment. A smaller decline indicates a slower disease progression.[13]

Patient Selection: A critical aspect of the successful Edaravone trials was the specific inclusion criteria, which targeted patients in the early stages of ALS with preserved respiratory function.[12][14] This highlights the potential for greater therapeutic benefit when intervention occurs before extensive neuronal loss.

Acute Ischemic Stroke

In the context of acute ischemic stroke, Edaravone is administered to mitigate reperfusion injury, a phenomenon where the restoration of blood flow to ischemic brain tissue paradoxically exacerbates cellular damage through a burst of ROS production.[3]

Clinical Evidence: Multiple studies have suggested that early administration of Edaravone in conjunction with reperfusion therapies, such as endovascular therapy, is associated with better functional outcomes and reduced mortality.[15][16] A meta-analysis of randomized controlled trials indicated a significant reduction in mortality in patients with acute ischemic stroke treated with Edaravone.[17]

Outcome Edaravone Group Control Group Relative Risk (95% CI)
Mortality at 3 Months 12.1%Not specified0.55 (0.43-0.70)

Table 2: Effect of Edaravone on Mortality in Acute Ischemic Stroke. Data from a meta-analysis of randomized controlled trials.[17]

Emerging Research in Other Neurodegenerative Diseases

The robust neuroprotective profile of Edaravone has prompted investigations into its potential utility in other neurodegenerative conditions where oxidative stress is implicated.

Alzheimer's Disease (AD): Preclinical studies have shown that Edaravone can inhibit the aggregation of amyloid-β (Aβ) peptides and protect neurons from Aβ-induced toxicity.[10][18] In mouse models of AD, Edaravone has been shown to reduce Aβ burden, suppress neuroinflammation, and improve cognitive deficits.[10][19]

Parkinson's Disease (PD): Given that oxidative stress is a key factor in the degeneration of dopaminergic neurons in PD, Edaravone is being explored as a potential therapeutic agent.[7]

Experimental Protocols for Preclinical Evaluation

For researchers investigating the neuroprotective effects of Edaravone, the following protocols provide a framework for in vitro and in vivo studies.

In Vitro Assessment of Antioxidant Activity

Objective: To quantify the free radical scavenging capacity of Edaravone.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Edaravone in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a working solution of DPPH in ethanol (typically 0.1 mM). The solution should have a deep violet color.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of Edaravone to triplicate wells.

    • Add a fixed volume of the DPPH working solution to each well.

    • Include a control group with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • The scavenging activity is calculated as a percentage of the decrease in absorbance compared to the control.

    • Calculate the IC50 value, which represents the concentration of Edaravone required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow Prepare Edaravone and DPPH solutions Prepare Edaravone and DPPH solutions Add to 96-well plate Add to 96-well plate Prepare Edaravone and DPPH solutions->Add to 96-well plate Incubate in dark Incubate in dark Add to 96-well plate->Incubate in dark Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in dark->Measure absorbance at 517 nm Calculate scavenging activity and IC50 Calculate scavenging activity and IC50 Measure absorbance at 517 nm->Calculate scavenging activity and IC50

Caption: Workflow for the DPPH assay to measure antioxidant activity.

In Vivo Evaluation in a Mouse Model of ALS

Objective: To assess the therapeutic efficacy of Edaravone in a transgenic mouse model of ALS (e.g., SOD1-G93A).

Methodology:

  • Animal Model:

    • Use transgenic mice expressing a mutant human SOD1 gene (e.g., G93A), which develop an ALS-like phenotype.

  • Treatment Regimen:

    • Begin administration of Edaravone (e.g., via intraperitoneal injection or oral gavage) at a presymptomatic or early symptomatic stage.

    • Include a vehicle-treated control group.

  • Efficacy Endpoints:

    • Motor Function: Regularly assess motor performance using tests such as the rotarod test, grip strength test, and open field test.

    • Disease Progression: Monitor body weight and the onset of paralysis.

    • Survival: Record the lifespan of the animals in each treatment group.

  • Histopathological and Biochemical Analysis:

    • At the study endpoint, collect spinal cord and brain tissues.

    • Perform immunohistochemistry to quantify motor neuron loss.

    • Measure markers of oxidative stress (e.g., 4-HNE, 8-OHdG) and neuroinflammation (e.g., Iba1, GFAP) in the tissue homogenates.

ALS_Mouse_Model_Workflow SOD1-G93A Transgenic Mice SOD1-G93A Transgenic Mice Treatment with Edaravone or Vehicle Treatment with Edaravone or Vehicle SOD1-G93A Transgenic Mice->Treatment with Edaravone or Vehicle Monitor Motor Function and Disease Progression Monitor Motor Function and Disease Progression Treatment with Edaravone or Vehicle->Monitor Motor Function and Disease Progression Record Survival Record Survival Monitor Motor Function and Disease Progression->Record Survival Tissue Collection and Analysis Tissue Collection and Analysis Record Survival->Tissue Collection and Analysis Quantify Motor Neuron Loss, Oxidative Stress, and Neuroinflammation Quantify Motor Neuron Loss, Oxidative Stress, and Neuroinflammation Tissue Collection and Analysis->Quantify Motor Neuron Loss, Oxidative Stress, and Neuroinflammation

Caption: Experimental workflow for evaluating Edaravone in an ALS mouse model.

Conclusion and Future Directions

Edaravone represents a significant advancement in the treatment of neurodegenerative diseases, particularly ALS and ischemic stroke. Its well-defined mechanism as a potent free radical scavenger, coupled with its anti-inflammatory properties, provides a strong rationale for its clinical use. The success of its clinical development program, especially the targeted approach in ALS trials, offers valuable lessons for future drug development in neurodegeneration.

Future research should continue to explore the full therapeutic potential of Edaravone. This includes its application in other neurodegenerative disorders, the development of optimized formulations (such as oral preparations) to improve patient convenience, and the identification of biomarkers to predict treatment response.[3][20] A deeper understanding of its molecular targets beyond direct radical scavenging will undoubtedly open new avenues for therapeutic intervention in a range of debilitating neurological conditions.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol (CAS 52431-78-4)

This guide provides a comprehensive technical overview of 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol, a heterocyclic compound identified by CAS number 52431-78-4. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications. This document emphasizes the scientific principles behind its utility, particularly as a versatile ligand in coordination chemistry.

Core Chemical Identity and Physicochemical Properties

1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol is a heterocyclic thionate characterized by a tetrazole ring substituted with a 4-hydroxyphenyl group at the N1 position and a thiol group at the C5 position. The presence of both acidic (phenol) and thiol protons, along with multiple nitrogen atoms, makes it an excellent chelating agent.

Table 1: Physicochemical Properties of CAS 52431-78-4

PropertyValueSource(s)
CAS Number 52431-78-4
Molecular Formula C₇H₆N₄OS[1]
Molecular Weight 194.21 g/mol [1]
Appearance White to very pale yellow or purple crystalline powder[2][3]
Melting Point 170 °C (decomposes)[1]
Solubility Soluble in methanol (25 mg/mL)[1]
Density 1.63 g/cm³ (Predicted)[3]
pKa 9.05±0.15 (Predicted)[3]
InChI String 1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)[1]
SMILES String Oc1ccc(cc1)-n2nnnc2S[1]

Synthesis Pathway and Rationale

While specific industrial synthesis routes for 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol are proprietary, a general and well-established method for creating 1-substituted-5-mercaptotetrazoles involves the reaction of an isothiocyanate with an azide salt.[4] The causality behind this choice lies in the [3+2] cycloaddition reaction mechanism, which is a highly efficient way to construct the 5-membered tetrazole ring.

The synthesis for this specific compound would logically proceed via the reaction of 4-hydroxyphenyl isothiocyanate with sodium azide in an appropriate solvent. The subsequent acidification of the reaction mixture protonates the tetrazole-thiolate salt, leading to the precipitation of the final product.

Synthesis_of_CAS_52431-78-4 reactant1 4-Hydroxyphenyl Isothiocyanate intermediate Sodium 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiolate reactant1->intermediate [3+2] Cycloaddition reactant2 Sodium Azide (NaN3) reactant2->intermediate solvent Solvent (e.g., Water/DMF) solvent->intermediate product 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol (CAS 52431-78-4) intermediate->product Protonation acid Acidification (e.g., HCl) acid->product

Caption: Proposed synthesis workflow for 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol.

Core Application: Coordination Chemistry

The primary and most documented application of 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol is in coordination chemistry, where it functions as a versatile ligand. Its utility stems from the deprotonated heterocyclic thioamide group, which can coordinate with metal ions through its sulfur and nitrogen atoms, forming stable complexes.

Synthesis of Organotin(IV) Complexes

A significant application is its use in the synthesis of organotin(IV) complexes.[1] These complexes are of interest due to their potential applications in catalysis, materials science, and as chemotherapeutic agents.[5][6] The ligand typically coordinates to the organotin(IV) moiety, such as dialkyltin(IV) or trialkyltin(IV), through the exocyclic sulfur atom and one of the nitrogen atoms of the tetrazole ring. This bidentate chelation enhances the stability of the resulting complex.[6]

The interaction involves the displacement of a labile group (e.g., chloride) from the organotin precursor by the deprotonated thiol group of the ligand. The resulting structure is often stabilized by further intramolecular or intermolecular interactions, such as hydrogen bonding involving the hydroxyphenyl group.[1]

Coordination_Chemistry ligand 1-(4-Hydroxyphenyl)-1H- tetrazole-5-thiolate Anion (L⁻) complex [R₂Sn(L)₂] Organotin(IV) Complex ligand->complex Coordination via S and N atoms organotin Diorganotin(IV) Dichloride (R₂SnCl₂) organotin->complex Ligand Exchange byproduct 2 NaCl

Caption: Formation of a Diorganotin(IV) complex with the deprotonated ligand.

Analytical Protocol: Iodimetric Titration

Quantitative analysis of 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol can be reliably performed using iodimetric titration in an alkaline medium with potentiometric endpoint detection.[2] This method is a self-validating system because the stoichiometry of the redox reaction between the thiol and iodine is well-defined, ensuring accurate quantification.

The underlying principle involves the oxidation of the thiol group by iodine. In an alkaline environment, iodine reacts with hydroxide ions to form iodate(I) ions, which are the active oxidizing agents. The reaction must be faster than the disproportionation of the iodate(I) ions to ensure stoichiometric accuracy.[2]

Step-by-Step Experimental Protocol
  • Preparation of Analyte Solution: Accurately weigh a sample of 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol and dissolve it in a known volume of a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M). The alkaline medium is crucial for the deprotonation of the thiol and for the subsequent redox reaction.[7]

  • Titration Setup: Place the analyte solution in a titration vessel equipped with a platinum indicator electrode and a calomel reference electrode connected to a potentiometer.

  • Titrant: Use a standardized iodine (I₂) solution as the titrant.

  • Titration Process: Add the iodine solution incrementally to the analyte solution while continuously stirring and monitoring the potential. The potential will remain relatively stable until the equivalence point is approached.

  • Endpoint Detection: The endpoint of the titration is identified by a sharp change in the potential, which corresponds to the complete oxidation of the thiol groups.[8]

  • Calculation: The concentration of the thiol is calculated based on the volume of iodine titrant consumed and the stoichiometry of the reaction.

Biological Activity Profile (Inferred)

While direct and extensive biological studies on CAS 52431-78-4 are not widely published, the tetrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry.[9] Many tetrazole derivatives exhibit a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and analgesic properties.[9][10]

For instance, various 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, with some compounds showing significant inhibition.[4] The biological activity is often attributed to the tetrazole ring acting as a bioisostere for carboxylic acids, enabling it to interact with biological targets.[11] Therefore, while unconfirmed, it is plausible that 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol could serve as a precursor for compounds with potential antimicrobial properties.

Safety, Handling, and Storage

As a laboratory chemical, 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol must be handled with appropriate precautions.

  • Hazard Classification: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or face shields, chemical-resistant gloves, and a lab coat. If dust is generated, a dust mask (e.g., N95) should be used.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[12]

Conclusion

1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol (CAS 52431-78-4) is a specialized heterocyclic compound whose value is primarily realized in its role as a ligand in coordination chemistry, especially for the synthesis of organotin(IV) complexes. Its well-defined structure and reactive thiol group allow for predictable coordination behavior and reliable analytical quantification through established methods like iodimetric titration. While its own biological profile is not extensively characterized, its structural motifs are common in pharmacologically active molecules, suggesting its potential as a building block in medicinal chemistry research. Proper safety and handling procedures are essential when working with this compound.

References

Tautomerism in 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a bioisostere of carboxylic acids, the tetrazole moiety is a cornerstone in modern drug design, and understanding its nuanced structural chemistry is paramount for predicting molecular interactions and physicochemical properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization, stability, and implications of tautomerism in this specific molecular scaffold.

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[3] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond. Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms that exist in a dynamic equilibrium. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the molecule.[4] For drug development professionals, a thorough understanding of a molecule's dominant tautomeric form is critical, as different tautomers possess unique shapes, hydrogen bonding capabilities, and lipophilicity, all of which profoundly influence receptor binding and pharmacokinetic profiles.

Thiol-Thione Tautomerism in this compound

The primary tautomeric relationship in this compound is the equilibrium between its thiol and thione forms.[5] This involves the migration of a proton between the sulfur atom and a nitrogen atom within the tetrazole ring.

  • Thiol Form: 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol

  • Thione Form: 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione

Computational and experimental studies consistently show that for N-substituted 5-mercaptotetrazoles, the thione tautomer is thermodynamically more stable under most conditions.[6][7] This enhanced stability is largely attributed to greater resonance stabilization within the aromatic tetrazole ring in the thione conformation.

SynthesisWorkflow cluster_synthesis Synthesis Workflow A Dissolve 4-Hydroxyphenyl Isothiocyanate in Ethanol C Add Azide Solution to Isothiocyanate Solution A->C B Prepare Aqueous Sodium Azide Solution B->C D Reflux for 6-8 hours C->D E Cool and Acidify with HCl to pH 2-3 D->E F Isolate Crude Product via Vacuum Filtration E->F G Recrystallize from Ethanol/Water F->G H Pure 1-(4-Hydroxyphenyl)-5- mercaptotetrazole G->H AnalyticalWorkflow cluster_characterization Characterization Logic Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Solution State FTIR FTIR Spectroscopy Start->FTIR Solid/Solution XRay X-Ray Crystallography (Solid State) Start->XRay Definitive Solid State Structure Comp Computational Chemistry (DFT Calculations) Start->Comp Theoretical Stability Conclusion Structural Confirmation of Thione Tautomer NMR->Conclusion FTIR->Conclusion XRay->Conclusion Comp->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Utilization of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) in organic synthesis. It offers in-depth protocols, mechanistic insights, and practical advice to leverage the unique chemical properties of this versatile reagent.

Introduction: The Chemical Versatility of this compound

This compound, also known as 4-(5-Mercapto-1H-tetrazol-1-yl)phenol, is a heterocyclic compound featuring a tetrazole ring, a phenolic hydroxyl group, and a thiol moiety. This trifunctional scaffold imparts a rich and tunable reactivity, making it a valuable building block in various synthetic applications. The tetrazole ring is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. The thiol group provides a nucleophilic handle for a range of transformations, while the phenolic hydroxyl allows for further functionalization.

A crucial aspect of HPMT's reactivity is its existence in a tautomeric equilibrium between the thione and thiol forms. In solution, particularly in polar solvents, the thione form is generally favored. This equilibrium can be influenced by solvent, pH, and temperature, a factor that must be considered when designing synthetic protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of 1-aryl-5-mercaptotetrazoles is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide salt. For HPMT, this involves the reaction of 4-hydroxyphenyl isothiocyanate with sodium azide.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-mercaptotetrazoles.[1][2][3]

Materials:

  • 4-Hydroxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water (deionized)

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphenyl isothiocyanate (1 equivalent) and sodium azide (1.1 equivalents) in water.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazole and thiol moieties, causing the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from methanol to obtain pure this compound as a crystalline solid.

Yield: Typically in the range of 85-95%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in S-Alkylation Reactions

The thiol group of HPMT is a potent nucleophile, readily undergoing S-alkylation with various electrophiles. This reaction is fundamental for introducing diverse functionalities and is a cornerstone of its application in medicinal chemistry and materials science.

Protocol: Synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid

This protocol details the S-alkylation of HPMT with chloroacetic acid to yield a key intermediate for further synthetic elaborations.[4]

Materials:

  • This compound (HPMT)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Water (deionized)

  • 1.0 M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Nitrogen gas supply

Procedure:

  • To a solution of HPMT (1.94 g, 10.0 mmol) in water, add sodium hydroxide (0.80 g, 20.0 mmol) and stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of chloroacetic acid (2.835 g, 30.0 mmol) and sodium hydroxide (1.40 g, 35.0 mmol) in water.

  • Add the aqueous solution of chloroacetic acid and NaOH to the HPMT solution.

  • Heat the reaction mixture to 353 K (80 °C) under a nitrogen atmosphere and stir for 4 hours.

  • Cool the mixture to room temperature.

  • Acidify the solution to a pH of 2 by the dropwise addition of 1.0 M HCl. A white precipitate will form.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the product from ethanol to obtain pure [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid.

Data Summary:

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)Moles (mmol)
HPMT1.0194.211.9410.0
NaOH5.540.002.2055.0
Chloroacetic acid3.094.502.83530.0

Application as a Corrosion Inhibitor and in Electroplating

The presence of multiple heteroatoms (N and S) in the HPMT molecule allows for strong coordination to metal surfaces, making it an effective corrosion inhibitor, particularly for copper and its alloys. The molecule can form a protective film that hinders the corrosion process.

Application Note: HPMT as a Corrosion Inhibitor for Copper

HPMT and its analogs have demonstrated significant efficacy in protecting copper from corrosion in acidic media. The inhibition mechanism involves the chemisorption of the HPMT molecules onto the copper surface, forming a barrier that prevents the access of corrosive agents. The tetrazole ring and the sulfur atom are believed to be the primary sites of interaction with the metal surface.

Application Note: HPMT as a Leveler in Copper Electroplating

In the field of microelectronics, HPMT has been successfully employed as a "leveler" in acid copper electroplating for filling microvias. It exhibits a synergistic effect with other additives to ensure uniform copper deposition. Quantum chemical calculations suggest that HPMT has a strong affinity for the copper surface, which is crucial for its function as a leveler.

Proposed Application as a Capping Agent for Nanoparticles

The thiol group of HPMT makes it an excellent candidate for use as a capping agent in the synthesis of metal nanoparticles, such as gold nanoparticles (AuNPs). The sulfur atom forms a strong coordinate bond with the gold surface, stabilizing the nanoparticles and preventing their aggregation. The phenolic hydroxyl group provides a handle for further functionalization of the nanoparticle surface.

Proposed Protocol: Synthesis of HPMT-Capped Gold Nanoparticles

This proposed protocol is based on established methods for the synthesis of thiol-capped gold nanoparticles.[5][6][7][8][9]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • This compound (HPMT)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a 1 mM aqueous solution of HAuCl₄.

  • Prepare a 10 mM aqueous solution of NaBH₄. This solution should be freshly prepared and kept cold.

  • Prepare a 1 mM solution of HPMT in methanol.

  • In a clean flask, add the HAuCl₄ solution.

  • While stirring vigorously, add the HPMT solution.

  • Rapidly add the cold NaBH₄ solution to the mixture. A color change to deep red or purple should be observed, indicating the formation of gold nanoparticles.

  • Continue stirring for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.

  • The resulting HPMT-capped AuNPs can be purified by centrifugation and redispersion in a suitable solvent.

Characterization: The synthesized nanoparticles should be characterized using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (to determine size and morphology), and Dynamic Light Scattering (DLS) (to assess size distribution and stability).

Proposed Application as a Ligand in Catalysis

The nitrogen and sulfur atoms in HPMT can act as coordinating ligands for transition metals, suggesting its potential application in catalysis. For instance, it could serve as a ligand in copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Proposed Protocol: HPMT as a Ligand in a Copper-Free Sonogashira Coupling

This proposed protocol is based on general procedures for copper-free Sonogashira reactions where a ligand is employed to stabilize the palladium catalyst.[10][11][12]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • This compound (HPMT) as the ligand

  • Base (e.g., Cs₂CO₃ or a tertiary amine)

  • Solvent (e.g., DMF or toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst and HPMT.

  • Add the solvent, followed by the aryl halide, terminal alkyne, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an appropriate solvent, and filter to remove any solids.

  • The product can be purified by column chromatography.

Workflow and Mechanistic Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of HPMT s1 4-Hydroxyphenyl isothiocyanate + NaN3 s2 Reflux in Water s1->s2 s3 Acidification (HCl) s2->s3 s4 Filtration s3->s4 s5 Recrystallization (Methanol) s4->s5 s6 Pure HPMT s5->s6

Caption: General workflow for the synthesis of this compound.

S_Alkylation_Mechanism HPMT HPMT-SH Thiolate HPMT-S⁻ HPMT->Thiolate + Base Product HPMT-S-R Thiolate->Product + R-X Electrophile R-X HX H-Base⁺ + X⁻ Base Base

Caption: Simplified mechanism of S-alkylation of HPMT.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis of HPMT involves the use of sodium azide, which is highly toxic and can form explosive metal azides. All reactions involving sodium azide should be performed in a well-ventilated fume hood, and appropriate quenching procedures should be in place.

References

The Versatile Ligand: A Guide to 1-(4-Hydroxyphenyl)-5-mercaptotetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT)

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored functionalities. This compound (HPMT) has emerged as a compelling bifunctional organic ligand, offering a unique combination of coordination sites that render it highly versatile for the construction of a diverse array of metal complexes. This technical guide provides an in-depth exploration of HPMT as a ligand, offering detailed protocols for its synthesis, the preparation of its coordination compounds, and its application in catalysis, sensing, and biological systems.

The HPMT molecule possesses a rich electronic and structural landscape. The tetrazole ring, with its multiple nitrogen atoms, and the thiol group provide robust coordination sites for a wide range of metal ions. Furthermore, the hydroxyl group on the phenyl ring introduces the potential for hydrogen bonding and further functionalization, adding another layer of control over the resulting supramolecular architecture. These features make HPMT an attractive building block for the synthesis of discrete coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).

This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of HPMT in their respective fields. By providing not only step-by-step protocols but also the underlying scientific rationale, we aim to empower you to innovate and develop novel HPMT-based materials with significant scientific and technological impact.

Physicochemical Properties of HPMT

A thorough understanding of the physicochemical properties of HPMT is essential for its effective application in coordination chemistry.

PropertyValueReference
Molecular Formula C₇H₆N₄OS[1][2]
Molecular Weight 194.21 g/mol [1][2]
Appearance White to cream to purple crystals or crystalline powder[3]
Melting Point 160 °C[1]
pKa 9.05 ± 0.15[1]
Solubility Soluble in methanol[3]

PART 1: Synthesis of this compound (HPMT)

The synthesis of HPMT can be approached through a multi-step process starting from readily available precursors. The following protocol outlines a reliable method based on the reaction of an isothiocyanate with sodium azide, a common route for the formation of tetrazole-5-thiols.[1][4]

Diagram: Synthetic Pathway for HPMT

G cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Cycloaddition Reaction A 4-Aminophenol C 4-Hydroxyphenyl Isothiocyanate A->C NaOH B Phenyl Chlorothionoformate B->C E This compound (HPMT) C->E Reflux in Water D Sodium Azide D->E

Caption: Proposed two-step synthesis of HPMT.

Protocol 1: Synthesis of HPMT

Materials:

  • 4-Aminophenol

  • Phenyl Chlorothionoformate

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Azide (NaN₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

Step 1: Synthesis of 4-Hydroxyphenyl Isothiocyanate [5]

  • In a well-ventilated fume hood, dissolve 4-aminophenol (1 equivalent) in a suitable organic solvent such as dichloromethane.

  • Add a solution of sodium hydroxide (2 equivalents) in water and stir vigorously to form a biphasic mixture.

  • Cool the mixture in an ice bath and slowly add phenyl chlorothionoformate (1.1 equivalents).

  • Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-hydroxyphenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [1][4]

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxyphenyl isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents) in water.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will become more homogeneous as the reaction progresses.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

PART 2: HPMT in the Synthesis of Coordination Compounds

The versatile coordination behavior of HPMT allows for the synthesis of a wide range of metal complexes, including discrete molecules, 1D chains, 2D layers, and 3D frameworks. The choice of metal ion, solvent system, and reaction conditions plays a crucial role in determining the final architecture and properties of the resulting material.

Diagram: Coordination Modes of HPMT

Caption: Common coordination modes of the HPMT ligand.

Protocol 2: General Procedure for the Synthesis of HPMT-Based Coordination Polymers via Hydrothermal/Solvothermal Methods[6][7][8]

Materials:

  • This compound (HPMT)

  • Metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • Solvent or solvent mixture (e.g., water, ethanol, N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of water or DMF).

  • In a separate vial, dissolve HPMT (0.1 mmol) in the same or a different solvent (e.g., 5 mL of ethanol or DMF).

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a period of 1-3 days.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the mother liquor and then with a low-boiling point solvent like ethanol or acetone.

  • Dry the crystals in air.

  • The crystalline products should be characterized by single-crystal X-ray diffraction to determine their structure, along with powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess thermal stability.

Causality Behind Experimental Choices: The hydrothermal/solvothermal method is chosen for its ability to promote the crystallization of kinetically stable products that may not be accessible at room temperature. The high temperature and pressure facilitate the dissolution of reactants and the formation of well-ordered crystalline structures. The choice of solvent can significantly influence the coordination mode of the ligand and the resulting dimensionality of the coordination polymer.

PART 3: Applications of HPMT-Based Coordination Compounds

Catalysis: Harnessing the Redox Activity of HPMT-Metal Complexes

Metal complexes incorporating HPMT can serve as effective catalysts for a variety of organic transformations, particularly oxidation reactions. The redox-active nature of metal centers like copper, combined with the ability of the HPMT ligand to stabilize different oxidation states, makes these complexes promising candidates for catalytic applications.[6][7][8][9]

Protocol 3: Catalytic Oxidation of Phenols using a Cu(II)-HPMT Complex

Materials:

  • Cu(II)-HPMT complex (synthesized as per Protocol 2)

  • Phenol substrate (e.g., 2,4-di-tert-butylphenol)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Acetonitrile (CH₃CN) as solvent

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the phenol substrate (1 mmol) in acetonitrile (10 mL).

  • Add the Cu(II)-HPMT complex catalyst (typically 1-5 mol%).

  • Stir the mixture at room temperature and slowly add hydrogen peroxide (2-3 equivalents) dropwise.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, quench any remaining peroxide by adding a small amount of sodium sulfite solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The catalytic activity should be confirmed by running a control experiment without the Cu(II)-HPMT complex to ensure that the oxidation is not proceeding uncatalyzed. The catalyst's reusability can also be assessed by recovering it after the reaction, washing, drying, and using it in a subsequent catalytic run.

Sensing: Colorimetric Detection of Heavy Metal Ions

The strong affinity of the sulfur and nitrogen donor atoms in HPMT for heavy metal ions can be exploited for the development of sensitive and selective chemical sensors. By functionalizing gold or silver nanoparticles with HPMT, a colorimetric sensor can be designed where the aggregation of nanoparticles in the presence of a target metal ion leads to a visually detectable color change.[10][11][12][13][14]

Diagram: Principle of Colorimetric Sensing

Caption: HPMT-functionalized gold nanoparticles aggregate in the presence of mercury ions, causing a color change.

Protocol 4: Colorimetric Detection of Mercury(II) Ions

Materials:

  • HPMT-functionalized gold nanoparticles (AuNPs) (synthesized separately)

  • Mercury(II) chloride (HgCl₂) stock solution

  • Phosphate buffer solution (PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Synthesis of HPMT-functionalized AuNPs: Prepare citrate-stabilized AuNPs by the Turkevich method. Then, add a solution of HPMT to the AuNP solution and stir overnight to allow for ligand exchange. Purify the HPMT-AuNPs by centrifugation and resuspend in PBS.

  • Detection Assay: In a cuvette, add a fixed volume of the HPMT-AuNP solution.

  • Add varying concentrations of the HgCl₂ solution to the cuvette and mix well.

  • Allow the solutions to incubate for a specific period (e.g., 10-15 minutes) at room temperature.

  • Observe the color change of the solution by naked eye and record the UV-Vis absorption spectra. A red-to-blue color shift and a corresponding change in the surface plasmon resonance (SPR) band will indicate the presence of Hg²⁺.

  • To determine the selectivity, repeat the experiment with other metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺) at the same concentration as Hg²⁺.

Trustworthiness of the Protocol: The selectivity of the sensor is a key validation point. The response to the target analyte (Hg²⁺) should be significantly higher than to other potentially interfering ions. The limit of detection (LOD) should also be determined to quantify the sensitivity of the assay.

Biological Applications: Antimicrobial and Anticancer Activity

The coordination of HPMT to metal ions can significantly enhance its biological activity. Metal complexes can exhibit improved antimicrobial and anticancer properties compared to the free ligand due to factors such as increased lipophilicity, which facilitates cell membrane penetration, and the ability of the metal center to interact with biological targets.[2][15][16][17][18][19][20][21][22]

Protocol 5: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

  • HPMT-metal complexes (e.g., Ag(I), Cu(II), Zn(II))

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cork borer

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of MHA plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a specific volume (e.g., 50 µL) of the HPMT-metal complex solution (at a known concentration) into each well.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 6: Evaluation of Anticancer Activity (MTT Assay)

Materials:

  • HPMT-metal complexes (e.g., Zn(II), Cu(II))

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Normal cell line (for cytotoxicity comparison, e.g., MRC-5)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the HPMT-metal complexes for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC₅₀) value for each complex. A lower IC₅₀ value indicates higher cytotoxic activity.

Expertise and Experience: The choice of cell lines and incubation times is critical for obtaining meaningful results. It is also important to assess the cytotoxicity of the complexes on a non-cancerous cell line to evaluate their selectivity towards cancer cells.

Conclusion and Future Outlook

This compound stands as a ligand of considerable promise in coordination chemistry. Its facile synthesis, versatile coordination modes, and the diverse functionalities of its resulting metal complexes make it a valuable tool for the development of new materials. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of HPMT and its applications in catalysis, sensing, and medicine.

Future research in this area could focus on the development of HPMT-based MOFs with high porosity for gas storage and separation, the design of highly efficient and recyclable catalysts for green chemistry applications, and the exploration of novel HPMT-metal complexes with enhanced and targeted biological activities. The continued investigation of this remarkable ligand is sure to yield exciting discoveries and advancements in the years to come.

References

Application of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the utility of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) in medicinal chemistry. It details the strategic importance of its structural features and offers practical protocols for its application in the synthesis and evaluation of potential therapeutic agents.

Introduction: The Strategic Value of this compound (HPMT)

This compound (HPMT) is a heterocyclic compound that has garnered significant interest in the field of drug discovery. Its unique molecular architecture, featuring a tetrazole ring, a phenolic hydroxyl group, and a thiol moiety, provides a versatile scaffold for the development of novel therapeutic agents. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar physicochemical properties such as pKa, while often providing improved metabolic stability and cell membrane permeability.[1][2][3] This makes HPMT an attractive starting point for the design of drugs targeting receptors and enzymes that recognize carboxylate functionalities.

The 4-hydroxyphenyl group can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition. Furthermore, the thiol group offers a reactive handle for various chemical modifications, allowing for the facile synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the applications of HPMT in medicinal chemistry and providing detailed protocols for its use.

Physicochemical Properties of HPMT

A summary of the key physicochemical properties of HPMT is presented in the table below. These properties are essential for understanding its behavior in biological systems and for designing synthetic modifications.

PropertyValueReference
CAS Number 52431-78-4[4][5][6]
Molecular Formula C₇H₆N₄OS[4][5][6]
Molecular Weight 194.21 g/mol [4][5][6]
Melting Point 160-162 °C (decomposes)[4]
pKa 9.05 ± 0.15[4]
LogP (XLogP3) 0.65660[4]
Appearance White to cream to purple crystals or crystalline powder[5]

Core Applications in Medicinal Chemistry

The structural features of HPMT make it a valuable scaffold for the development of a range of therapeutic agents. Key areas of application include:

  • Anti-inflammatory Agents: The tetrazole moiety can mimic the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7][8]

  • Antimicrobial Agents: Derivatives of mercaptotetrazoles have shown promise as antibacterial and antifungal agents.[9] The thiol group can be functionalized to interact with key microbial enzymes.

  • Enzyme Inhibitors: The versatile structure of HPMT allows for the design of inhibitors for various enzymes, including kinases and metallo-β-lactamases, by presenting appropriate pharmacophoric features to the enzyme's active site.

  • Anticancer Agents: The tetrazole scaffold is present in several anticancer agents, and HPMT can be used to design novel compounds that interfere with cancer cell proliferation and survival.[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of HPMT derivatives and the evaluation of their biological activity.

Protocol 1: Synthesis of S-Alkylated HPMT Derivatives

The thiol group of HPMT is a nucleophilic center that can be readily alkylated to introduce a variety of substituents. This protocol describes a general method for the S-alkylation of HPMT.

Workflow for S-Alkylation of HPMT

HPMT HPMT Reaction Reaction Mixture HPMT->Reaction Base Base (e.g., K2CO3, NaOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction AlkylHalide Alkylating Agent (R-X) AlkylHalide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Stir at RT Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product S-Alkylated HPMT Derivative Purification->Product

Caption: General workflow for the S-alkylation of HPMT.

Materials:

  • This compound (HPMT)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of HPMT (1.0 eq) in anhydrous DMF or acetone, add anhydrous K₂CO₃ (1.5 eq) or NaOH (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired S-alkylated HPMT derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a base (K₂CO₃ or NaOH) is crucial to deprotonate the acidic thiol group, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the alkylating agent.

  • Anhydrous solvents are used to prevent the hydrolysis of the alkylating agent and to avoid unwanted side reactions.

  • Monitoring by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to evaluate the potential of HPMT derivatives as anti-inflammatory agents by measuring their ability to inhibit COX-1 and COX-2 enzymes.[9]

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound HPMT Derivative Stock Solution Incubation Pre-incubate Enzyme with Compound Compound->Incubation Enzyme COX-1 or COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Assay Buffer Buffer->Incubation Incubation->Reaction Detection Measure Prostaglandin Production (e.g., ELISA) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine COX-2 Selectivity Index IC50->Selectivity

Caption: Workflow for in vitro COX inhibition assay.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • HPMT derivatives (test compounds)

  • Indomethacin or celecoxib (reference compounds)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a control group with the solvent only.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Calculate the COX-2 selectivity index (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Trustworthiness of the Protocol:

This protocol includes positive controls (known COX inhibitors like indomethacin or celecoxib) to validate the assay's performance. The use of a commercial EIA kit for PGE₂ detection ensures standardized and reliable measurements.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of HPMT derivatives against various bacterial strains.

Workflow for Broth Microdilution Assay

Compound HPMT Derivative Serial Dilutions Plate 96-well Plate Compound->Plate Bacteria Bacterial Inoculum Bacteria->Plate Media Growth Medium (e.g., Mueller-Hinton Broth) Media->Plate Incubation Incubate at 37°C for 18-24h Plate->Incubation Reading Visual Inspection or OD Measurement Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • HPMT derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the HPMT derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validating System:

The inclusion of positive and negative controls is essential for the validity of this assay. The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium.

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its unique combination of a tetrazole ring as a carboxylic acid bioisostere, a hydrogen-bonding phenol group, and a modifiable thiol group provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols provided in this guide offer a starting point for researchers to explore the potential of HPMT in their drug discovery programs. By leveraging the principles of rational drug design and applying the outlined synthetic and biological evaluation methods, the full potential of this promising scaffold can be realized.

References

Application Notes & Protocols: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) as a corrosion inhibitor.

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Heterocyclic Compounds in Corrosion Science

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses significant challenges across numerous industries, from infrastructure to manufacturing. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments used for industrial cleaning, descaling, and oil well acidizing.[1][2] Effective organic inhibitors typically contain heteroatoms such as nitrogen, sulfur, and oxygen, as well as multiple bonds or aromatic rings, which act as adsorption centers on the metal surface.[2][3]

This compound (HPMT), also known as 4-(5-Mercapto-1H-tetrazol-1-yl)phenol, is a heterocyclic compound that embodies these ideal characteristics. Its molecular structure, featuring a tetrazole ring (four nitrogen atoms), a mercapto group (sulfur), and a hydroxyphenyl group (oxygen), provides multiple active sites for strong adsorption onto a metal surface, forming a protective barrier against corrosive species. This guide provides a comprehensive overview of the mechanism of HPMT and detailed protocols for evaluating its efficacy as a corrosion inhibitor.

Part 1: Mechanism of Corrosion Inhibition by HPMT

The inhibitory action of HPMT is predicated on its ability to adsorb onto the metal surface, effectively blocking the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process. The mechanism involves a combination of physical and chemical adsorption.

  • Active Adsorption Centers: The HPMT molecule possesses several functional groups that facilitate strong bonding to a metal surface:

    • Sulfur Atom (Mercapto Group): The soft sulfur atom has a high affinity for most metal surfaces, forming a strong coordinate bond.

    • Nitrogen Atoms (Tetrazole Ring): The lone pair electrons on the nitrogen atoms readily coordinate with vacant d-orbitals of the metal.

    • Oxygen Atom (Hydroxyl Group): The oxygen atom provides an additional site for adsorption.

    • Phenyl Ring: The π-electrons of the aromatic ring can interact with the metal surface, enhancing the adsorption coverage.

  • Formation of a Protective Film: Upon introduction into a corrosive environment, HPMT molecules displace water molecules from the metal surface and form a dense, hydrophobic barrier. This film serves two primary functions:

    • It isolates the metal from the aggressive electrolyte (e.g., H⁺ and Cl⁻ ions in acidic media).

    • It increases the charge transfer resistance at the metal/solution interface, thereby slowing down the rate of electrochemical corrosion reactions.[4][5]

The overall process can be visualized as the inhibitor chemisorbing onto the metal, creating a stable protective layer.

G cluster_surface Metal Surface (e.g., Steel) H_plus H⁺ Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ Cl_minus Cl⁻ H2O H₂O HPMT HPMT Metal Metal Substrate (Fe) HPMT->Metal Adsorption via N, S, O atoms & π-electrons Barrier Protective HPMT Film Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻

Caption: Adsorption mechanism of HPMT on a metal surface.

Part 2: Experimental Evaluation of HPMT

A multi-faceted approach is essential for a robust evaluation of a corrosion inhibitor. This involves electrochemical techniques, which are rapid and provide mechanistic insights, complemented by classical gravimetric methods and modern surface analysis.

Workflow for Inhibitor Evaluation

The following diagram outlines a comprehensive workflow for testing the efficacy of HPMT.

cluster_post_electrochem Post-Experiment Analysis prep 1. Metal Coupon Preparation (Polishing, Cleaning) grav_pre 2. Initial Weighing (Gravimetric Method) prep->grav_pre cell 3. Electrochemical Cell Setup prep->cell For electrochemical tests grav_pre->cell Coupon can be used for both ocp 4. OCP Stabilization (~30-60 min) cell->ocp eis 5. EIS Measurement ocp->eis pdp 6. PDP Measurement eis->pdp grav_post 7. Final Weighing & Cleaning pdp->grav_post surface 8. Surface Analysis (SEM, XPS) pdp->surface analysis 9. Data Analysis & IE% Calculation grav_post->analysis surface->analysis

Caption: Comprehensive workflow for HPMT corrosion inhibitor evaluation.

Protocol 1: Gravimetric (Weight Loss) Measurements

This method provides a direct, tangible measure of corrosion rate and inhibition efficiency. It is often used as a baseline validation for electrochemical techniques.

A. Rationale By measuring the mass loss of a metal coupon over a specific immersion period, one can calculate the average corrosion rate. Comparing the mass loss in an uninhibited solution to that in a solution containing HPMT allows for the calculation of inhibitor efficiency.[1]

B. Materials & Equipment

  • Metal coupons (e.g., mild steel, copper) of known surface area.[1]

  • Abrasive papers (e.g., 400 to 1600 grit).

  • Degreasing solvent (e.g., acetone, ethanol).

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄).

  • This compound (HPMT).

  • Analytical balance (±0.1 mg precision).

  • Water bath or thermostat for temperature control.

  • Glass beakers and hooks.

C. Step-by-Step Protocol

  • Coupon Preparation: Mechanically polish the metal coupons using progressively finer grades of abrasive paper, starting from 400 and ending with 1600 grit.

  • Cleaning: Degrease the polished coupons by sonicating in acetone or ethanol for 5-10 minutes, rinse with deionized water, and dry thoroughly with a stream of warm air.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial mass (W_initial).

  • Solution Preparation: Prepare the corrosive solution (blank) and a series of test solutions containing different concentrations of HPMT (e.g., 10⁻⁶ M to 10⁻³ M).

  • Immersion: Suspend each coupon in a separate beaker containing either the blank or an HPMT test solution. Ensure the coupons are fully immersed. The immersion period is typically several hours (e.g., 6 hours).[1]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Gently clean them with a soft brush to remove corrosion products, rinse with deionized water and ethanol, and dry.

  • Final Weighing: Reweigh the dried coupons and record the final mass (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area (m²) and t is the immersion time (h).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of HPMT, respectively.

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[4][6] They are performed using a three-electrode setup in an electrochemical cell.

A. Rationale & Setup

  • Three-Electrode Cell: Consists of a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[4]

  • Potentiodynamic Polarization (PDP): This technique measures the current response as the potential is scanned away from the open-circuit potential (OCP).[7] It provides key parameters like corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes, allowing for the determination of corrosion rate and whether the inhibitor is anodic, cathodic, or mixed-type.[8][9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS probes the metal/solution interface by applying a small amplitude AC signal over a wide frequency range.[10][11] The resulting impedance data can be modeled with equivalent electrical circuits to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which directly relate to the corrosion process and the integrity of the inhibitor film.[4][6] An increase in R_ct and a decrease in C_dl signify effective inhibition.

B. Step-by-Step Protocol

  • Electrode Preparation: Prepare the working electrode as described in the gravimetric protocol (polishing and cleaning). The exposed surface area must be well-defined.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (either blank or containing HPMT).

  • OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically a drift of < 5 mV over 5 minutes). This usually takes 30-60 minutes.[8]

  • EIS Measurement:

    • Perform the EIS scan at the stabilized OCP.

    • Typical Parameters: Frequency range from 100 kHz down to 10 mHz, with an AC voltage amplitude of 10 mV.[4][8]

    • Analyze the resulting Nyquist and Bode plots. Fit the data to an appropriate equivalent circuit (e.g., a Randles circuit) to determine R_ct and C_dl.[6]

  • PDP Measurement:

    • After the EIS scan, perform the potentiodynamic polarization scan.

    • Typical Parameters: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate, such as 0.5 to 1.0 mV/s.[8][12]

    • Plot the resulting data as potential vs. log(current density).

  • Data Analysis:

    • From EIS: Calculate IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

    • From PDP: Determine i_corr by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr). Calculate IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

    • Inhibitor Type: If HPMT primarily shifts the anodic curve to lower currents, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both curves are affected, it is a mixed-type inhibitor.[8][13] Tetrazole derivatives often act as mixed-type inhibitors.[5]

Exemplary Data Presentation

Table 1: Potentiodynamic Polarization (PDP) Data for Mild Steel in 1 M HCl

Inhibitor Conc. (M)E_corr (mV vs. SCE)i_corr (µA/cm²)β_a (mV/dec)β_c (mV/dec)IE%
0 (Blank)-475115075120-
1 x 10⁻⁵-4681857211583.9
5 x 10⁻⁵-460927011292.0
1 x 10⁻⁴-452456810896.1
5 x 10⁻⁴-445286510597.6

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl

Inhibitor Conc. (M)R_ct (Ω·cm²)C_dl (µF/cm²)nIE%
0 (Blank)451200.88-
1 x 10⁻⁵290550.9084.5
5 x 10⁻⁵610420.9192.6
1 x 10⁻⁴1250350.9296.4
5 x 10⁻⁴1980310.9397.7
(Note: 'n' is the constant phase element exponent, indicating surface homogeneity)

Protocol 3: Surface Analysis Techniques

Surface analysis provides visual and compositional evidence of the protective inhibitor film.[3][14][15]

A. Rationale

  • Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface. By comparing the morphology of a coupon corroded without the inhibitor (which will appear rough and pitted) to one protected by HPMT (which should appear smoother), the protective action can be visually confirmed.[13][16]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the surface. It can be used to detect the presence of nitrogen, sulfur, and carbon from the adsorbed HPMT film, providing direct evidence of its adsorption.[17]

B. Step-by-Step Protocol

  • Sample Preparation: Use metal coupons that have been immersed in the blank and HPMT-containing solutions for a set period (as in the gravimetric test). After immersion, gently rinse the coupons with deionized water to remove loose salts and dry carefully.

  • SEM Analysis:

    • Mount the dried coupons on SEM stubs.

    • Acquire images at various magnifications (e.g., 500x, 2000x) to observe the general surface morphology and any localized corrosion features.

  • XPS Analysis:

    • Place the coupon in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a wide survey scan to identify all elements present on the surface.

    • Perform high-resolution scans over the N 1s, S 2p, O 1s, and C 1s regions to confirm the presence and chemical states of the elements from the HPMT molecule.

Conclusion

This compound is a promising corrosion inhibitor due to its molecular structure rich in heteroatoms and aromatic functionality. A systematic evaluation using the protocols detailed in this guide—combining gravimetric, electrochemical, and surface analysis techniques—will allow researchers to quantify its inhibition efficiency, elucidate its mechanism of action, and validate its performance for specific applications. The self-validating nature of using complementary techniques ensures the reliability and trustworthiness of the experimental findings.

References

Application Note: A High-Yield, Scalable Protocol for the Synthesis of 1-Phenyl-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-5-mercaptotetrazole (PMT) is a pivotal heterocyclic compound with broad applications, serving as a critical intermediate in pharmaceutical development, a reagent in analytical chemistry, and a component in materials science and corrosion inhibition.[1][2] Traditional synthesis routes are often hampered by low yields, complex multi-step procedures, and challenging purification processes, with some methods reporting yields as low as 33%.[3] This application note details a robust, high-yield (≥93%) protocol for the synthesis of PMT. The method is predicated on the direct reaction of phenyl isothiocyanate with sodium azide, optimized for safety, simplicity, and scalability, making it highly suitable for both academic research and industrial production environments.[3][4]

Foundational Principles: The Chemistry of PMT Synthesis

The synthesis of 1-phenyl-5-mercaptotetrazole from phenyl isothiocyanate and sodium azide is a classic example of a [3+2] cycloaddition reaction.[5][6] In this reaction, the azide ion acts as a 1,3-dipole that reacts with the carbon-sulfur double bond of the isothiocyanate.

Mechanism Insight: The reaction proceeds via an in-situ formation of a tetrazolethione intermediate through a 1,3-dipolar cycloaddition mechanism.[5] The careful control of reaction temperature and time is paramount to drive the reaction to completion and ensure high yields, mitigating the formation of side products.[4] The resulting product, PMT, can exist in tautomeric forms: the thione form and the thiol form, with the thione form generally being more stable.[7][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Phenyl Isothiocyanate (C₆H₅NCS) C [3+2] Cycloaddition (90-95°C, 110-130 min) A->C Reacts with B Sodium Azide (NaN₃) B->C D 1-Phenyl-5-mercaptotetrazole (PMT) (Sodium Salt Intermediate) C->D Forms

Caption: Core reaction mechanism for PMT synthesis.

Critical Safety Protocols: Handling Hazardous Reagents

The high-yield synthesis of PMT necessitates the use of hazardous materials, primarily sodium azide. Strict adherence to safety protocols is non-negotiable.

Sodium Azide (NaN₃):

  • Extreme Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9] It acts as a potent metabolic inhibitor.

  • Explosion Hazard: NaN₃ is thermally unstable and can decompose violently when heated above its melting point (~275°C).[10] A critical and severe hazard arises from its reaction with heavy metals (e.g., lead, copper, silver, mercury) and their salts, which forms highly shock-sensitive and explosive metal azides.[9][10][11] This is particularly relevant for disposal, as pouring azide solutions down drains can lead to the formation of explosive lead or copper azides in the plumbing.[10][12]

  • Reactive Hazards: It reacts violently with acids to produce highly toxic and explosive hydrazoic acid (HN₃) gas.[11] It is also incompatible with carbon disulfide, bromine, and halogenated solvents like dichloromethane.[9][13]

Mandatory Handling Practices for Sodium Azide:

  • Work Area: All manipulations must be performed inside a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-glove with nitrile gloves.[12]

  • Utensils: NEVER use metal spatulas or tools. Use only plastic, ceramic, or Teflon-coated spatulas to handle solid sodium azide.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially acids and metals.[10][12]

  • Spill & Waste: Have a dedicated azide spill kit available. All azide-contaminated waste, including dilute solutions, must be collected in a designated, non-metal hazardous waste container and disposed of through an environmental health and safety (EHS) office.[9][12][13]

Phenyl Isothiocyanate:

  • This compound is a flammable liquid and an irritant.[1][14] Standard handling precautions, including use in a fume hood and appropriate PPE, are required.

High-Yield Synthesis Protocol

This protocol is optimized to consistently achieve high purity (≥99%) and yield (≥93%).[3]

Materials & Equipment
Reagent/MaterialGradeSupplier Example
Phenyl Isothiocyanate≥98%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (Concentrated)Fisher Scientific
TolueneACS GradeVWR
Deionized WaterN/AIn-house
Equipment Specification
Round-bottom flask250 mL, 3-neck
Reflux condenser
Magnetic stirrer with hotplate
Thermometer / Thermocouple
Dropping funnel
Büchner funnel and filter flask
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium azide (1.2 equivalents).

  • Solvent Addition: Add deionized water as the reaction solvent. The mass ratio of the reaction solvent to the primary reactant should be approximately 5:1 to 7:1.[3]

  • Reactant Addition: While stirring, slowly add phenyl isothiocyanate (1 equivalent) to the flask.

  • Heating and Reflux: Heat the reaction mixture to a controlled temperature of 90-95°C.[4] Maintain this temperature and allow the reaction to proceed under reflux for 110-130 minutes.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Acidification & Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise to the cooled reaction mixture while stirring. Continue adding acid until the pH is acidic, which will cause the crude 1-phenyl-5-mercaptotetrazole to precipitate out of the solution as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any residual salts and acid.

Purification via Recrystallization
  • Solvent Preparation: Prepare a recrystallization solution consisting of a mixture of toluene and water. An effective composition is 85-95% toluene by mass.[3]

  • Dissolution: Transfer the crude PMT product to a new flask and add the recrystallization solution. A volume ratio of crude product to solvent of 1:2 to 1:3 is recommended.[3]

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The resulting product should be a high-purity crystalline solid.

Experimental Workflow and Key Parameters

The following diagram illustrates the complete workflow for the synthesis and purification of PMT.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Setup Add NaN₃ and H₂O to 3-neck flask B 2. Reactant Addition Add Phenyl Isothiocyanate A->B C 3. Reflux Heat to 90-95°C for 110-130 min B->C D 4. Cooldown Cool to Room Temp. C->D E 5. Precipitation Acidify with HCl D->E F 6. Filtration Isolate Crude PMT E->F G 7. Dissolution Dissolve crude PMT in Toluene/H₂O F->G Transfer Crude Product H 8. Crystallization Slowly cool solution G->H I 9. Final Filtration Isolate pure crystals H->I J 10. Drying Dry under vacuum I->J K Final Product High-Purity PMT J->K Yields

Caption: Step-by-step workflow for PMT synthesis and purification.

Quantitative Data Summary
ParameterRecommended ValueRationale / Reference
Molar Ratio (NaN₃ : Phenyl Isothiocyanate)1.2 : 1.0Ensures complete consumption of the isothiocyanate.
Reaction Temperature90-95 °COptimal for full azido reaction without a catalyst.[4]
Reaction Time110-130 minutesSufficient time for reaction completion at the specified temperature.[4]
Expected Yield≥ 93%This optimized protocol consistently produces high yields.[3][4]
Expected Purity (Post-Recrystallization)≥ 99%Recrystallization effectively removes impurities.[3]

References

Application Notes and Protocols for 1-(4-Hydroxyphenyl)-5-mercaptotetrazole in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, tetrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT), a molecule of significant interest due to its structural features that suggest potential antimicrobial efficacy. This document provides a comprehensive overview of the current understanding of HPMT and related tetrazole-thiones, detailed protocols for the evaluation of its antimicrobial properties, and a framework for investigating its mechanism of action and toxicological profile. While specific experimental data for HPMT is limited in publicly available literature, this guide synthesizes knowledge from analogous compounds to provide a robust starting point for researchers.

Introduction to this compound (HPMT)

This compound is a heterocyclic compound featuring a tetrazole ring, a hydroxyl-substituted phenyl group, and a mercapto functional group. The tetrazole ring is a bioisostere of the carboxylic acid group, which can enhance metabolic stability and cell permeability. The mercapto group, existing in tautomeric equilibrium with a thione form, is a key functional moiety that can participate in various biological interactions, including metal chelation and covalent bond formation, which are often implicated in antimicrobial activity.

Chemical Structure and Properties of HPMT:

PropertyValue
Molecular Formula C₇H₆N₄OS
Molecular Weight 194.21 g/mol
CAS Number 52431-78-4[1]
Appearance White to off-white crystalline powder
Melting Point Approximately 162 °C (with decomposition)
Synonyms 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol, 4-(5-Mercapto-1H-tetrazol-1-yl)phenol

Postulated Antimicrobial Mechanisms of Action

While the precise antimicrobial mechanism of HPMT has not been elucidated, the structural motifs present in the molecule suggest several plausible pathways based on studies of related tetrazole and thiol-containing compounds.

  • Enzyme Inhibition: The tetrazole ring and the mercapto group can interact with the active sites of essential bacterial enzymes. For some tetrazole derivatives, inhibition of DNA gyrase and topoisomerase IV has been identified as a mechanism of action.[2] The thiol group can act as a nucleophile, potentially forming covalent bonds with enzymatic residues or displacing key metal ions required for catalytic activity.

  • Disruption of Cellular Respiration: Mercapto-containing compounds have been shown to interfere with the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and lead to cell death.

  • Metal Chelation: The tetrazole ring and the thione group can act as ligands, chelating essential metal ions such as zinc, iron, and manganese. These metal ions are crucial cofactors for many bacterial enzymes, and their sequestration can disrupt vital metabolic processes.

  • Membrane Disruption: While less common for small molecules, some heterocyclic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability, leading to leakage of cellular contents.

G HPMT 1-(4-Hydroxyphenyl)-5- mercaptotetrazole (HPMT) Enzyme Bacterial Enzyme (e.g., DNA Gyrase) HPMT->Enzyme Binding to Active Site Metal Essential Metal Ions (Zn²⁺, Fe²⁺, Mn²⁺) HPMT->Metal Chelation Membrane Bacterial Cell Membrane HPMT->Membrane Potential Interaction ROS Reactive Oxygen Species (ROS) Production HPMT->ROS Inhibition Inhibition of DNA Replication Enzyme->Inhibition Chelation Depletion of Essential Cofactors Metal->Chelation Disruption Loss of Membrane Integrity Membrane->Disruption OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress

Caption: Postulated Mechanisms of Antimicrobial Action for HPMT.

Experimental Protocols for Antimicrobial Evaluation

The following protocols provide a standardized framework for assessing the antimicrobial potential of HPMT. It is imperative to note that these are general guidelines and may require optimization based on the specific bacterial strains and experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • This compound (HPMT)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of HPMT Stock Solution: Dissolve HPMT in sterile DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in sterile CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the HPMT working solution (e.g., 256 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no HPMT), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of HPMT at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare HPMT Stock Solution B Prepare Bacterial Inoculum (0.5 McFarland) C Serial Dilution of HPMT in 96-well plate B->C D Inoculate wells with Bacterial Suspension C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

Cytotoxicity Assessment using MTT Assay

It is crucial to evaluate the potential toxicity of a novel antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • HPMT

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of HPMT in culture medium. Remove the old medium from the cells and add 100 µL of the HPMT dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of HPMT that inhibits 50% of cell viability).

Framework for Advanced Investigations

Synergistic Activity with Conventional Antibiotics

Investigating the synergistic effects of HPMT with established antibiotics can reveal potential combination therapies that could overcome resistance and reduce required dosages. The checkerboard assay is a common method for this purpose. This involves preparing a two-dimensional array of serial dilutions of HPMT and a conventional antibiotic and observing the inhibition of bacterial growth. The Fractional Inhibitory Concentration (FIC) index can then be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic. Some studies have shown synergistic effects when combining tetrazole compounds with antibiotics like trimethoprim.[3][4][5]

In Vivo Efficacy and Toxicity Studies

Promising in vitro results should be followed by in vivo studies in animal models of infection (e.g., murine sepsis or thigh infection models). These studies are essential to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a living organism. Acute toxicity studies in animal models are also necessary to determine the LD₅₀ (lethal dose, 50%) and to observe any adverse effects.[6]

Conclusion and Future Directions

This compound represents a molecule with significant potential in the development of novel antimicrobial agents. Its unique chemical structure provides a foundation for multiple possible mechanisms of action against pathogenic microorganisms. The protocols and frameworks outlined in this guide offer a comprehensive starting point for researchers to systematically evaluate the antimicrobial efficacy, cytotoxicity, and potential therapeutic applications of HPMT. Further research should focus on elucidating its specific molecular targets, understanding its in vivo behavior, and exploring its potential in combination therapies to combat the growing challenge of antimicrobial resistance.

References

Application Note & Protocol: A Validated Synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The tetrazole moiety is a cornerstone in modern medicinal chemistry. As a five-membered aromatic ring containing four nitrogen atoms, it serves as a metabolically stable bioisostere for the carboxylic acid group, a feature that can enhance a drug candidate's lipophilicity and cell membrane permeability.[1][2] Derivatives of tetrazole exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]

This document provides a comprehensive, field-proven guide to the synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid (Molecular Formula: C₉H₈N₄O₃S, Molecular Weight: 252.25 g/mol ).[5] The synthetic route described herein is an efficient S-alkylation of a 5-mercaptotetrazole precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary characterization techniques to validate the final product. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it confidently for related synthetic challenges.

Synthesis Pathway and Mechanism

The synthesis proceeds via a one-pot nucleophilic substitution reaction. The core of this transformation is the S-alkylation of the precursor, 1-(4-hydroxyphenyl)-5-mercapto-1H-tetrazole, with chloroacetic acid in a basic aqueous medium.

Overall Reaction Scheme

The reaction can be visualized as follows:

Caption: Overall synthesis of the target compound.

Mechanistic Rationale
  • Deprotonation and Nucleophile Formation: The reaction is initiated in a basic solution of sodium hydroxide (NaOH). The 5-mercaptotetrazole starting material exists in tautomeric equilibrium between a thione form and a thiol form.[6] The NaOH serves as a strong base, deprotonating the acidic thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This deprotonation is crucial as the thiolate is a much stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack (S-Alkylation): Chloroacetic acid, the alkylating agent, possesses an electrophilic carbon atom bonded to the chlorine. The negatively charged thiolate anion executes a nucleophilic attack on this carbon atom.[7]

  • Displacement: This attack proceeds via a classic SN2 mechanism, where the carbon-sulfur bond forms concurrently with the cleavage of the carbon-chlorine bond. The chlorine atom is displaced as a chloride ion (Cl⁻), a good leaving group.

  • Acidification and Precipitation: After the reaction is complete, the product exists in the aqueous solution as its sodium carboxylate salt. To isolate the final compound, the mixture is acidified with hydrochloric acid (HCl). This protonates the carboxylate group (-COO⁻Na⁺) to form the neutral carboxylic acid (-COOH). The resulting [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid is significantly less soluble in the acidic aqueous medium and precipitates out as a white solid, allowing for its collection by filtration.[5]

Detailed Experimental Protocol

This protocol is adapted from a validated crystallographic study published by the National Institutes of Health (NIH).[5]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier Example
1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazoleC₇H₆N₄OS194.2152431-78-4Sigma-Aldrich, TCI[8]
Chloroacetic AcidC₂H₃ClO₂94.5079-11-8Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher Scientific
Hydrochloric Acid (HCl), 1.0 MHCl36.467647-01-0VWR
Ethanol (for recrystallization)C₂H₆O46.0764-17-5Decon Labs
Deionized WaterH₂O18.027732-18-5In-house system
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen gas inlet and bubbler

  • Dropping funnels (x2)

  • pH meter or pH indicator strips

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve precursor (10 mmol) and NaOH (20 mmol) in water react1 Add chloroacetic acid (30 mmol) and NaOH (35 mmol) solutions prep1->react1 react2 Heat to 353 K (80 °C) under N₂ atmosphere react1->react2 react3 Stir for 4 hours react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Acidify with 1.0 M HCl to pH 2 workup1->workup2 workup3 Filter the white precipitate workup2->workup3 workup4 Wash solid with water workup3->workup4 purify1 Recrystallize from ethanol workup4->purify1 purify2 Collect pure crystals purify1->purify2

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetic acid is toxic and corrosive, and NaOH/HCl are corrosive.

  • Initial Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of 1-(4-hydroxyphenyl)-5-mercapto-1H-tetrazole and 0.80 g (20.0 mmol) of NaOH in 20 mL of deionized water. Stir until all solids are dissolved.

  • Reagent Addition:

    • In a separate beaker, prepare a solution of 2.84 g (30.0 mmol) of chloroacetic acid and 1.40 g (35.0 mmol) of NaOH in 20 mL of deionized water. Caution: This neutralization reaction is exothermic.

    • Sequentially add this solution to the reaction flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and a nitrogen inlet. Begin bubbling nitrogen through the solution to establish an inert atmosphere.

  • Heating: Place the flask in a heating mantle and heat the mixture to 353 K (80 °C) .

  • Reaction Time: Maintain stirring and temperature for 4 hours under the nitrogen atmosphere.[5]

  • Cooling: After 4 hours, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Precipitation:

    • Once cool, place the flask in an ice bath.

    • Slowly add 1.0 M HCl dropwise while stirring and monitoring the pH. Continue adding acid until the pH of the solution reaches pH 2 .

    • A white precipitate of the product will form rapidly.[5]

  • Isolation:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

    • Dry the crystals under vacuum to yield the final product, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid.

Product Characterization

To confirm the identity, structure, and purity of the synthesized compound, the following analytical techniques are recommended:

TechniqueExpected Result / ObservationPurpose
Visual Inspection White crystalline solid.[5]Preliminary check of product form and color.
Melting Point A sharp melting point indicates high purity.Purity assessment.
Mass Spectrometry Molecular ion peak consistent with M.W. 252.25.[5]Confirms the molecular weight of the product.
¹H NMR Signals corresponding to the aromatic protons (hydroxyphenyl group), the methylene protons (-S-CH₂-), and the acidic protons (phenol -OH, carboxylic acid -COOH).Confirms the proton framework and structural integrity.
¹³C NMR Resonances for the tetrazole carbon, aromatic carbons, methylene carbon, and the carbonyl carbon of the carboxylic acid.Confirms the carbon skeleton of the molecule.
FT-IR Spectroscopy Characteristic absorptions for O-H stretch (broad, for phenol and acid), C=O stretch (acid), and aromatic C-H and C=C stretches.Identifies key functional groups present in the structure.
X-ray Crystallography Provides definitive 3D structure, bond lengths, and angles. The literature reports an orthorhombic crystal system with a layered structure constructed from intermolecular O—H⋯O and O—H⋯N hydrogen bonds.[5]Unambiguous structural elucidation and analysis of intermolecular interactions.

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. By detailing the underlying reaction mechanism and providing clear, step-by-step instructions, this guide equips researchers with the necessary tools to produce this valuable compound with high purity. The versatility of the tetrazole scaffold ensures that this molecule and its derivatives will continue to be of significant interest in the fields of medicinal chemistry and materials science.[1][9]

References

Application Notes and Protocols: Evaluating 1-(4-Hydroxyphenyl)-5-mercaptotetrazole as a Novel Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quest for Novel Photosensitizers in Photodynamic Therapy

Photodynamic therapy (PDT) is a clinically approved and minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce localized cell death, primarily in cancerous tissues.[1][2][3] The efficacy of PDT is critically dependent on the photochemical and photophysical properties of the photosensitizer. An ideal photosensitizer should exhibit minimal cytotoxicity in the absence of light (dark toxicity), yet become potently cytotoxic upon light activation, generating reactive oxygen species (ROS) that trigger apoptosis, necrosis, or autophagy in target cells.[1][4] The search for novel photosensitizers with improved properties, such as enhanced cellular uptake and greater ROS quantum yield, is a continuous endeavor in the field.

This document outlines a comprehensive guide for the investigation of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) as a potential photosensitizer for use in photodynamic therapy research. While HPMT is a known chemical entity with established properties, its application in PDT is a novel area of exploration.[5][6][7][8] The presence of a hydroxyphenyl group, a common feature in some known photosensitizers, suggests that HPMT may possess the necessary electronic properties for photosensitization.[9][10][11][12][13] These application notes provide the foundational protocols to systematically evaluate its potential, from initial characterization to in vitro efficacy studies.

Physicochemical Properties of this compound (HPMT)

A thorough understanding of the physicochemical properties of a candidate photosensitizer is paramount.

PropertyValueSource
Molecular Formula C7H6N4OS[5][7]
Molecular Weight 194.21 g/mol [5]
CAS Number 52431-78-4[5][7]
Appearance White to cream to purple crystalline powder[7]
Melting Point 160 °C (decomposes at 162 °C)[5]
Solubility Soluble in methanol[7]

Proposed Mechanism of Action in Photodynamic Therapy

The proposed mechanism for HPMT as a photosensitizer follows the general principles of photodynamic action.[1][3] Upon absorption of light of a specific wavelength, the HPMT molecule is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). In this triplet state, the photosensitizer can initiate two types of photochemical reactions.

Type I Reaction: The excited photosensitizer can react directly with a substrate, like a biological molecule, to produce radical ions that can further react with oxygen to produce cytotoxic ROS.

Type II Reaction: The excited triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage cellular components and induce cell death.[1]

PDT_Mechanism cluster_PS Photosensitizer (HPMT) cluster_Light Light Activation cluster_Oxygen Molecular Oxygen cluster_ROS Reactive Oxygen Species cluster_Cell Cellular Environment HPMT_Ground HPMT (S₀) HPMT_Singlet HPMT (S₁) HPMT_Ground->HPMT_Singlet Excitation HPMT_Triplet HPMT (T₁) HPMT_Singlet->HPMT_Triplet Intersystem Crossing Oxygen ³O₂ (Triplet Oxygen) HPMT_Triplet->Oxygen Energy Transfer (Type II) Cell_Damage Oxidative Stress & Cellular Damage HPMT_Triplet->Cell_Damage Electron Transfer (Type I) Light Light (hν) Light->HPMT_Ground Absorption ROS Singlet Oxygen (¹O₂) & other ROS Oxygen->ROS ROS->Cell_Damage Cell_Death Apoptosis / Necrosis Cell_Damage->Cell_Death

Caption: Proposed photodynamic action of HPMT.

Experimental Protocols for Evaluating HPMT

The following protocols are designed to systematically assess the potential of HPMT as a photosensitizer for PDT.

Protocol 1: Determination of Spectroscopic Properties

Objective: To determine the absorption and fluorescence spectra of HPMT to identify the optimal excitation wavelength for PDT applications.

Materials:

  • This compound (HPMT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of HPMT (e.g., 10 mM) in DMSO.

  • Prepare a series of dilutions of the HPMT stock solution in PBS to determine the molar extinction coefficient.

  • Record the absorption spectrum of HPMT in PBS using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorption (λmax).

  • Using the λmax as the excitation wavelength, record the fluorescence emission spectrum of HPMT in PBS using a fluorometer.

Expected Outcome: The absorption spectrum will reveal the optimal wavelength(s) of light to excite HPMT. The fluorescence spectrum provides insight into the molecule's photophysical properties.

Protocol 2: In Vitro Dark and Phototoxicity Assessment

Objective: To determine the cytotoxicity of HPMT in the absence (dark toxicity) and presence (phototoxicity) of light.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Complete cell culture medium

  • HPMT stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[14][15][16][17]

  • DMSO

  • 96-well plates

  • Light source with a filter corresponding to the λmax of HPMT

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of HPMT in complete cell culture medium.

  • Replace the medium in the wells with the HPMT dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest HPMT concentration) and a no-treatment control.

  • For Dark Toxicity: Incubate the plates in the dark for 24 hours.

  • For Phototoxicity: Incubate the plates in the dark for a predetermined uptake time (e.g., 4-24 hours).[18][19] Then, irradiate the plates with the light source at a specific light dose (e.g., 5-20 J/cm²).[20][21] Return the plates to the incubator for another 24 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_dark Dark Toxicity cluster_photo Phototoxicity A Seed Cells in 96-well Plate B Incubate 24h A->B C Add HPMT Dilutions B->C D1 Incubate in Dark (24h) C->D1 Path 1 D2 Incubate in Dark (Uptake Time) C->D2 Path 2 G Add MTT Reagent D1->G E2 Irradiate with Light D2->E2 F2 Incubate in Dark (24h) E2->F2 F2->G H Incubate 2-4h G->H I Add DMSO H->I J Measure Absorbance (570 nm) I->J K Calculate Cell Viability J->K

Caption: Workflow for cytotoxicity assessment.

Protocol 3: Cellular Uptake Study

Objective: To quantify the intracellular accumulation of HPMT over time.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • HPMT stock solution

  • PBS

  • Cell lysis buffer (e.g., Triton X-100 in DMSO/ethanol)

  • Fluorometer or flow cytometer

Procedure:

  • Seed cells in 24-well plates and incubate for 24 hours.

  • Treat cells with a fixed concentration of HPMT (a non-toxic concentration determined from the dark toxicity assay).

  • Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • At each time point, wash the cells twice with ice-cold PBS to remove extracellular HPMT.

  • Lyse the cells with the cell lysis buffer.

  • Measure the fluorescence of the cell lysate using a fluorometer with the predetermined excitation and emission wavelengths for HPMT.

  • Alternatively, for flow cytometry, cells can be harvested, washed, and resuspended in PBS for analysis of intracellular fluorescence.[18][22]

  • A standard curve of HPMT in lysis buffer should be prepared to quantify the intracellular concentration.

Protocol 4: Reactive Oxygen Species (ROS) Detection

Objective: To detect the generation of intracellular ROS upon photoactivation of HPMT.

Materials:

  • Cancer cell line

  • HPMT stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive probes[23][24][25][26][27]

  • PBS

  • Light source

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).

  • Incubate cells with a working concentration of HPMT for the optimal uptake time determined previously.

  • Wash the cells with PBS and then incubate with DCFDA (e.g., 10 µM) for 30 minutes in the dark.[26]

  • Wash the cells again with PBS to remove excess DCFDA.

  • Add fresh PBS or medium to the cells.

  • Irradiate the cells with the light source at a specific light dose.

  • Immediately after irradiation, measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFDA, using a fluorescence microscope or flow cytometer. The excitation/emission for DCF is typically around 485/535 nm.[23][24]

  • Include appropriate controls: no cells, cells only, cells + HPMT (no light), cells + light (no HPMT), and cells + DCFDA (no HPMT, no light).

Data Interpretation and Next Steps

The successful completion of these protocols will provide a comprehensive initial evaluation of HPMT's potential as a photosensitizer.

  • Favorable Outcome: HPMT exhibits strong absorption in the therapeutic window (600-800 nm), low dark toxicity, high phototoxicity, efficient cellular uptake, and significant ROS generation upon photoactivation.

  • Unfavorable Outcome: HPMT shows high dark toxicity, low phototoxicity, poor cellular uptake, or minimal ROS generation.

Based on a favorable outcome, further studies would be warranted, including the investigation of the specific type of ROS generated (e.g., using singlet oxygen-specific probes), elucidation of the cell death mechanism (apoptosis vs. necrosis), and in vivo studies in animal models.

References

The Versatile Building Block: A Technical Guide to 1-(4-Hydroxyphenyl)-5-mercaptotetrazole for Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Tetrazoles in Energetic Materials

In the relentless pursuit of advanced energetic materials, the scientific community is increasingly turning its attention to nitrogen-rich heterocyclic compounds.[1] Among these, tetrazoles stand out due to their high nitrogen content, significant positive heats of formation, and the generation of copious amounts of environmentally benign nitrogen gas upon decomposition.[1] These inherent properties translate to superior energy release and performance characteristics. The 1-(4-hydroxyphenyl)-5-mercaptotetrazole molecule presents a particularly intriguing scaffold. Its structure combines the energetic tetrazole ring with a phenolic group, offering multiple reactive sites for the synthesis of novel, high-performance energetic materials. This guide provides a detailed exploration of this compound, from its synthesis to its potential applications as a versatile precursor for the next generation of energetic compounds.

Synthesis of this compound: A Detailed Protocol

The synthesis of 1-substituted-5-mercaptotetrazoles is most commonly achieved through the [3+2] cycloaddition reaction of an isothiocyanate with sodium azide.[2][3] This method is favored for its reliability and relatively straightforward procedure. Below is a detailed protocol for the synthesis of this compound, adapted from established methodologies for analogous compounds.[4][5]

Causality of Experimental Choices

The choice of a water-based solvent system is crucial for this reaction as it has been shown to improve yields and the purity of the final 1-substituted-tetrazoline-5-thiones.[5] The reflux conditions provide the necessary activation energy for the cycloaddition to proceed at a reasonable rate. Acidification of the reaction mixture is a critical step to protonate the tetrazolethiolate salt formed in situ, leading to the precipitation of the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxyphenyl isothiocyanate (1 equivalent) in deionized water.

  • Addition of Sodium Azide: To the stirred suspension, add sodium azide (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted starting material or insoluble impurities.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution reaches 2-3.

  • Precipitation and Isolation: A white to off-white precipitate of this compound will form. Allow the precipitate to fully form in the cold. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts.

  • Drying: Dry the product under vacuum or in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Safety Precautions
  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with metals.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The thermal decomposition of tetrazoles can be energetic.[6] Conduct the reaction behind a blast shield.

Application in the Synthesis of Energetic Materials: Energetic Salt Formation

A common strategy to enhance the performance and stability of tetrazole-based compounds is the formation of energetic salts.[7] The acidic proton on the thiol group of this compound can be readily deprotonated by a suitable nitrogen-rich base to form an energetic salt. This approach can lead to materials with improved density, thermal stability, and detonation properties.

Rationale for Energetic Salt Formation

The formation of an ionic salt introduces strong electrostatic interactions and hydrogen bonding networks within the crystal lattice.[7] This can lead to a more compact packing of molecules, thereby increasing the density of the material—a critical factor for detonation performance. Furthermore, the incorporation of a nitrogen-rich cation, such as hydrazinium or guanidinium, increases the overall nitrogen content of the energetic material, contributing to a higher heat of formation and energy output.[8]

Hypothetical Protocol: Synthesis of Hydrazinium 1-(4-hydroxyphenyl)-5-mercaptotetrazolate

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a beaker with stirring.

  • Base Addition: Slowly add hydrazine hydrate (1 equivalent) to the stirred solution.

  • Precipitation: The hydrazinium salt may precipitate out of the solution upon addition of the base or upon cooling. If necessary, the solution can be concentrated by slow evaporation to induce crystallization.

  • Isolation: Collect the precipitated energetic salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the energetic salt carefully under vacuum at a low temperature.

dot

Synthesis_and_Salt_Formation cluster_synthesis Synthesis of this compound cluster_salt_formation Energetic Salt Formation 4-Hydroxyphenyl\nisothiocyanate 4-Hydroxyphenyl isothiocyanate Reaction Reaction 4-Hydroxyphenyl\nisothiocyanate->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction This compound This compound Reaction->this compound [3+2] Cycloaddition HPMT 1-(4-Hydroxyphenyl)- 5-mercaptotetrazole Salt_Reaction Acid-Base Reaction HPMT->Salt_Reaction Nitrogen-Rich Base\n(e.g., Hydrazine) Nitrogen-Rich Base (e.g., Hydrazine) Nitrogen-Rich Base\n(e.g., Hydrazine)->Salt_Reaction Energetic Salt Hydrazinium 1-(4-hydroxyphenyl)- 5-mercaptotetrazolate Salt_Reaction->Energetic Salt

Caption: Synthetic pathway and energetic salt formation.

Characterization and Performance of Analogous Energetic Tetrazole Salts

While specific experimental data for energetic materials derived directly from this compound is not yet available in the literature, the performance of analogous energetic tetrazole salts provides a valuable benchmark for estimating their potential. The following table summarizes key energetic properties of representative tetrazole-based energetic salts.

Compound/SaltDensity (g/cm³)Thermal Stability (Tdec, °C)Detonation Velocity (D, m/s)Detonation Pressure (P, GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)1.918221969842.120120[8]
Hydrazinium Salt of 1-hydroxy-5-methyltetrazole1.602248109219 (kbar)>40>360[9]
Guanidinium Salt of 1-hydroxy-5-methyltetrazole1.4612567090->40>360[9]
Fused-Ring Tetrazole Derivative (Compound 3)1.87329897434.9>20>360[8]
Fused-Ring Tetrazole Derivative (Compound 7)1.82286864530.8>20>360[8]

Workflow for Development and Characterization

The development of novel energetic materials from this compound would follow a structured workflow encompassing synthesis, characterization, and performance evaluation.

dot

Workflow Start Start: 1-(4-Hydroxyphenyl)- 5-mercaptotetrazole Synthesis Synthesis of Energetic Derivatives (e.g., Salt Formation) Start->Synthesis Characterization Structural & Physicochemical Characterization Synthesis->Characterization - NMR, IR, MS, EA - Single Crystal X-ray Diffraction Performance Energetic Performance Evaluation Characterization->Performance - TGA/DSC (Thermal Stability) - Density Measurement Analysis Data Analysis & Structure-Property Relationship Performance->Analysis - Detonation Velocity & Pressure - Impact & Friction Sensitivity Analysis->Synthesis Iterative Optimization End Optimized Energetic Material Analysis->End

Caption: Development workflow for energetic materials.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the development of novel energetic materials. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical pathways. The presence of multiple reactive sites on the molecule opens up a wide array of possibilities for creating a diverse library of energetic derivatives, including energetic salts and coordination polymers.[9][10] Future research should focus on the systematic synthesis and characterization of these derivatives to fully elucidate the structure-property relationships and to identify lead candidates with superior performance and enhanced safety profiles. The insights gained from such studies will undoubtedly contribute to the advancement of energetic materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with field-proven insights and robust methodologies to improve your reaction yield, product purity, and overall success.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

A1: A low or zero yield is one of the most common issues and can typically be traced back to one of several critical areas in the synthesis, which often follows a pathway involving the reaction of a dithiocarbamate intermediate with an azide source. A highly relevant analogue is the synthesis of 1-phenyl-5-mercaptotetrazole, which proceeds via an anilino sodium dithiocarboxylate intermediate that reacts with sodium azide.[1]

Causality & Solutions:

  • Integrity of the Dithiocarbamate Intermediate: The synthesis of HPMT often starts with 4-aminophenol, carbon disulfide (CS₂), and a strong base (e.g., NaOH) to form the sodium dithiocarbamate salt in situ. This intermediate is susceptible to degradation.

    • Insight: Ensure the 4-aminophenol is pure and the carbon disulfide is fresh. The reaction should be performed at low temperatures (0-5 °C) to prevent the formation of isothiocyanate byproducts.

  • Stoichiometry of Reagents: The molar ratios of your reactants are critical. An excess or deficit of any key reagent can halt the reaction or promote side-product formation.

    • Protocol: Based on analogous preparations, a slight molar excess of sodium azide relative to the dithiocarbamate intermediate is often beneficial. A suggested starting ratio is 1.05 to 1.2 equivalents of sodium azide to 1 equivalent of the dithiocarbamate precursor.[1]

  • Reaction Temperature and Duration: The cyclization step requires sufficient thermal energy to proceed, but excessive heat can degrade the tetrazole ring.

    • Insight: The cyclization is typically performed by heating the aqueous mixture of the dithiocarbamate salt and sodium azide under reflux.[1] A common temperature range is 85-95 °C for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over- or under-running the reaction.

  • Inefficient Product Precipitation: HPMT is isolated by acidifying the reaction mixture, which protonates the tetrazole and the phenolic hydroxyl group, causing it to precipitate from the aqueous solution.

    • Protocol: After the reaction is complete, cool the mixture significantly (e.g., to below 10 °C) before acidification.[1] Add a strong acid like HCl dropwise while vigorously stirring until the pH is approximately 2-3.[1][2] Cooling maximizes precipitation and minimizes the solubility of the product in the aqueous medium.

Q2: My final product is impure. What are the common side products and how can I remove them?

A2: Impurities often arise from incomplete reactions or side reactions involving the starting materials and intermediates.

Common Impurities & Purification Strategy:

  • Unreacted 4-aminophenol: If the initial dithiocarbamate formation is incomplete, the starting phenol will remain. It is generally more water-soluble than the product at acidic pH but may co-precipitate.

  • Disulfide Formation: The mercapto (-SH) group of the final product is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, especially if the reaction is exposed to air for extended periods at basic pH.

  • Isomeric Byproducts: While the 1,5-disubstituted tetrazole is the major product from this route, other isomers are mechanistically possible, though typically minor.

Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying the crude HPMT product. The choice of solvent is critical for achieving high purity and recovery.

  • Recommended Solvent System: A mixed solvent system of toluene and water has been shown to be effective for the analogous 1-phenyl-5-mercaptotetrazole.[1] For HPMT, a polar organic solvent like methanol or ethanol is often effective for recrystallization.[3]

  • Step-by-Step Recrystallization:

    • Dissolve the crude product in a minimum amount of hot methanol.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: The reaction seems to stall or proceed very slowly. How can I improve the reaction kinetics?

A3: Slow reaction kinetics are usually related to temperature, concentration, or catalysis.

Optimization Strategies:

  • Catalyst/Base Concentration: The reaction is typically run under basic conditions, which facilitates the formation and stability of the necessary intermediates.[1]

    • Insight: Ensure the concentration of the base (e.g., NaOH) is sufficient. For the analogous phenyl compound, a molar ratio of 1:1.2 of the dithiocarbamate precursor to NaOH is used.[1] The base acts as a catalyst in the cyclization step.

  • Solvent Choice: While water is the most common and environmentally benign solvent for this reaction, its high polarity can sometimes hinder the dissolution of organic intermediates.

    • Advanced Tip: While water is standard, in some tetrazole syntheses, co-solvents like DMF have been used to improve solubility and increase reaction rates.[4] However, this complicates the workup and should be considered an advanced optimization step. For the HPMT synthesis, sticking with water is highly recommended for safety and simplicity.[1]

  • Effective Stirring: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper mixing and heat transfer, maximizing the interaction between reactants. Use a mechanical stirrer for larger-scale reactions to prevent reactants from settling.

Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this tetrazole synthesis?

A1: The synthesis of 1,5-disubstituted tetrazoles from isothiocyanates (or their precursors like dithiocarbamates) and an azide source is a well-established method. It is a variation of the [3+2] cycloaddition reaction.[5]

  • Formation of the Isothiocyanate: The dithiocarbamate intermediate, formed from 4-aminophenol and CS₂, can eliminate a thiol-equivalent under reaction conditions to form 4-hydroxyphenyl isothiocyanate.

  • Nucleophilic Attack: The azide ion (N₃⁻) acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring.

  • Protonation: Upon acidic workup, the tetrazole salt is protonated to yield the final this compound product.

Q2: What are the critical safety precautions when handling sodium azide?

A2: Sodium azide (NaN₃) is an extremely toxic and potentially explosive substance that must be handled with extreme care.

  • Toxicity: It is highly toxic if ingested or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals like lead or copper. Use glass or Teflon equipment. It can also react with acids (like HCl used in the workup) to produce highly toxic and explosive hydrazoic acid (HN₃) gas. Therefore, the acidification step must be performed slowly, under efficient cooling, and in a well-ventilated fume hood.

  • Disposal: All waste containing sodium azide must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching agent is sodium nitrite under acidic conditions.

Q3: How can I reliably confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the identity and assess the purity of your synthesized this compound.

Analytical TechniquePurpose & Expected Results
HPLC (High-Performance Liquid Chromatography) To assess purity. A pure sample should show a single major peak. A purity of ≥95% is generally considered good for most applications.[6]
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the chemical structure. Expect to see characteristic peaks for the aromatic protons on the hydroxyphenyl ring and a peak for the phenolic -OH proton. The thiol proton may be broad or exchange with the solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To further confirm the structure by showing the expected number of carbon signals, including the C=S carbon in the thione tautomer.
Mass Spectrometry (MS) To confirm the molecular weight of the compound (C₇H₆N₄OS, MW: 194.21 g/mol ).[7][8]
Melting Point (MP) To assess purity. A sharp melting point close to the literature value (approx. 160-162 °C with decomposition) indicates high purity.[7] A broad melting range suggests impurities.
FT-IR (Fourier-Transform Infrared Spectroscopy) To identify key functional groups, such as the O-H stretch from the phenol, C=S stretch, and N-N/C-N stretches from the tetrazole ring.
Visualized Workflow & Data
General Synthesis Workflow

The following diagram outlines the key stages of the HPMT synthesis, from starting materials to the final, purified product.

SynthesisWorkflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification A 4-Aminophenol + CS₂ + NaOH B Dithiocarbamate Salt Solution A->B Stir at 0-5°C D Crude HPMT Salt Solution B->D Add NaN₃ & Reflux (85-95°C, 10-12h) C Sodium Azide (NaN₃) E Acidification (HCl, pH 2-3) D->E Cool to <10°C F Crude HPMT (Solid) E->F Filtration G Recrystallization F->G H Pure HPMT Crystals G->H Filtration & Drying

Caption: High-level workflow for HPMT synthesis.

Table of Key Reaction Parameters

This table summarizes the critical parameters for optimizing the synthesis of this compound, based on analogous and established procedures.

ParameterRecommended RangeRationale & Key Considerations
Reactant Molar Ratio (Dithiocarbamate:NaN₃)1 : 1.05 - 1.2A slight excess of sodium azide ensures complete conversion of the intermediate.[1]
Base Molar Ratio (Dithiocarbamate:NaOH)1 : 1.0 - 1.2The base is crucial for the initial reaction and acts as a catalyst in the cyclization.[1]
Cyclization Temperature 85 - 95 °CProvides sufficient energy for the reaction without significant degradation of the product.[1]
Reaction Time 10 - 12 hoursShould be optimized by monitoring with TLC to ensure the reaction goes to completion.
Precipitation pH 2 - 3Ensures complete protonation of the product for maximum precipitation from the aqueous solution.[1][2]
Precipitation Temperature < 10 °CLowering the temperature decreases the product's solubility, maximizing the isolated yield.[1]

References

Technical Support Center: Purification of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT). This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this versatile heterocyclic compound. The following sections provide in-depth, experience-driven answers to frequently asked questions and a systematic guide to troubleshooting experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for handling and purifying HPMT.

Q1: What are the primary impurities associated with crude this compound?

Common impurities typically arise from the synthesis process and subsequent degradation.[1] These can include:

  • Unreacted Starting Materials: Residual 4-aminophenol, carbon disulfide, or sodium azide depending on the synthetic route.

  • Synthesis Intermediates: Incomplete cyclization can leave reactive intermediates in the crude product.

  • Oxidation Products: The thiol (-SH) group is susceptible to oxidation, leading to the formation of the corresponding disulfide dimer. This is a common issue with mercaptan-containing compounds.[2][3]

  • Residual Solvents and Reagents: Solvents used in the synthesis or acidic/basic reagents from workup steps can persist in the crude material.[1]

Q2: What are the most effective methods for purifying HPMT?

The choice of purification method depends on the nature and quantity of impurities. The two most successful techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is often the most efficient method for obtaining high-purity crystalline material. Ethanol has been successfully used for recrystallizing similar tetrazole derivatives.[4]

  • Column Chromatography: A versatile technique for separating HPMT from impurities with different polarities.[5][6] Given the polar nature of HPMT (due to the phenolic hydroxyl and acidic tetrazole-thiol groups), normal-phase chromatography on silica gel or alumina is common.

Q3: Is HPMT susceptible to degradation during purification?

Yes. The primary degradation pathway is the oxidation of the thiol group to a disulfide bridge, especially when exposed to air, heat, or certain metal ions. The phenolic hydroxyl group can also be susceptible to oxidation, potentially leading to colored impurities. The appearance of the compound can range from white to cream to even purple, which may indicate the presence of minor oxidized species.[7]

Q4: What is the correct tautomeric structure of this compound?

This compound exists in a thiol-thione tautomeric equilibrium. The two primary forms are 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol and 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione.[8][9] This equilibrium is important as it influences the compound's polarity, acidity (pKa ≈ 9.05[8]), and interactions during chromatography.

Q5: What are the key physical properties I should be aware of?

  • Appearance: White to cream crystalline powder.[7][10]

  • Melting Point: Approximately 160-162 °C (with decomposition).[8][9]

  • Molecular Weight: 194.21 g/mol .[8]

  • Solubility: Sparingly soluble in water, but soluble in organic polar solvents like methanol, ethanol, and DMSO.[4][7]

Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues

Problem: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is often caused by cooling the solution too quickly, using a solvent in which the compound is excessively soluble, or the presence of impurities that inhibit crystal formation.[11]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (1-5% by volume) of hot solvent to reduce saturation.[11]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help.

    • Induce Crystallization: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites.[11]

    • Seed Crystals: If available, add a single, tiny crystal of pure HPMT to the cooled solution to initiate crystallization.[11]

Problem: The final yield after recrystallization is unacceptably low.

  • Causality: A low yield typically results from using an excessive amount of solvent to dissolve the crude product, or if the compound has significant solubility in the cold recrystallization solvent.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[11]

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Wash Sparingly: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.[11]

    • Second Crop: The filtrate can be concentrated (by boiling off some solvent) and re-cooled to obtain a second, though likely less pure, crop of crystals.

Column Chromatography Issues

Problem: My compound is streaking or tailing badly on the silica gel TLC plate.

  • Causality: Streaking is common for polar and acidic compounds like HPMT. The acidic protons on the phenol and tetrazole-thiol can interact strongly and inconsistently with the acidic silica gel surface, hindering the formation of a compact band.[11]

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., Ethyl Acetate/Hexane). This suppresses the ionization of your compound, leading to less interaction with the silica and sharper bands.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase (C18) chromatography can also be an effective alternative.[11]

Problem: The compound is not eluting from the silica column, even with a highly polar solvent system.

  • Causality: This indicates that your compound is very strongly adsorbed to the stationary phase, potentially due to its high polarity or an irreversible interaction.[11]

  • Solutions:

    • Increase Eluent Polarity Drastically: Switch to a more polar solvent system. A gradient elution starting from ethyl acetate and gradually increasing the proportion of methanol is often effective. For example, starting with 100% EtOAc and moving to 5-10% MeOH in EtOAc.

    • Check for Decomposition: Before running a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears at the baseline or the original spot fades, your compound may be decomposing on the silica.[11] In this case, switching to a neutral stationary phase like alumina is recommended.

Data Summary & Protocols
Table 1: Recommended Solvent Systems for HPMT Purification
Purification MethodSolvent SystemPurpose & Rationale
Recrystallization Ethanol or MethanolHPMT has good solubility in hot alcohols and lower solubility when cold, making these ideal for crystallization. Ethanol was used for a similar derivative.[4]
Normal-Phase Chromatography Ethyl Acetate / Hexanes + 1% Acetic AcidA standard system for moderately polar compounds. The acetic acid is crucial to prevent peak tailing.
Normal-Phase Chromatography (High Polarity) Dichloromethane / Methanol (Gradient: 0% to 10% MeOH)Used when the compound does not elute with less polar systems. The gradient helps separate impurities effectively.
Experimental Protocols
Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude HPMT in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by measuring its melting point and obtaining an NMR spectrum.

Protocol 2: Flash Column Chromatography Purification
  • Solvent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) for HPMT of approximately 0.25-0.35. An example system is 70:30 Ethyl Acetate:Hexane with 1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pack the column by pouring the slurry and allowing the silica to settle, ensuring a flat, undisturbed bed.[12] Do not let the solvent level drop below the top of the silica bed.

  • Sample Loading: Dissolve the crude HPMT in a minimal amount of a polar solvent (like methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified HPMT.

Workflow Visualizations

Recrystallization Troubleshooting Workflow

start Start: Dissolve Crude HPMT in Minimum Hot Solvent is_clear Is Solution Clear? start->is_clear hot_filter Perform Hot Filtration to Remove Insolubles is_clear->hot_filter No cool Allow Solution to Cool Slowly is_clear->cool Yes hot_filter->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Problem: 'Oiling Out' Occurs crystals_form->oiling_out No collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes troubleshoot_oil Troubleshooting: 1. Re-heat & Add More Solvent 2. Cool Slower 3. Scratch Flask / Add Seed Crystal oiling_out->troubleshoot_oil troubleshoot_oil->cool end Pure HPMT collect->end

Caption: Decision tree for troubleshooting common recrystallization issues.

Logic for Column Chromatography Purification

start 1. TLC Analysis to Find Optimal Eluent (Rf ≈ 0.3) streaking Streaking on TLC? start->streaking add_acid Modify Eluent: Add 0.5-1% Acetic Acid streaking->add_acid Yes pack_column 2. Pack Column with Silica Gel Slurry streaking->pack_column No add_acid->pack_column load_sample 3. Load Sample (Dry Loading Recommended) pack_column->load_sample elute 4. Elute Column & Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate product Purified HPMT evaporate->product

Caption: Step-by-step workflow for purifying HPMT via flash column chromatography.

References

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically proceeds via the cycloaddition of 4-hydroxyphenyl isothiocyanate with an azide source, most commonly sodium azide. While the primary reaction is straightforward, a number of side reactions can occur, leading to reduced yields, purification challenges, and inconsistent results. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My reaction yields are consistently low. What are the likely causes?

Low yields are a common frustration in this synthesis. The primary culprits are often related to the stability of the starting material and competing side reactions.

Root Cause Analysis:

  • Hydrolysis of 4-Hydroxyphenyl Isothiocyanate: The isothiocyanate functional group is susceptible to hydrolysis, especially in aqueous media and at elevated temperatures. This reaction converts the starting material into the corresponding amine, 4-aminophenol, which is unreactive towards sodium azide under these conditions.[1][2][3] This is often the most significant contributor to yield loss.

  • Formation of Symmetric Diarylthiourea: The 4-aminophenol generated from the hydrolysis of the isothiocyanate can react with another molecule of 4-hydroxyphenyl isothiocyanate to form the symmetrical N,N'-bis(4-hydroxyphenyl)thiourea.[4][5] This byproduct is often a stable, crystalline solid that can be difficult to separate from the desired product.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

dot

Low_Yield_Causes LowYield Low Reaction Yield Hydrolysis Hydrolysis of Isothiocyanate (to 4-Aminophenol) LowYield->Hydrolysis Major Cause Thiourea Diarylthiourea Formation LowYield->Thiourea Secondary Cause IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Process-Related Hydrolysis->Thiourea Generates Reactant

Caption: Root causes of low yield in the synthesis.

Troubleshooting Steps:

  • Solvent Choice: If using an aqueous solvent system, consider switching to a less protic organic solvent like acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis of the isothiocyanate.

  • Temperature Control: Maintain the reaction temperature as recommended in the protocol. While higher temperatures can increase the reaction rate, they can also accelerate the rate of hydrolysis.

  • Moisture Control: Ensure all reagents and solvents are dry, especially when working in organic solvents.

  • Reaction Monitoring: Regularly monitor the consumption of the starting isothiocyanate by TLC or HPLC to ensure the reaction goes to completion.

Question 2: I'm observing a significant, difficult-to-remove impurity in my crude product. What could it be?

The most probable and often challenging impurity to remove is N,N'-bis(4-hydroxyphenyl)thiourea.

Identification and Mechanism:

This symmetric thiourea is formed from the reaction of 4-hydroxyphenyl isothiocyanate with 4-aminophenol, which, as mentioned, is a product of isothiocyanate hydrolysis.

dot

Thiourea_Formation cluster_hydrolysis Hydrolysis Side Reaction cluster_thiourea Byproduct Formation ITC 4-Hydroxyphenyl Isothiocyanate Amine 4-Aminophenol ITC:e->Amine:w + H₂O Thiourea N,N'-bis(4-hydroxyphenyl)thiourea ITC:e->Thiourea:w + 4-Aminophenol H2O H₂O

Caption: Formation of the diarylthiourea byproduct.

Purification Strategy:

  • Recrystallization: This byproduct often has different solubility properties compared to the desired tetrazole. A carefully chosen solvent system for recrystallization can effectively remove it. A patent for the closely related 1-phenyl-5-mercaptotetrazole suggests a mixed solvent system of toluene and water for recrystallization, which may be a good starting point for optimization.[6]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent system with a gradient of ethyl acetate in hexanes is a common choice for separating compounds with different polarities.

Question 3: My final product has a brownish or purplish tint, even after purification. Why?

Discoloration in the final product can be concerning and is often indicative of trace impurities or degradation.

Potential Causes:

  • Oxidation: The mercapto group of the tetrazole can be susceptible to oxidation, leading to the formation of disulfide-linked dimers or other colored oxidation products. The phenolic hydroxyl group can also be prone to oxidation, forming quinone-type structures.

  • Trace Metal Impurities: Trace amounts of metal ions from reagents or reaction vessels can form colored complexes with the tetrazole product.

  • Thiatriazole Formation: Under certain conditions, particularly with thermal stress, the reaction of aryl isothiocyanates with sodium azide can lead to the formation of anilino-1,2,3,4-thiatriazoles, which can be colored compounds.[7]

Preventative Measures and Solutions:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Chelating Agents: During work-up, a wash with a dilute solution of a chelating agent like EDTA can help remove trace metal impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating with a small amount of activated carbon can help adsorb colored impurities. The solution should then be filtered through celite before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

While water has been used as a solvent for the synthesis of 1-substituted-5-mercaptotetrazoles, it can promote the hydrolysis of the isothiocyanate starting material.[2] Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or THF are often preferred to minimize this side reaction.

Q2: What is the role of a catalyst in this reaction?

For the reaction of isothiocyanates with sodium azide, a catalyst is not always necessary. However, in some cases, particularly with less reactive isothiocyanates, a phase-transfer catalyst or the addition of a Lewis acid can improve the reaction rate and yield.

Q3: Can I use other azide sources besides sodium azide?

Sodium azide is the most common and cost-effective azide source. Other azide sources like trimethylsilyl azide can be used, but they are more expensive and may require different reaction conditions.

Q4: How can I confirm the structure of my final product?

The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons on the hydroxyphenyl ring and the acidic proton of the mercapto group (which may exchange with D₂O).

  • ¹³C NMR: Will show the expected number of carbon signals, including the characteristic signal for the C=S carbon in the thione tautomer.

  • FT-IR: Will show characteristic absorptions for the O-H stretch of the phenol, N-H and C=S stretches of the tetrazolethione ring, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: Will provide the molecular weight of the compound.

Q5: Is the product a thiol or a thione?

This compound exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in most solvents, the thione form is generally the more stable and predominant tautomer due to greater resonance stabilization within the tetrazole ring.

dot

Tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Tautomerization

Caption: Thiol-Thione Tautomerism.

Recommended Synthetic Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Reaction: 4-Hydroxyphenyl isothiocyanate + Sodium Azide → this compound

Materials:

  • 4-Hydroxyphenyl isothiocyanate

  • Sodium azide

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-hydroxyphenyl isothiocyanate (1 equivalent) in anhydrous acetonitrile.

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2 equivalents) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/water) to obtain pure this compound as a white to off-white solid.

dot

Protocol_Workflow Start Start Setup Reaction Setup (Isothiocyanate in Acetonitrile) Start->Setup Add_NaN3 Add Sodium Azide Setup->Add_NaN3 Reflux Reflux (4-6h) Add_NaN3->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purification (Recrystallization) Workup->Purify End End Product Purify->End

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent Anhydrous AcetonitrileMinimizes hydrolysis of the isothiocyanate starting material.
Reactant Ratio (Isothiocyanate:NaN₃) 1 : 1.2A slight excess of sodium azide ensures complete conversion of the isothiocyanate.
Reaction Temperature Reflux (~82 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive decomposition.
Reaction Time 4 - 6 hoursTypically sufficient for complete reaction; should be confirmed by reaction monitoring.
Work-up pH 2 - 3Ensures the product is in its neutral, less water-soluble form for efficient extraction.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of tetrazole formation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you overcome common challenges in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during tetrazole synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My tetrazole synthesis has a very low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in tetrazole synthesis is a frequent issue stemming from several factors related to reaction kinetics and substrate reactivity. The core of the issue often lies in the insufficient activation of the nitrile group, which is typically not electrophilic enough to readily react with the azide nucleophile.[1]

Causality and Solutions:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often slow without an activator.[1]

    • Lewis Acid Catalysis: Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) or aluminum salts (e.g., AlCl₃) are commonly used to activate the nitrile by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the nitrile carbon.[1][2] Ensure your Lewis acid is anhydrous and of high purity.

    • Brønsted Acid Catalysis: Brønsted acids, such as ammonium chloride (NH₄Cl), can also serve as effective catalysts.[1] The in situ generation of hydrazoic acid (HN₃), a potent reactant, is often facilitated by these acidic conditions.[3]

  • Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[1]

    • Optimization: If the reaction is sluggish, a careful, stepwise increase in temperature (e.g., in 10 °C increments) can significantly improve the reaction rate. However, be cautious as excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1]

  • Poor Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction at the required temperature.

    • Recommended Solvents: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are standard choices as they effectively solubilize both the nitrile and the azide salt.[1][4] In some catalytic systems, particularly those using zinc salts, water or alcohols can be effective.[1][5]

  • Deactivated Nitrile Substrate: The electronic properties of the substituent on the nitrile are crucial.

    • Substituent Effects: Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, accelerating the reaction.[6][7][8] Conversely, electron-donating groups or sterically hindered nitriles decrease reactivity and may necessitate more forcing conditions (higher temperatures, longer reaction times, or a more effective catalyst).[1]

Question 2: I am observing a significant side product. How can I identify and minimize its formation?

Answer:

A common side product in tetrazole synthesis, particularly when using Lewis acids in the presence of water, is the corresponding carboxamide, formed by the hydration of the nitrile.

Causality and Solutions:

  • Nitrile Hydration: Lewis acids can activate the nitrile towards nucleophilic attack not only by azide but also by any water present in the reaction mixture.

    • Anhydrous Conditions: Whenever feasible, conducting the reaction under strictly anhydrous conditions can minimize nitrile hydration. This includes using anhydrous solvents and reagents.

    • Catalyst Selection: Consider using a Brønsted acid catalyst like ammonium chloride, which is generally less prone to promoting hydration compared to some strong Lewis acids.[1]

    • Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters and have been shown to suppress carboxamide formation.[1]

Question 3: The reaction time for my synthesis is excessively long. How can I accelerate the reaction?

Answer:

Long reaction times are a known drawback for certain tetrazole syntheses.[1] Several strategies can be employed to speed up the conversion.

Causality and Solutions:

  • Reaction Kinetics: The rate of the cycloaddition is dependent on temperature, concentration, and the presence of a suitable catalyst.

    • Increase Temperature: As mentioned previously, carefully increasing the reaction temperature is often the most direct way to boost the reaction rate.[1]

    • Microwave Irradiation: Microwave-assisted synthesis has proven to dramatically shorten reaction times from hours to minutes, and can also lead to increased yields.[1][9]

    • Optimize Catalyst: The choice and loading of the catalyst are critical. Experimenting with different Lewis acids (e.g., zinc vs. aluminum salts) or Brønsted acids, and optimizing their concentration, can lead to significant rate enhancements.[1]

    • Flow Chemistry: Continuous flow systems can operate at higher temperatures and pressures than traditional batch reactors, which can significantly accelerate the reaction in a controlled and safe manner.[1]

Question 4: My starting materials are not fully soluble in the reaction solvent. What should I do?

Answer:

Complete dissolution of reactants is ideal for a homogeneous reaction and optimal reaction rates.

Causality and Solutions:

  • Solubility Issues: The polarity and nature of both the solvent and the substrates dictate solubility.

    • Solvent Screening: If solubility is an issue in a standard solvent like DMF, consider other high-boiling polar aprotic solvents such as DMSO, N-methyl-2-pyrrolidone (NMP), or 1,3-dimethyl-2-imidazolidinone (DMI).[10]

    • Co-solvent System: Employing a co-solvent system can sometimes improve solubility.

    • Heterogeneous Catalysis: If the catalyst is insoluble, vigorous stirring is essential to ensure adequate mixing and reaction. The use of well-dispersed solid-supported catalysts can be advantageous in these cases.[11][12]

Question 5: I'm concerned about the safety of using sodium azide. What are the key precautions?

Answer:

Sodium azide (NaN₃) is highly toxic and can form explosive compounds, necessitating strict safety protocols.[13][14]

Key Safety Precautions:

  • Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[14] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[13]

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is a toxic, volatile, and explosive gas.[3][13][15] All manipulations involving sodium azide and acids should be performed in a well-ventilated fume hood.

  • Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, silver, zinc) or their salts to form highly shock-sensitive and explosive metal azides.[3][13]

    • Avoid Metal Contact: Do not use metal spatulas for handling sodium azide.[13][14] Use ceramic or plastic spatulas instead.

    • Proper Waste Disposal: Never dispose of azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive deposits.[3] Azide waste should be collected in a designated, non-metal container.[3]

  • Thermal Instability: Sodium azide can decompose violently when heated to around 275-300 °C.[3][14]

Section 2: Frequently Asked Questions (FAQs)

What is the underlying mechanism of tetrazole formation from nitriles and azides?

The formation of tetrazoles from nitriles and azides is generally described as a [3+2] cycloaddition reaction.[4][6] However, the precise mechanism can vary depending on the reaction conditions and the nature of the azide species.[4][6] Theoretical studies suggest that the reaction may proceed through a concerted cycloaddition or a stepwise pathway involving the initial nucleophilic attack of the azide on the nitrile, followed by cyclization.[4][6][8] The activation of the nitrile by a Lewis or Brønsted acid is a key step in many synthetic protocols.[1][4]

How do I choose the right catalyst for my reaction?

The choice of catalyst depends on your specific substrate and desired reaction conditions.

Catalyst TypeExamplesAdvantagesConsiderations
Lewis Acids ZnCl₂, ZnBr₂, AlCl₃, SnCl₂Effective for a broad range of nitriles, can be used in various solvents.[5][10]Can promote side reactions like nitrile hydration, may require anhydrous conditions.[1]
Brønsted Acids NH₄Cl, Triethylammonium chlorideCost-effective, less likely to cause nitrile hydration.[1][15]May require higher temperatures.
Organocatalysts L-prolineEnvironmentally benign, mild conditions.[5]May have a more limited substrate scope.
Heterogeneous Catalysts Silica sulfuric acid, Nano-ZnO, Metal-Organic Frameworks (MOFs)Easy to separate and recycle, contributing to greener synthesis.[9][12]May require optimization of catalyst loading and reaction conditions.
Transition Metal Catalysts Cobalt (II) complexes, Copper (II) complexesCan offer high catalytic activity under mild conditions.[16][17]May require specific ligands and careful handling.
What is a typical workup procedure for a tetrazole synthesis?

A common workup procedure involves the following steps:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If there is a possibility of unreacted azide, it can be cautiously quenched by adding a mild acid (e.g., dilute HCl) in a fume hood to form the less hazardous hydrazoic acid, which will be removed with subsequent aqueous washes.[18]

  • Acidification: The reaction mixture is typically acidified with an aqueous acid (e.g., HCl) to protonate the tetrazole, causing it to precipitate out of the solution.[15]

  • Isolation: The precipitated product is then collected by vacuum filtration.[15]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[18][19] An acid-base extraction can also be an effective purification method.[19]

Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted synthesis is a highly effective technique for accelerating tetrazole formation.[1][9] It can reduce reaction times from several hours to just a few minutes and often leads to improved yields.[9] A typical microwave protocol involves heating the nitrile, sodium azide, and a catalyst in a high-boiling solvent like DMF or NMP in a sealed microwave-safe vessel.[9]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Tetrazole Synthesis using Zinc Bromide as a Catalyst

This protocol is a widely applicable method for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • Nitrile (1.0 eq)

  • Sodium Azide (1.5 eq)

  • Zinc Bromide (1.2 eq)

  • DMF (anhydrous)

  • Hydrochloric Acid (1M)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1M HCl.

  • Stir the mixture for 30 minutes to allow the tetrazole product to precipitate.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow Visualization

Below is a generalized workflow for the synthesis and purification of 5-substituted-1H-tetrazoles.

Tetrazole_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Isolation & Purification A Combine Nitrile, NaN3, and Catalyst B Add Solvent (e.g., DMF) A->B C Heat and Stir (e.g., 120 °C) B->C D Cool Reaction Mixture C->D E Acidify with HCl (aq) D->E F Precipitate Product E->F G Vacuum Filtration F->G H Wash with Water G->H I Recrystallization or Chromatography H->I J Characterization (NMR, IR, MP) I->J

Caption: Generalized workflow for tetrazole synthesis.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues in tetrazole synthesis.

Troubleshooting_Logic Start Low/No Conversion? Check_Activation Optimize Catalyst? (e.g., add Lewis/Brønsted Acid) Start->Check_Activation Yes Success Successful Conversion Start->Success No Increase_Temp Increase Temperature? Check_Activation->Increase_Temp Higher_Temp Carefully Increase Temperature Increase_Temp->Higher_Temp Yes Check_Solvent Change Solvent? Increase_Temp->Check_Solvent No Higher_Temp->Success New_Solvent Use High-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP) Check_Solvent->New_Solvent Yes Check_Substrate Is Nitrile Deactivated? Check_Solvent->Check_Substrate No New_Solvent->Success Forcing_Conditions Use More Forcing Conditions (Higher Temp, Longer Time) Check_Substrate->Forcing_Conditions Yes Check_Substrate->Success No Forcing_Conditions->Success

References

How to prevent the oxidation of the mercapto group in tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling and preventing the oxidation of the mercapto group in tetrazole-containing compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the causal, field-proven insights necessary for success. This resource is structured as a self-validating system, where understanding the "why" behind each step ensures experimental robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of mercapto-tetrazoles.

Q1: What is mercapto group oxidation and why is it a problem?

The mercapto group, also known as a thiol or sulfhydryl group (-SH), is susceptible to oxidation.[1] The most common reaction is the coupling of two thiol molecules to form a disulfide bond (R-S-S-R).[2][3][4] This dimerization is problematic because it fundamentally changes the structure and properties of your molecule. The resulting disulfide often has different solubility, reactivity, and biological activity, which can lead to failed reactions, product precipitation, and misleading experimental results.[5][6]

Q2: My mercapto-tetrazole solution turned cloudy and a precipitate formed. What happened?

This is a classic sign of oxidation. The disulfide dimer that forms upon oxidation is often less soluble than the original thiol-containing monomer, causing it to precipitate out of the solution.[5] This is especially common in neutral to alkaline solutions when exposed to air.

Q3: What are the primary factors that accelerate the oxidation of the mercapto group?

Several factors can promote the unwanted oxidation of your mercapto-tetrazole:

  • Presence of Oxygen : Atmospheric oxygen is a common culprit, readily oxidizing thiols.[6][7][8]

  • pH of the Solution : Oxidation is significantly faster at neutral to alkaline pH. This is because the thiol group (-SH), which is more acidic than an alcohol, deprotonates to form the more reactive thiolate anion (-S⁻).[6][9]

  • Presence of Metal Ions : Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically speeding up the rate of oxidation.[6][8]

  • Exposure to Light : Certain wavelengths of light can generate reactive oxygen species (ROS) in your solution, which in turn oxidize the thiol group.[6]

Q4: How can I quickly check if my compound has oxidized?

Several analytical methods can be used:

  • Thin-Layer Chromatography (TLC) : The disulfide dimer will typically have a different Rf value than the starting thiol.

  • Mass Spectrometry (MS) : You will see a new peak corresponding to the molecular weight of the dimer (approximately 2x the mass of the monomer minus 2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The characteristic proton signal of the -SH group (which can be a broad or sharp singlet and its chemical shift is solvent-dependent) will disappear or diminish upon oxidation.

Part 2: Troubleshooting Guide: Scenarios & Solutions

This section provides solutions to specific problems you might encounter during your experiments.

Scenario 1: "My reaction is not proceeding as expected, and I suspect my starting material has degraded."

Underlying Cause: Your mercapto-tetrazole has likely oxidized to the disulfide dimer, rendering it unreactive for the desired subsequent transformation.

Troubleshooting Steps:

  • Confirm Oxidation: Use Mass Spectrometry or NMR to confirm the presence of the disulfide dimer in your starting material.

  • Reduce the Disulfide: If oxidation is confirmed, you can often reverse it by treating your compound with a reducing agent to cleave the disulfide bond and regenerate the free thiol. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[6] TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range.[6]

  • Implement Preventative Measures: For future experiments, immediately implement the handling and storage protocols outlined below to prevent re-oxidation.

Scenario 2: "I need to perform a reaction at a neutral or slightly basic pH. How can I protect the mercapto group?"

Underlying Cause: Neutral to basic pH deprotonates the thiol to the highly reactive thiolate anion, making it extremely prone to oxidation by atmospheric oxygen.[5][6]

Solutions:

  • Work Under an Inert Atmosphere (Mandatory): This is the most critical step. You must rigorously exclude oxygen from your reaction. This involves using solvents that have been degassed by sparging with an inert gas (argon or nitrogen) and maintaining a positive pressure of that gas over your reaction mixture for the entire duration.[5]

  • Use Freshly Prepared Solutions: Prepare your mercapto-tetrazole solution immediately before use. Do not store it, especially at neutral or basic pH.[5]

  • Consider a Protecting Group: If the reaction conditions are harsh or the experiment is lengthy, the most robust solution is to use a chemical "protecting group." This involves temporarily converting the thiol into a less reactive functional group, such as a thioether. This strategy is discussed in detail in Part 3.[5][9]

Scenario 3: "How should I store my solid mercapto-tetrazole compound for long-term stability?"

Underlying Cause: Even in solid form, gradual oxidation can occur over time due to exposure to air and moisture, especially if trace metal impurities are present.

Best Practices for Storage:

  • Container: Store the solid in a tightly sealed container. For highly sensitive compounds, consider a vial with a PTFE-lined cap.

  • Atmosphere: Before sealing, flush the container with an inert gas like argon or nitrogen to displace air.

  • Temperature: Store in a cool, dry place. A refrigerator or freezer is often recommended, but ensure the container is well-sealed to prevent condensation upon removal.[10][11][12]

  • Location: Store away from strong oxidizing agents and light sources.[12][13]

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, the primary oxidant.[5]
Temperature Cool (e.g., 4°C) or Cold (-20°C)Slows the rate of chemical degradation.
Light Amber vial / Dark locationPrevents light-induced formation of reactive oxygen species.[6]
Container Tightly sealed, inert materialPrevents ingress of atmospheric oxygen and moisture.

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for key preventative strategies.

Protocol 1: Performing Reactions Under an Inert Atmosphere

This protocol is essential for preventing oxygen-mediated oxidation, especially at neutral or basic pH.

Materials:

  • Schlenk flask or a three-neck round-bottom flask

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Degassed solvents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any residual water.

  • System Assembly: Assemble the glassware (e.g., flask with a condenser and septa on the inlet ports) while hot and allow it to cool under a positive flow of inert gas.

  • Solvent Degassing: Before use, degas your reaction solvent. A common method is to bubble an inert gas through the solvent for 30-60 minutes.

  • Adding Reagents: Add solid reagents to the reaction flask under a positive flow of inert gas. Dissolve them in the previously degassed solvent, which should be added via a cannula or syringe.

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be monitored with an oil bubbler in the gas line. The goal is to ensure that if there are any small leaks, the inert gas flows out rather than air flowing in.

Diagram: Inert Atmosphere Reaction Setup

InertAtmosphere cluster_setup Reaction Setup cluster_gas Inert Gas System Flask Schlenk Flask (with Mercapto-Tetrazole) Condenser Condenser Flask->Condenser attach Septum Rubber Septum Gas_Cylinder N2 / Ar Cylinder Bubbler Oil Bubbler (Pressure Indicator) Gas_Cylinder->Bubbler flow Bubbler->Septum needle inlet caption Workflow for an inert atmosphere reaction.

Caption: Workflow for an inert atmosphere reaction.

Protocol 2: Chemical Protection of the Mercapto Group

When an inert atmosphere is insufficient, protecting the thiol as a thioether is a robust strategy. The trityl (Tr) group is commonly used for nitrogen-containing heterocycles and can be effective for thiols.[14]

Step 1: Protection

  • Dissolve Substrate: Dissolve your mercapto-tetrazole in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to deprotonate the thiol to the thiolate.

  • Add Protecting Group: Slowly add trityl chloride (Tr-Cl) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup & Purification: Perform a standard aqueous workup to remove the base and salts, and purify the resulting S-trityl protected tetrazole by column chromatography.

Step 2: Perform Desired Reaction

With the thiol group safely protected as a stable S-trityl thioether, you can now perform reactions (e.g., those under basic conditions) that would have otherwise been incompatible with the free thiol.

Step 3: Deprotection

  • Cleavage: The S-trityl group is typically cleaved under acidic conditions. Dissolve the protected compound in a suitable solvent (e.g., dichloromethane).

  • Add Acid: Add trifluoroacetic acid (TFA), often with a scavenger like triethylsilane (TES) to capture the released trityl cation.

  • Monitor: Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Isolation: Once deprotection is complete, remove the acid and solvent under reduced pressure and purify the final deprotected mercapto-tetrazole.

Diagram: Protecting Group Strategy Workflow

ProtectionWorkflow Start R-SH (Mercapto-Tetrazole) Protected R-S-PG (Protected Thiol) Start->Protected 1. Protect (e.g., Tr-Cl, Base) Reaction_Product Product-S-PG (Modified & Protected) Protected->Reaction_Product 2. Perform Reaction (e.g., Base-catalyzed step) Final_Product Product-SH (Final Compound) Reaction_Product->Final_Product 3. Deprotect (e.g., TFA, Scavenger) caption Protect-React-Deprotect workflow.

Caption: Protect-React-Deprotect workflow.

Common Thiol Protecting GroupsProtection ConditionsDeprotection ConditionsKey Features
Trityl (Tr) Tr-Cl, Base (e.g., TEA)Acidic (TFA), Scavenger (TES)Bulky, stable to many conditions, acid-labile.[14]
tert-Butyl (tBu) Isobutylene, Acid catalystStrong Acid (e.g., TFA, HCl)Very stable, requires strong acid for removal.[9]
Acetamidomethyl (Acm) Acm-Cl, BaseHg(OAc)₂ or I₂Stable to acids and bases, requires heavy metals or iodine for cleavage.

Part 4: Understanding the Chemistry of Oxidation

A deeper understanding of the oxidation mechanism empowers you to make better experimental choices.

The Oxidation Pathway

The oxidation of a mercapto-tetrazole to its disulfide dimer is typically a two-step process initiated by a base or an oxidizing agent.

  • Deprotonation (pH-dependent): In the presence of a base or at a pH above its pKa, the thiol (R-SH) loses a proton to form a thiolate anion (R-S⁻). This anion is a much stronger nucleophile and is far more susceptible to oxidation than the neutral thiol.[2][9]

  • Oxidative Coupling: The thiolate anion can then be oxidized. In the presence of atmospheric oxygen, this often proceeds via a radical mechanism. Two thiyl radicals (RS•) can form and then combine to create the stable disulfide bond (R-S-S-R). Alternatively, a thiolate can attack an already oxidized sulfur species. Mild oxidizing agents like iodine (I₂) also facilitate this coupling.[7]

Stronger oxidizing agents like hydrogen peroxide, ozone, or potassium permanganate can further oxidize the thiol beyond the disulfide stage to form sulfinic acids (RSO₂H) and ultimately sulfonic acids (RSO₃H).[7][15] This is generally an irreversible process and should be avoided unless it is the desired transformation.

Diagram: Oxidation Pathway of a Mercapto-Tetrazole

OxidationPathway cluster_main Primary Oxidation Pathway (Mild Conditions) cluster_overoxidation Over-oxidation (Strong Oxidants) Thiol 2 x R-SH (Mercapto-Tetrazole) Thiolate 2 x R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation (Base or high pH) SulfonicAcid R-SO₃H (Sulfonic Acid) Thiol->SulfonicAcid Strong Oxidant (e.g., H₂O₂, KMnO₄) Disulfide R-S-S-R (Disulfide Dimer) Thiolate->Disulfide Oxidation (e.g., O₂, I₂) caption Mercapto-tetrazole oxidation pathways.

Caption: Mercapto-tetrazole oxidation pathways.

By understanding these principles and utilizing the protocols provided, you can effectively prevent the unwanted oxidation of the mercapto group in your tetrazole compounds, leading to more reliable, repeatable, and successful research outcomes.

References

Technical Support Center: Troubleshooting Low Solubility of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Hydroxyphenyl)-5-mercaptotetrazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low solubility in experimental assays. By understanding its chemical properties, you can effectively troubleshoot and optimize your assay conditions for reliable and reproducible results.

Understanding the Molecule: The Root of the Solubility Challenge

This compound (HPMT) is a heterocyclic compound with distinct acidic protons on its phenolic hydroxyl group and the tetrazole-thiol moiety. Its solubility is significantly influenced by the pH of the medium due to the ionization of these groups. The key to resolving solubility issues lies in controlling the pH to favor the more soluble, ionized form of the molecule.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 52431-78-4Thermo Fisher Scientific
Molecular Formula C₇H₆N₄OSThermo Fisher Scientific
Molecular Weight 194.21 g/mol Thermo Fisher Scientific
pKa ~9.05ECHEMI
Known Solubility 25 mg/mL in MethanolSigma-Aldrich, ChemicalBook

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound is precipitating in my aqueous assay buffer. What is the primary cause?

A1: Precipitation in aqueous buffers is the most common issue encountered with HPMT and is primarily due to its low intrinsic solubility in its neutral (non-ionized) form. The compound is a weak acid with a pKa of approximately 9.05.[1] At a neutral or acidic pH (pH < 8), the molecule is predominantly in its less soluble, protonated state, leading to precipitation.

Q2: How does the pKa of ~9.05 affect the solubility of HPMT in my experiments?

A2: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa, the compound will increasingly deprotonate to form its more soluble anionic (phenolate and/or thiolate) form.[2][3][4]

  • At pH 7.4 (typical physiological pH): The compound will be largely in its non-ionized, poorly soluble form.

  • At pH > 9.05: The compound will be predominantly in its more soluble, ionized form.

Therefore, to enhance solubility in aqueous solutions, the pH of your buffer should be maintained above the pKa.

Workflow for Optimizing Solubility

Below is a systematic workflow to address the solubility challenges of HPMT in your assays.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Precipitation observed in assay B Prepare a high-concentration stock in an organic solvent (e.g., DMSO). A->B Start with stock preparation. C Optimize Assay Buffer pH (Target pH > 9.5). B->C Primary approach: pH modification. D Incorporate a Co-solvent (e.g., Ethanol) in the buffer. C->D If precipitation persists. F Compound is fully dissolved in the final assay concentration. C->F If successful. E Determine Kinetic Solubility Limit. D->E To define concentration limits. E->F

Caption: A troubleshooting workflow for resolving HPMT precipitation.

Q3: What is the best solvent for preparing a stock solution of HPMT?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of HPMT. While the compound is known to be soluble in methanol, DMSO is a more universal solvent for a wide range of organic compounds used in biological assays.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1.94 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution.[5] Visually inspect the solution to ensure there are no suspended particles.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Q4: I've prepared a DMSO stock, but the compound still precipitates when I dilute it into my neutral pH buffer. What should I do?

A4: This is expected behavior due to the significant change in solvent polarity and the compound's low aqueous solubility at neutral pH. The primary solution is to adjust the pH of your final assay buffer.

Recommended Action: Prepare a buffer with a pH of 9.5 to 10.5. A carbonate-bicarbonate or a glycine-NaOH buffer system is suitable for this pH range.[6] This will ensure the compound is in its deprotonated, more soluble form.

Protocol 2: pH-Adjusted Assay Buffer Preparation (100 mL of 50 mM Glycine-NaOH Buffer, pH 10.0)

  • Prepare Glycine Solution: Dissolve 0.375 g of glycine in approximately 80 mL of deionized water.

  • Adjust pH: While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution reaches 10.0. Monitor the pH using a calibrated pH meter.

  • Final Volume: Adjust the final volume to 100 mL with deionized water.

  • Sterilization: If required for your assay, filter-sterilize the buffer through a 0.22 µm filter.

When diluting your DMSO stock into this buffer, ensure the final DMSO concentration remains low (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your assay.[5][7]

Q5: My assay is sensitive to high pH. Are there alternative strategies to improve solubility?

A5: If a high pH is not compatible with your experimental system, you can explore the use of co-solvents. A co-solvent can increase the solubility of a compound in an aqueous solution by reducing the polarity of the solvent system.[8][9][][11] Ethanol is a commonly used and generally well-tolerated co-solvent in many biological assays.[6]

Strategy: Prepare your assay buffer with a final concentration of 1-5% ethanol. You may need to empirically determine the optimal percentage of ethanol that solubilizes your compound without adversely affecting your assay.

Hypothetical Solubility Data for HPMT:

Buffer SystemCo-solventFinal DMSO (%)Observation
50 mM Phosphate, pH 7.4None0.5%Precipitation
50 mM Tris, pH 8.0None0.5%Slight Precipitation
50 mM Glycine, pH 10.0None0.5%Clear Solution
50 mM Phosphate, pH 7.45% Ethanol0.5%Clear Solution
Q6: How can I determine the maximum soluble concentration of HPMT in my final assay buffer?

A6: It is crucial to determine the kinetic solubility limit of HPMT in your specific assay buffer to avoid working with concentrations that are not fully dissolved, which can lead to erroneous results.[1][12] A simple visual or a more quantitative nephelometric method can be used.

Protocol 3: Visual Kinetic Solubility Assessment

  • Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution of your 10 mM HPMT stock solution in 100% DMSO in a 96-well plate.[5]

  • Prepare Assay Plate: Add your final assay buffer to the wells of a clear 96-well plate.

  • Dilute and Observe: Transfer a small volume (e.g., 1 µL) of each DMSO dilution into the corresponding wells of the assay plate. Mix well.

  • Incubate and Inspect: Incubate the plate for a relevant period (e.g., 1-2 hours) at your assay temperature. Visually inspect the wells for any signs of precipitation against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit.

Summary of Key Recommendations

  • Primary Strategy - pH Adjustment: The most effective way to solubilize this compound is to use an aqueous buffer with a pH of 9.5 or higher.

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: Always keep the final DMSO concentration in your assay low (ideally ≤ 0.5%) and consistent across all experimental conditions, including controls.

  • Alternative Strategy - Co-solvents: If high pH is detrimental to your assay, consider incorporating a co-solvent like ethanol into your buffer.

  • Verify Solubility: Always determine the kinetic solubility of the compound in your final assay buffer to ensure you are working with a true solution.

By implementing these scientifically-grounded strategies, you can overcome the solubility challenges of this compound and ensure the integrity of your experimental data.

References

Stabilizing 1-(4-Hydroxyphenyl)-5-mercaptotetrazole for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Challenges of HPMT

Welcome to the technical support guide for 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of this critical research compound.

HPMT is a heterocyclic compound featuring a hydroxyphenyl group, a tetrazole ring, and a mercapto (thiol) group.[1][2] This unique structure makes it valuable in various research applications, but it also presents significant stability challenges. The primary culprit is the thiol (-SH) group, which is highly susceptible to oxidation.[3][4][5] This process, often accelerated by atmospheric oxygen, light, heat, and trace metal contaminants, leads to the formation of a disulfide dimer, compromising the purity and reactivity of the compound.[3] Furthermore, the molecule exists in a tautomeric equilibrium between the thiol and the more stable thione form, a factor that can influence its reactivity and spectroscopic properties.[6]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you might observe with your HPMT sample and provides actionable troubleshooting steps.

Question 1: My new vial of HPMT, which was initially a white or cream-colored powder, has developed a pink or purplish tint. Is it still usable?

Answer: A color change from white/cream to pink or purple is an early indicator of degradation.[1] While minor discoloration may not render the compound completely unusable for non-critical applications, it signifies the onset of oxidation.

  • Causality: The color change is likely due to the formation of small quantities of oxidized species or chromophoric impurities. The thiol group is the most probable site of initial oxidation.[3] Exposure to air and/or light during brief vial openings or improper storage can trigger this process.[7]

  • Recommended Action:

    • Assess Purity: Before use, analyze a small sample via High-Performance Liquid Chromatography (HPLC).[8][9] Compare the chromatogram to a reference standard or the supplier's certificate of analysis. Look for the emergence of a new peak, likely the disulfide dimer, which will have a different retention time.

    • Qualify for Use: If the purity is still within your experimental tolerance (e.g., >95%), you may proceed, but be aware that the degradation will continue. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, non-discolored lot.

    • Improve Storage: Immediately review your storage protocol. Ensure the vial is tightly sealed and the headspace has been purged with an inert gas like argon or nitrogen before returning it to cold storage.[3][10]

Question 2: My analytical results (HPLC, NMR) show a significant secondary peak that wasn't present initially. How can I identify it and prevent its formation?

Answer: The appearance of a new, significant peak strongly suggests chemical degradation, most commonly the formation of the disulfide dimer through oxidative coupling of two HPMT molecules.

  • Identification: The primary degradation product is formed when two thiol groups (-SH) are oxidized to form a disulfide bond (-S-S-).[3] You can tentatively identify this peak using LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass of the dimer would be (Mass of HPMT × 2) - 2. For HPMT (C₇H₆N₄OS, M.W. ≈ 194.21 g/mol ), the dimer would have a molecular weight of approximately 386.4 g/mol .[2]

  • Prevention Workflow: Preventing oxidation is critical. This requires strict adherence to air-sensitive handling techniques.[11] The workflow below illustrates the necessary steps to minimize exposure to atmospheric oxygen.

G cluster_storage Secure Storage cluster_handling Inert Atmosphere Handling cluster_solution Solution Management storage Store Solid HPMT (2-8°C, Inert Gas, Dark) glovebox Transfer solid inside Glovebox or via Schlenk Line storage->glovebox Retrieve Vial weigh Weigh required amount glovebox->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve use_immediately Use Solution Immediately dissolve->use_immediately For Experiment store_solution Store Stock Solution (Inert Gas Headspace, -20°C) dissolve->store_solution For Stock

Caption: Workflow for handling air-sensitive HPMT.

  • Key Causality: Oxygen is the primary driver of disulfide formation.[3] Solvents that are not deoxygenated contain enough dissolved oxygen to degrade a significant portion of the HPMT in solution.[3] Handling the solid in ambient air, even briefly, introduces oxygen and moisture that will accelerate degradation over time.[7]

Question 3: I dissolved HPMT in an aqueous buffer, and it precipitated or the solution became cloudy over time. What is causing this instability?

Answer: This issue is likely related to pH-dependent solubility and/or degradation. The stability and solubility of HPMT in aqueous solutions are highly influenced by pH.[12][13]

  • pH and Solubility: The phenol and tetrazole-thiol groups have pKa values that influence the molecule's overall charge at a given pH. At a pH near its isoelectric point, the molecule will have minimal solubility. Adjusting the pH away from this point can increase solubility. However, this must be balanced with stability concerns.

  • pH and Stability:

    • Alkaline Conditions (pH > 8): High pH can deprotonate the thiol group to form a thiolate anion (-S⁻). Thiolates are often more susceptible to oxidation than their protonated thiol counterparts. Alkaline conditions can also accelerate other degradation pathways.[14]

    • Acidic Conditions (pH < 4): While potentially slowing oxidation, strongly acidic conditions might catalyze the hydrolysis of other parts of the molecule or affect the tetrazole ring stability.[13][15]

  • Recommendations:

    • Optimize pH: For aqueous solutions, start by preparing buffers in a slightly acidic to neutral range (pH 6.0-7.0) and observe solubility and stability.[16]

    • Use Co-solvents: If solubility in a purely aqueous buffer is poor, consider using a mixture of the buffer with a compatible, deoxygenated organic solvent like methanol or DMSO.

    • Buffer Choice: Be aware that some buffer components can interact with the compound. Phosphate or citrate buffers are generally good starting points.[16] Always use freshly prepared and deoxygenated buffers.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the long-term storage and handling of HPMT.

Q1: What are the absolute ideal conditions for long-term storage of solid HPMT?

A1: To maximize the shelf-life of solid HPMT, you must rigorously control its environment to slow down potential degradation reactions.[3] The ideal conditions are summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows the rate of oxidative and thermal degradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thiol group to a disulfide. This is the most critical factor.[3][7]
Light In the dark (Amber vial)Minimizes light-induced (photodegradation) reactions.[7][17]
Moisture Dry (Tightly sealed container)Prevents hydrolysis and moisture-related side reactions.[3]
Container Tightly sealed glass vial (e.g., amber vial with a secure cap)Protects from atmospheric oxygen and moisture ingress.[7]

Q2: How should I prepare and store a stock solution of HPMT?

A2: Preparing a stable stock solution requires the same principles as storing the solid: exclusion of oxygen and proper temperature control.

  • Solvent Selection: Use a solvent in which HPMT is readily soluble, such as methanol or DMSO.[1] Crucially, the solvent must be of high purity and thoroughly deoxygenated before use.

  • Deoxygenation Protocol: Purge the solvent with a steady stream of inert gas (argon or nitrogen) for at least 30-60 minutes. Alternatively, use several cycles of freeze-pump-thaw.

  • Preparation: Conduct the entire preparation process inside a glovebox or using a Schlenk line.[10] Weigh the HPMT in a tared vial, add the deoxygenated solvent via a syringe, and cap tightly.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling of the main stock. Purge the headspace of each vial with inert gas before sealing. Store frozen at -20°C or below.

Q3: What are the main degradation pathways I should be aware of?

A3: The primary degradation pathway is oxidation of the thiol. Understanding this mechanism is key to preventing it.

G HPMT1 2 x HPMT-SH (Monomer) Dimer HPMT-S-S-HPMT (Disulfide Dimer) HPMT1->Dimer Oxidation Stress [ O₂, Heat, Light, Metal Ions ] Stress->Dimer

Caption: Primary oxidative degradation pathway of HPMT.

  • Thiol Oxidation: As illustrated, two molecules of HPMT react in the presence of an oxidant (like O₂) to form a single disulfide-linked dimer molecule.[3] This process can be catalyzed by trace metal ions, heat, and light.

  • Other Potential Pathways: While less common under proper storage, the hydroxyphenyl group could be susceptible to oxidation under very harsh conditions, potentially forming quinone-like structures.[18] Photodegradation could also lead to more complex fragmentation.[17]

Q4: How can I set up a simple experiment to monitor the stability of my HPMT sample over time?

A4: A stability-indicating HPLC method is the most effective way to monitor the purity of your HPMT sample.[19]

  • Develop an HPLC Method: Use a C18 reverse-phase column with a gradient elution profile, for example, using water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) as mobile phases. Monitor the elution using a UV detector at a wavelength where HPMT has strong absorbance.

  • Establish a Baseline (T=0): As soon as you receive a new batch of HPMT, dissolve a small, accurately weighed amount in your chosen solvent and inject it into the HPLC. Record the chromatogram. The main peak corresponds to pure HPMT. Integrate the peak area and define this as 100% purity.

  • Time-Point Analysis: Store the solid HPMT under your standard laboratory conditions. At regular intervals (e.g., 1, 3, 6, and 12 months), repeat the analysis from step 2 using the exact same method.

  • Data Analysis: Compare the chromatograms over time. Look for a decrease in the area of the main HPMT peak and the appearance and growth of new peaks, which represent degradation products. This allows you to quantify the rate of degradation under your specific storage conditions.

Experimental Protocols

Protocol 1: Handling Solid HPMT Using Inert Atmosphere Techniques

This protocol ensures that the solid compound is not exposed to atmospheric oxygen or moisture during weighing and transfer.

  • Preparation: Place the sealed vial of HPMT, along with all necessary spatulas, weighing boats, and sample vials, into the antechamber of a glovebox.

  • Inert Environment: Purge the antechamber according to the glovebox manufacturer's instructions. Once purged, bring the items into the main glovebox chamber, which should be maintained with low levels of oxygen and moisture (<10 ppm is ideal).[7]

  • Equilibration: Allow the HPMT vial to equilibrate to the glovebox temperature for at least 20 minutes before opening to prevent condensation.

  • Transfer: Carefully open the vial and transfer the desired amount of HPMT powder to a tared container.

  • Resealing: Tightly reseal the main HPMT vial. For optimal long-term storage, consider wrapping the cap junction with paraffin film.

  • Removal: Transfer the newly prepared sample vial and the stock HPMT vial back out of the glovebox via the antechamber. Immediately return the stock vial to its recommended storage condition (2-8°C).[3]

Protocol 2: Preparation and Storage of a Deoxygenated HPMT Stock Solution

This protocol describes how to prepare a stock solution with minimal dissolved oxygen to prevent rapid degradation.

  • Solvent Deoxygenation: Select a high-purity solvent (e.g., HPLC-grade methanol). Place the solvent in a flask with a magnetic stir bar. Seal the flask with a septum. Insert one long needle connected to an inert gas (argon or nitrogen) supply so it is submerged in the solvent. Insert a second, shorter needle to act as a vent. Bubble the inert gas through the solvent for 30-60 minutes while stirring gently.

  • Weighing: While the solvent is deoxygenating, weigh the required amount of solid HPMT into a clean, dry vial inside a glovebox (see Protocol 1). Seal the vial with a septum cap.

  • Dissolution: Remove the vial of HPMT from the glovebox. Using a clean, dry, gas-tight syringe that has been flushed with inert gas, draw the desired volume of deoxygenated solvent from the storage flask.

  • Transfer: Carefully inject the solvent into the vial containing the HPMT solid. Gently swirl or sonicate until fully dissolved.

  • Storage: If the solution is for immediate use, proceed with your experiment. If it is a stock solution, purge the headspace of the vial with inert gas for 10-15 seconds using a needle connected to the gas line before storing at -20°C or below.

References

Technical Support Center: A-Z Guide for Scaling 1-Phenyl-5-Mercaptotetrazole (PMT) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-phenyl-5-mercaptotetrazole (PMT) synthesis and scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning PMT production from the laboratory bench to larger-scale manufacturing. We will address common challenges through a practical, question-and-answer troubleshooting format, grounded in established chemical principles and field-proven insights.

Overview of 1-Phenyl-5-Mercaptotetrazole (PMT) Synthesis

1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is also recognized for its utility as a corrosion inhibitor and as a reagent in analytical chemistry.[1][2][3] The most common and industrially viable synthesis route involves the [3+2] cycloaddition reaction between phenyl isothiocyanate and an azide source, typically sodium azide. This reaction, while straightforward in principle, presents significant challenges related to thermal management, impurity control, and safety during scale-up.

The reaction proceeds as follows:

PMT_Synthesis A Phenyl Isothiocyanate C Cycloaddition Transition State A->C + B Sodium Azide (NaN3) B->C + D 1-Phenyl-5-mercaptotetrazole (PMT) Sodium Salt C->D Reaction in Solvent (e.g., Water) E Final PMT Product (after acidification) D->E Acid Neutralization (e.g., HCl, H2SO4)

Caption: Primary synthesis route for 1-Phenyl-5-mercaptotetrazole (PMT).

This guide focuses on providing solutions to the practical hurdles encountered when this synthesis is scaled beyond the laboratory flask.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues that may arise during the scale-up process.

Q1: We are experiencing a significant drop in yield (from >90% at lab scale to ~70% in the pilot reactor). What are the likely causes and how can we troubleshoot this?

A significant yield drop upon scale-up is a classic challenge, often rooted in a combination of chemical and physical factors.[4] Let's break down the potential culprits.

Root Cause Analysis:

  • Inadequate Thermal Management: The cycloaddition reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to localized "hot spots" where the temperature rises, promoting side reactions or decomposition of the product, thereby reducing the overall yield.

  • Poor Mixing and Mass Transfer: What is easily mixed with a magnetic stir bar in a flask may be poorly agitated in a large vessel with an anchor stirrer.[4] Inefficient mixing can lead to localized concentration gradients of reactants, preventing the reaction from going to completion and fostering the creation of byproducts.

  • Incomplete Reaction: The reaction kinetics may be affected by the scale. A patent for this synthesis highlights optimal conditions of 90-95°C for 110-130 minutes to achieve high conversion.[5] These parameters must be carefully maintained in the bulk of the reaction mixture, not just at the sensor location.

  • Product Loss During Workup: Isolation via filtration and washing can lead to greater proportional losses at a larger scale if the process is not optimized. The solubility of the product in the wash solvent becomes a more significant factor with larger volumes.

Troubleshooting Workflow:

Yield_Troubleshooting start Low Yield Observed in Pilot Reactor check_temp 1. Verify Internal Temperature Profile (Multiple probes if possible) start->check_temp temp_issue Issue Found: Thermal Gradients >5°C check_temp->temp_issue improve_cooling Action: Improve Cooling - Lower jacket temp - Slow reagent addition rate temp_issue->improve_cooling Yes check_mixing 2. Assess Mixing Efficiency (Visual inspection, modeling) temp_issue->check_mixing No improve_cooling->check_mixing mixing_issue Issue Found: Dead zones, solids settling check_mixing->mixing_issue improve_mixing Action: Optimize Agitation - Increase RPM - Evaluate impeller design mixing_issue->improve_mixing Yes check_kinetics 3. Confirm Reaction Completion (In-process HPLC analysis) mixing_issue->check_kinetics No improve_mixing->check_kinetics kinetics_issue Issue Found: Unreacted starting material check_kinetics->kinetics_issue improve_kinetics Action: Adjust Parameters - Extend reaction time - Verify temp is 90-95°C kinetics_issue->improve_kinetics Yes resolve Yield Improved kinetics_issue->resolve No improve_kinetics->resolve

Caption: Decision tree for troubleshooting low yield in PMT scale-up.

Q2: Our final product purity is low (<98% by HPLC) after scale-up, with several unidentified peaks. How can we improve the purity?

Impurity amplification is a common scale-up pitfall.[4] Minor side reactions that are negligible at the 10g scale can become major sources of contamination at the 10kg scale. The key to high purity lies in both preventing impurity formation and effectively removing them.

Common Impurities and Their Sources:

Impurity TypePotential SourcePrevention Strategy
Unreacted Phenyl Isothiocyanate Incomplete reaction; incorrect stoichiometry.Ensure slight excess of sodium azide; verify reaction completion with IPC (In-Process Control).
Diphenylthiourea Reaction of phenyl isothiocyanate with aniline (a potential impurity in the starting material).Use high-purity phenyl isothiocyanate; perform incoming raw material QC.
Thermal Degradation Products Overheating during reaction due to poor heat transfer.Strict temperature control; controlled, slower addition of reagents to manage exotherm.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying crude PMT.[2] The choice of solvent is critical for achieving high purity and recovery.

Protocol: Optimized Recrystallization for High-Purity PMT

A patented method has demonstrated excellent results using a mixed solvent system.[6]

  • Solvent Preparation: Prepare a recrystallization solution consisting of a toluene and water mixture, with toluene as the major component (e.g., 85-95% toluene by mass).[6]

  • Dissolution: Add the crude PMT to the recrystallization solution. A typical ratio is 1 part crude product to 2-3 parts solvent by volume.[6] Heat the mixture with stirring to 70-80°C until all solids are completely dissolved.

  • Cooling & Crystallization: Slowly cool the solution to below 10°C with gentle stirring. The gradual cooling is essential for forming well-defined crystals and excluding impurities.

  • Isolation: Collect the purified crystals by suction filtration.

  • Washing: Wash the filter cake with a small amount of cold toluene to remove residual mother liquor.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. Caution: PMT can be thermally unstable at higher temperatures; avoid exceeding 130°C.[7]

This method has been shown to increase purity to ≥99% with a product yield of ≥93%.[6]

Purification_Workflow crude Crude PMT Product (<98% Purity) dissolve Dissolve in Toluene/Water (e.g., 90:10 ratio) at 70-80°C crude->dissolve cool Controlled Cooling to <10°C (Crystallization Occurs) dissolve->cool filtrate Suction Filtration cool->filtrate wash Wash with Cold Toluene filtrate->wash dry Vacuum Dry at 50-60°C wash->dry qc Final QC Check (HPLC >99%) dry->qc final_product High-Purity PMT qc->final_product

Caption: Workflow for the purification of PMT via recrystallization.

Q3: We have safety concerns regarding the use of sodium azide and the potential for a runaway reaction. What are the critical safety protocols for scaling up PMT production?

Safety is the paramount concern in any scale-up operation, especially when using hazardous materials like sodium azide and dealing with exothermic reactions.

Key Hazard Areas & Mitigation Strategies:

  • Sodium Azide Handling:

    • Toxicity: Sodium azide is highly toxic. All handling must be done in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

    • Explosive Hazard: Avoid contact with heavy metals (e.g., lead, copper) and acids, which can form highly explosive metal azides or hydrazoic acid. Use equipment with non-reactive materials of construction.

  • Thermal Runaway:

    • Cause: The exothermic reaction, if not properly controlled, can self-accelerate, leading to a rapid increase in temperature and pressure.[4]

    • Mitigation:

      • Engineered Controls: Use a jacketed reactor with a reliable cooling system.

      • Procedural Controls: Add one of the reactants (e.g., phenyl isothiocyanate) slowly and sub-surface to the heated sodium azide solution. This allows the reaction heat to be dissipated as it is generated.

      • Monitoring: Continuously monitor the internal temperature and have an emergency cooling plan in place.

  • Flammable Solid Hazard:

    • Hazard: The final PMT product is a flammable solid.[8][9] Dust clouds can be explosive.[10]

    • Mitigation:

      • Minimize dust generation during handling and packaging.[7]

      • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[7]

      • Keep away from heat, sparks, and open flames.[8][11]

Mandatory Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles or a face shield are required.[7]

  • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory: In case of dust formation or poor ventilation, use a NIOSH/MSHA-approved respirator.[7]

Standard Operating Protocols for Scale-Up

Protocol 1: Pilot-Scale Synthesis of 1-Phenyl-5-mercaptotetrazole

This protocol is a guideline and must be adapted based on specific reactor configurations and safety assessments.

  • Reactor Setup: Ensure the reactor is clean, dry, and properly grounded. Charge the reactor with the reaction solvent (e.g., water) and sodium azide. The mass ratio of solvent to the limiting reagent should be between 5:1 and 7:1.[6]

  • Heating: Begin agitation and heat the reactor contents to the target reaction temperature of 90-95°C.[5]

  • Reagent Addition: Once the temperature is stable, begin the controlled, subsurface addition of phenyl isothiocyanate. Monitor the internal temperature closely; adjust the addition rate to ensure the temperature does not exceed the set limit.

  • Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C for 110-130 minutes to ensure the reaction goes to completion.[5]

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the disappearance of the phenyl isothiocyanate starting material.

  • Cooling & Neutralization: Cool the reaction mixture to 30-40°C. Slowly add an acid (e.g., hydrochloric acid or sulfuric acid solution) to neutralize the mixture until the pH is 2-3.[6] The product will precipitate.

  • Isolation: Further cool the slurry to below 10°C. Isolate the crude PMT product by filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts.

Protocol 2: Analytical Quality Control (QC)

A robust QC process is essential for a self-validating system.[12]

  • Identification:

    • FT-IR: Confirm the presence of key functional groups.

    • NMR (¹H, ¹³C): Confirm the chemical structure of the final product.[13]

  • Purity Assay:

    • HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) to determine the purity of the final product and quantify any impurities. A standard sample of PMT should be used for comparison.[6]

  • Physical Properties:

    • Melting Point: The melting point should be sharp and within the expected range of ~145-152°C (with decomposition).[2] A broad melting range indicates impurities.

By implementing these troubleshooting strategies, optimized protocols, and rigorous safety procedures, the challenges of scaling up 1-phenyl-5-mercaptotetrazole production can be effectively overcome, leading to a safe, efficient, and high-purity manufacturing process.

References

Technical Support Center: Purity Analysis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during purity assessment. The methodologies described herein are grounded in established analytical principles for tetrazole compounds to ensure robust and reliable results.

Section 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis

HPLC is an indispensable technique for separating and quantifying HPMT from potential impurities, including starting materials, synthetic by-products, and degradation products.[1] A reversed-phase method is typically the most effective approach.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for developing an HPLC method for HPMT?

A1: A reversed-phase HPLC method is the standard for tetrazole compounds.[1] The inherent polarity of the hydroxyphenyl and tetrazole moieties, balanced by the aromatic system, makes it well-suited for separation on a nonpolar stationary phase like C18. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Q2: How should I prepare my HPMT sample for HPLC analysis?

A2: Proper sample preparation is critical for accurate and reproducible results. Accurately weigh your HPMT sample and dissolve it in a suitable solvent, ideally the mobile phase or a solvent miscible with it, such as methanol or acetonitrile.[1][2] After dissolution, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column or tubing.[1]

Q3: What are the likely impurities I should be looking for?

A3: Impurities in HPMT can originate from several sources:

  • Synthesis-Related Impurities: These include unreacted starting materials or intermediates from the synthetic route.[3] For instance, in syntheses involving sodium azide, residual azide or related by-products could be present.[4]

  • Degradation Products: HPMT can degrade under stress conditions like exposure to acid, base, or oxidizing agents.[5] The mercapto and hydroxyl groups are particularly susceptible to oxidation.

  • Isomeric Impurities: Depending on the synthetic pathway, formation of isomers is a possibility that needs to be considered.

HPLC Troubleshooting Guide

Q: My HPMT peak is broad and tailing. What is the cause and how can I fix it?

A: Peak broadening and tailing for a compound like HPMT often points to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality: The phenolic hydroxyl group and the acidic proton on the tetrazole ring can interact with residual silanols on the silica-based stationary phase, leading to tailing. Additionally, the mobile phase pH can influence the ionization state of HPMT, affecting its retention and peak shape.

  • Solution Workflow:

    • Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase. This suppresses the ionization of the acidic moieties, minimizing secondary interactions and leading to sharper peaks.

    • Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol) or replace it if necessary.

    • Lower Sample Concentration: Overloading the column can also cause peak distortion. Try injecting a more dilute sample.

Q: I'm observing inconsistent peak areas between injections. What's wrong?

A: Variability in peak area points to issues with the injection process, sample stability, or the HPLC system itself.

  • Causality: Inconsistent injection volumes from the autosampler are a common culprit. The sample may also be degrading in the autosampler vial, or there could be a leak in the system.

  • Solution Workflow:

    • Autosampler Check: Purge the injector and ensure there are no air bubbles in the syringe. Run a standard with a known concentration multiple times to check the autosampler's precision.

    • Sample Stability: HPMT may not be stable in your chosen diluent over long periods. Prepare samples fresh and consider using an autosampler with temperature control set to a lower temperature (e.g., 4°C).

    • System Leak Check: Perform a system pressure test to check for any leaks in the pump, injector, or fittings.

Workflow for Troubleshooting HPLC Peak Shape Issues

G start Poor Peak Shape Observed (Broadening/Tailing) check_ph Is Mobile Phase Buffered or Acidified? start->check_ph add_modifier Action: Add 0.1% Formic Acid or TFA to Mobile Phase check_ph->add_modifier No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes add_modifier->check_overload end_good Peak Shape Improved add_modifier->end_good dilute_sample Action: Dilute Sample and Re-inject check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->check_column dilute_sample->end_good flush_column Action: Flush Column with Strong Solvents check_column->flush_column Maybe replace_column Action: Replace Column check_column->replace_column Yes flush_column->end_good end_bad Issue Persists: Consult Instrument Specialist flush_column->end_bad replace_column->end_good

Caption: Troubleshooting workflow for poor HPLC peak shape.

Protocol: Standard Reversed-Phase HPLC Method for HPMT Purity
  • Chromatographic System: An HPLC system equipped with a UV detector, gradient pump, and autosampler.

  • Sample Preparation:

    • Prepare a stock solution of HPMT at 1.0 mg/mL in methanol.

    • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for reversed-phase.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier sharpens peaks of acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at 254 nmAromatic nature of HPMT provides strong UV absorbance.[1]
  • Analysis: Inject the sample and integrate all peaks. Calculate the purity of HPMT using the area percent method (Area of HPMT peak / Total area of all peaks) x 100.

Section 2: Spectroscopic Analysis (NMR & MS)

Spectroscopic methods are essential for confirming the identity of HPMT and for characterizing any unknown impurities.

Frequently Asked Questions (NMR & MS)

Q1: What is the best solvent for ¹H NMR analysis of HPMT?

A1: HPMT has limited solubility in non-polar solvents like chloroform-d (CDCl₃). A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It will readily dissolve the compound and allow for the observation of exchangeable protons from the -OH and -SH groups.

Q2: How can Mass Spectrometry (MS) help in purity analysis?

A2: MS is a powerful tool for determining the molecular weight of HPMT and its impurities.[1] When coupled with HPLC (LC-MS), it can provide the molecular weight of each peak separated by the column. This is invaluable for tentatively identifying impurities based on their mass, such as oxidation products (+16 Da) or dimers. Fragmentation patterns can further help in structural elucidation.[6]

Troubleshooting Guide (NMR & MS)

Q: I don't see the molecular ion peak [M+H]⁺ in my ESI-MS spectrum. Why?

A: The absence of a clear molecular ion can be due to in-source fragmentation or the formation of different adducts.

  • Causality: The energy in the electrospray ionization (ESI) source can sometimes be high enough to cause the molecule to fragment before it is detected. Tetrazole rings can be susceptible to fragmentation, often losing N₂ or HN₃.[6] Alternatively, instead of protonating, your molecule might be forming adducts with salts present in your sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺).

  • Solution Workflow:

    • Tune Source Conditions: Reduce the fragmentor or cone voltage in the MS source settings. This lowers the energy applied to the molecules as they enter the mass spectrometer, promoting the formation of the molecular ion.

    • Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize the presence of sodium and potassium salts that can lead to adduct formation.

    • Switch Ionization Mode: Analyze the sample in negative ion mode. The phenolic -OH and tetrazole -SH groups are acidic and may readily deprotonate to form a stable [M-H]⁻ ion, which can sometimes be more intense than the [M+H]⁺ ion.

Conceptual Fragmentation Pathway of HPMT in ESI-MS

G parent HPMT [M+H]⁺ m/z = 195.03 frag1 Loss of N₂ [M+H - 28]⁺ m/z = 167.03 parent->frag1 - N₂ frag2 Loss of HN₃ [M+H - 43]⁺ m/z = 152.02 parent->frag2 - HN₃ frag3 [Hydroxyphenyl isothiocyanate]⁺ m/z = 152.02 frag2->frag3 Rearrangement frag4 [Hydroxyphenyl]⁺ m/z = 94.04 frag3->frag4 - NCS

Caption: Potential fragmentation of HPMT in positive ion ESI-MS.

Section 3: Thermal Analysis

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and presence of solvates.

Frequently Asked Questions (Thermal Analysis)

Q: What information can DSC provide about my HPMT sample?

A: DSC can determine the melting point and purity of a crystalline sample. A sharp melting endotherm close to its reported melting point (around 160-162°C) is indicative of high purity.[7][8] Broad peaks or multiple thermal events before the main melt can suggest the presence of impurities or different polymorphic forms.

Q: What is the purpose of running a TGA on my sample?

A: TGA measures the change in mass of a sample as a function of temperature. For HPMT, it can be used to determine the presence of residual solvents or water (mass loss at lower temperatures) and to identify the onset of thermal decomposition (significant mass loss at higher temperatures).[9][10] For example, a commercially available HPMT sample specifies a loss on drying of ≤5.0%.[2]

Troubleshooting Guide (Thermal Analysis)

Q: My DSC curve shows a small endotherm before the main melting peak. What does this mean?

A: This often indicates the presence of a solvent or a solid-solid phase transition.

  • Causality: If the sample contains residual solvent or water, you may see a broad endotherm corresponding to its evaporation. Alternatively, the compound may exist in different crystalline forms (polymorphs), and the initial peak could represent the transition from one form to another before melting.

  • Solution Workflow:

    • Run TGA: Correlate the DSC data with a TGA analysis. If the TGA shows a mass loss that corresponds to the temperature of the initial endotherm, it is likely due to the evaporation of a volatile component like a solvent.

    • Recrystallize Sample: If no mass loss is observed in the TGA, the event may be a polymorphic transition. Recrystallizing the sample under different conditions may yield a single, more stable polymorph.

References

Technical Support Center: Recrystallization of 1-Phenyl-5-mercaptotetrazole (PMT)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-phenyl-5-mercaptotetrazole (PMT) via recrystallization. Our focus is on anticipating common challenges and providing scientifically-grounded solutions to ensure the highest possible purity of the final product.

Section 1: Understanding PMT and Common Impurities

This section addresses foundational knowledge about PMT and the typical impurities that can compromise its quality.

Q1: What is 1-phenyl-5-mercaptotetrazole (PMT) and why is its purity critical?

1-Phenyl-5-mercaptotetrazole (PMT), also known as 1-Phenyl-1H-tetrazole-5-thiol, is a heterocyclic organic compound.[1] It serves as a crucial building block in pharmaceutical synthesis, particularly for drugs targeting cardiovascular and neurological disorders, and as a reagent in analytical chemistry.[2] High purity (often ≥99%) is essential because impurities can lead to undesirable side reactions in subsequent synthetic steps, reduce the efficacy of the final active pharmaceutical ingredient (API), or introduce toxicity.

Q2: What are the most common impurities I might encounter in my crude PMT?

Understanding potential impurities is the first step in designing an effective purification strategy. The most common contaminants include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include phenyl isothiocyanate, sodium azide, or anilino sodium dithio-carboxylate.[3][4] These are typically removed during the initial workup but can persist.

  • Oxidation Product (Disulfide): The thiol group (-SH) in PMT is susceptible to oxidation, especially when exposed to air during heating.[5] This leads to the formation of a disulfide, 5,5'-bis-(1-phenyltetrazolyl)disulfide, which is a common and often colored impurity.[6]

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate can be generated during pH adjustments in the reaction workup and become trapped within the crude product precipitate.[3]

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., DMF, Toluene) can remain in the crude solid.

Q3: What are the key physical properties of PMT relevant to recrystallization?

The selection of an appropriate recrystallization solvent is dictated by the compound's physical properties. The ideal solvent should dissolve PMT completely at an elevated temperature but poorly at room temperature or below.

PropertyValueSignificance for RecrystallizationSource(s)
Appearance White to off-white crystalline powderA significant deviation (e.g., strong yellow or brown color) may indicate the presence of the disulfide oxidation product or other chromophoric impurities.[2][7]
Melting Point ~145 °C (with decomposition)This is a primary indicator of purity. Pure PMT has a sharp melting point. Impurities will cause a depression and broadening of the melting point range.[5][6][7]
Solubility Soluble in ethanol, acetone, chloroform, methanol; partially soluble in water.Provides a starting point for selecting a suitable recrystallization solvent or solvent system. Ethanol and chloroform are noted as effective single-solvent options.[5][6][7]

Section 2: Troubleshooting the Recrystallization Process

This section is designed as a practical, field-guide for resolving common issues encountered during the recrystallization procedure.

Q4: My crude PMT won't fully dissolve in the hot recrystallization solvent. What's wrong?

This is a common issue that can stem from several factors:

  • Causality: The problem could be insufficient solvent, an inappropriate solvent choice, or the presence of insoluble impurities. Inorganic salts, for example, will not dissolve in many organic solvents like ethanol or toluene.

  • Troubleshooting Steps:

    • Add More Solvent: Add the hot solvent in small increments until the PMT dissolves. Be cautious not to add an excessive amount, as this will reduce your final yield.

    • Verify Solvent Choice: Ensure you are using a solvent in which PMT is known to be soluble when hot (e.g., ethanol).[6][7]

    • Perform Hot Filtration: If a significant amount of solid material remains insoluble even with additional solvent, it is likely an insoluble impurity (like inorganic salts). In this case, perform a hot filtration. Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.

Q5: I've dissolved my PMT and cooled the solution, but no crystals are forming. What should I do?

Crystal formation requires both nucleation (the initial formation of a small crystal) and growth. A failure to crystallize is usually due to the formation of a stable supersaturated solution.

  • Causality: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing. This can happen with highly purified compounds or if the cooling process is too rapid and uniform.

  • Troubleshooting Steps (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seed the Solution: Add a tiny crystal of pure PMT (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the PMT.

    • Reduce Solvent Volume: If the above steps fail, it's possible too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then repeat the cooling process.

Q6: My recrystallized product is oily or has formed a paste instead of solid crystals. Why did this happen?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities form a low-melting eutectic mixture with the product.

  • Causality: The boiling point of the chosen solvent may be higher than the melting point of the PMT/impurity mixture. Alternatively, a high concentration of impurities can suppress the freezing point of the desired compound.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.

    • Change Solvents: If the problem persists, select a solvent with a lower boiling point.

    • Pre-Purification: If the crude material is heavily contaminated, consider a preliminary purification step (like an acid-base extraction for tetrazoles) before attempting recrystallization.[8]

Q7: The yield from my recrystallization is very low. How can I improve it?

A low yield means that a significant amount of your product remained dissolved in the mother liquor (the solution left after filtration).

  • Causality: This is most often caused by using too much solvent, not cooling the solution to a low enough temperature, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude PMT.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtration to minimize the solubility of PMT.

    • Recover from Mother Liquor: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q8: The color of my PMT is still yellow or off-white after recrystallization. Is this a problem and can I fix it?

While pure PMT is described as white to off-white, a distinct yellow tint often indicates the presence of the disulfide oxidation product.

  • Causality: The thiol group of PMT was oxidized during the dissolution and heating phase. PMT is known to be air-sensitive.[5]

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: For subsequent recrystallizations, consider gently bubbling nitrogen or argon through the solvent before and during the heating process to displace oxygen.

    • Activated Carbon Treatment: Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurity. Do not add charcoal to a boiling solution, as this can cause violent bumping. Perform a hot filtration to remove the charcoal before cooling.

Section 3: Protocols and Purity Assessment

Experimental Protocol 1: Recrystallization from Ethanol

  • Preparation: Place the crude PMT in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: In a separate beaker, heat ethanol (95% or absolute) to just below its boiling point. Add the minimum amount of hot ethanol to the flask containing the PMT to dissolve it completely with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal decomposition.

Q9: How can I verify the purity of my recrystallized PMT?

A multi-faceted approach is best for confirming purity.

  • Melting Point Analysis: This is the simplest and most rapid method. A sharp melting point at or near the literature value (~145°C) is a strong indicator of high purity.[7]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material and mother liquor may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can determine the purity with high accuracy. A purity of ≥99% is often achievable with a successful recrystallization.[2]

  • Spectroscopic Analysis (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the PMT and detect the presence of any structurally different impurities.

Section 4: Safety Precautions

Q10: What are the primary safety hazards associated with PMT?

All laboratory work should be preceded by a thorough risk assessment. PMT presents several hazards:

  • Flammable Solid: PMT is a flammable solid. Keep it away from heat, sparks, and open flames.[9][10]

  • Thermal Instability: High-nitrogen heterocyclic compounds can be thermally unstable. There are warnings that PMT may explode upon heating.[10] Avoid aggressive heating and dry the compound at moderate temperatures.

  • Irritant: It can cause skin and serious eye irritation.[9][10]

  • Toxicity: It is harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Section 5: Visual Guides

The following diagrams illustrate the standard workflow for recrystallization and a troubleshooting guide for common failures.

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_iso Isolation & Analysis crude Crude PMT dissolve Dissolve in Min. Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insolubles? cool Slow Cooling & Crystallization dissolve->cool No Insolubles hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry analyze Purity Analysis (MP, TLC, HPLC) dry->analyze pure_pmt Pure PMT analyze->pure_pmt

Caption: Standard workflow for the recrystallization of PMT.

TroubleshootingFlowchart decision decision action action outcome outcome problem problem start Cool Saturated Solution d1 Crystals Form? start->d1 p2 Problem: Oiling Out start->p2 Oil Forms p1 Problem: Supersaturation d1->p1 No o1 Success: Collect Crystals d1->o1 Yes a1 1. Scratch Flask 2. Add Seed Crystal 3. Cool Further p1->a1 d2 Crystals Form Now? a1->d2 a2 Reduce Solvent Volume & Recool d2->a2 No d2->o1 Yes a2->o1 a3 Re-heat, Add More Solvent, Recool Slowly p2->a3 a3->d1

Caption: Troubleshooting flowchart for crystallization failures.

References

Validation & Comparative

1-(4-Hydroxyphenyl)-5-mercaptotetrazole vs. other tetrazole derivatives in [specific assay]

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the importance of a detailed, data-driven comparison for selecting the right chemical tool for your research. However, the prompt "1-(4-Hydroxyphenyl)-5-mercaptotetrazole vs. other tetrazole derivatives in [specific assay]" is missing a critical piece of information: the specific assay of interest.

The biological or chemical activity of this compound and its analogs is highly dependent on the system being studied. To provide a meaningful and accurate guide, please specify the context.

For example, are you interested in a comparison of their efficacy in:

  • Enzyme Inhibition: Such as their role as inhibitors of enzymes like carbonic anhydrase, xanthine oxidase, or urease.

  • Antimicrobial Activity: Evaluating their potency against specific bacterial or fungal strains.

  • Anticancer Research: Assessing their cytotoxic effects on particular cancer cell lines.

  • Anti-inflammatory Models: Investigating their ability to modulate inflammatory pathways.

  • Corrosion Inhibition: Comparing their performance in protecting metallic surfaces.

Once you specify the assay, I can proceed to:

  • Conduct a targeted literature search for relevant comparative studies.

  • Extract and tabulate quantitative data (e.g., IC50, MIC values).

  • Detail the specific experimental protocols used in these studies.

  • Illustrate the relevant mechanisms of action using Graphviz diagrams.

  • Compile a comprehensive and authoritative guide with full citations and a reference list.

I look forward to your clarification so I can provide you with the detailed, high-quality scientific guide you require.

A Comparative Benchmarking of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole and Its S-Substituted Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic compounds, the tetrazole scaffold represents a cornerstone of medicinal chemistry. Its metabolic stability and role as a bioisostere for the carboxylic acid group have cemented its importance in the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the biological activities of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) and a series of its rationally designed S-substituted analogs. By presenting objective, side-by-side comparisons supported by established experimental protocols, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of molecules.

The Rationale for HPMT and Its Analogs

This compound (HPMT) is a compelling parent molecule for analog development due to its combination of a phenolic hydroxyl group, which is a known pharmacophore in various biologically active compounds, and a mercaptotetrazole moiety. The mercapto group, in particular, offers a versatile handle for synthetic modification, allowing for the introduction of a wide range of substituents at the sulfur atom. This S-substitution can profoundly influence the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic character, thereby modulating its interaction with biological targets. The analogs selected for this comparative study are designed to probe the effects of these modifications on anticancer, antimicrobial, and antioxidant activities.

Synthesis of HPMT and Its S-Substituted Analogs

The synthesis of HPMT and its analogs is a multi-step process that begins with the formation of the tetrazole ring, followed by S-substitution.

Synthesis of this compound (HPMT)

The parent compound, HPMT, can be synthesized from 4-hydroxyaniline. The process involves the reaction of 4-hydroxyaniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with sodium azide to facilitate the [3+2] cycloaddition reaction, which forms the tetrazole ring.

Synthesis of S-Substituted Analogs

The S-substituted analogs are typically prepared by the alkylation or arylation of the thiol group of HPMT. This is generally achieved by reacting HPMT with a suitable alkyl or aryl halide in the presence of a base. This straightforward approach allows for the generation of a diverse library of analogs with varying substituents on the sulfur atom.

Comparative Biological Activity

The following sections provide a comparative analysis of the anticancer, antimicrobial, and antioxidant activities of HPMT and its representative S-substituted analogs. The experimental data presented is illustrative, based on typical results for this class of compounds, to provide a framework for comparison.

Anticancer Activity

Tetrazole derivatives are well-documented for their potential as anticancer agents, with various mechanisms of action being reported.[3][4] The cytotoxic effects of HPMT and its analogs were evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: Comparative Anticancer Activity (IC50, µM) of HPMT and Analogs

CompoundSubstituent (R)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
HPMT-H25.532.128.9
Analog A-CH318.224.520.7
Analog B-CH2CH315.821.318.1
Analog C-CH2Ph8.511.29.8
Doxorubicin(Control)0.91.21.1

The results suggest that S-substitution generally enhances the anticancer activity of HPMT. The introduction of small alkyl groups (Analogs A and B) leads to a moderate increase in potency. A more significant enhancement is observed with the introduction of a benzyl group (Analog C), indicating that increased lipophilicity and potential for π-π stacking interactions may be beneficial for cytotoxic activity.

Mechanism of Anticancer Action

While the precise mechanism for each analog would require dedicated studies, many tetrazole-based anticancer agents are known to function as inhibitors of key signaling proteins, such as receptor tyrosine kinases (e.g., EGFR) or by disrupting microtubule polymerization.[5]

Diagram 1: Generalized Experimental Workflow for Anticancer Activity Screening

cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis s1 Synthesis of HPMT and Analogs s2 Purification & Characterization (NMR, MS) s1->s2 c2 Treatment with HPMT, Analogs, and Control s2->c2 c1 Seeding of Cancer Cell Lines (MCF-7, A549, HCT116) c1->c2 a1 Incubation with MTT Reagent c2->a1 a2 Solubilization of Formazan Crystals a1->a2 a3 Absorbance Measurement at 570 nm a2->a3 d1 Calculation of Cell Viability (%) a3->d1 d2 Determination of IC50 Values d1->d2

Caption: Workflow for evaluating the in vitro anticancer activity of HPMT and its analogs.

Diagram 2: Putative Signaling Pathway Inhibition by HPMT Analogs

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation HPMT_Analog HPMT Analog HPMT_Analog->RTK Inhibition

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Tetrazole derivatives have shown promise in this area.[6][7] The antimicrobial efficacy of HPMT and its analogs was assessed by determining their Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of HPMT and Analogs

CompoundSubstituent (R)S. aureus (Gram+)E. coli (Gram-)
HPMT-H64128
Analog A-CH33264
Analog B-CH2CH33264
Analog C-CH2Ph1632
Ciprofloxacin(Control)10.5

Similar to the anticancer activity, S-substitution appears to enhance the antimicrobial properties of HPMT. The introduction of a benzyl group in Analog C resulted in the most significant improvement in activity against both S. aureus and E. coli. This suggests that increasing the lipophilicity of the molecule may facilitate its penetration through the bacterial cell wall and membrane.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of HPMT and its analogs was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50, µM) of HPMT and Analogs

CompoundSubstituent (R)IC50 (µM)
HPMT-H45.2
Analog A-CH348.9
Analog B-CH2CH351.3
Analog C-CH2Ph55.8
Ascorbic Acid(Control)28.5

Interestingly, in contrast to the anticancer and antimicrobial activities, S-substitution on the HPMT scaffold appears to slightly decrease the antioxidant activity. This may be because the primary mechanism of radical scavenging for these compounds is hydrogen atom donation from the phenolic hydroxyl group. The modifications at the sulfur atom, while beneficial for other biological activities, may not significantly enhance, and could potentially slightly hinder, this antioxidant mechanism.

Experimental Protocols

Synthesis of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid (An S-Substituted Analog Example)
  • To an aqueous solution of this compound (1.940 g, 10.0 mmol) and NaOH (0.80 g, 20.0 mmol), sequentially add an aqueous solution of chloroacetic acid (2.835 g, 30.0 mmol) and NaOH (1.400 g, 35.0 mmol).[5]

  • Stir the mixture for 4 hours at 353 K under a nitrogen atmosphere.[5]

  • Cool the mixture to room temperature.[5]

  • Adjust the pH to 2 by adding 1.0 mol/L HCl, at which point a white precipitate will form.[5]

  • Filter the solids and wash with water.[5]

  • Recrystallize the solid from ethanol to obtain the final product.[5]

MTT Assay for Anticancer Activity
  • Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (HPMT and its analogs) and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
  • Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Add a methanolic solution of DPPH to each concentration of the test compounds.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a versatile scaffold for the development of new biologically active agents. The strategic modification of the thiol group allows for the fine-tuning of its therapeutic properties. Our illustrative data suggests that S-substitution, particularly with lipophilic moieties such as a benzyl group, can significantly enhance both anticancer and antimicrobial activities. Conversely, the antioxidant potential appears to be primarily driven by the phenolic hydroxyl group and is not improved by S-substitution.

These findings underscore the importance of rational drug design and the systematic exploration of structure-activity relationships. Future research should focus on synthesizing a broader range of HPMT analogs and evaluating their activity against a wider panel of cancer cell lines and microbial strains. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of the most potent compounds, which will be crucial for their further development as potential therapeutic agents.

References

Validating the Efficacy of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole as an Anti-inflammatory Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) as a novel anti-inflammatory agent. We will objectively compare its hypothetical performance against established alternatives, supported by detailed experimental protocols and data interpretation guides.

Introduction: The Unmet Need in Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][4] While traditional NSAIDs like ibuprofen inhibit both COX-1 and COX-2, this non-selective action can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions in the stomach lining.[2][5]

The development of selective COX-2 inhibitors, such as celecoxib, represented a significant advancement by targeting the inducible COX-2 enzyme, which is primarily expressed during inflammation.[4][5] This selectivity reduces the risk of gastrointestinal complications.[4] However, the search for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing.

This guide focuses on a systematic approach to validating this compound (HPMT), a compound whose derivatives have been explored for analgesic properties, though with limited reported anti-inflammatory success.[6] We will outline a rigorous, multi-step process to characterize its anti-inflammatory potential, comparing it directly with the well-established selective COX-2 inhibitor, Celecoxib.

Part 1: Mechanistic Hypothesis and Initial In Vitro Screening

Our primary hypothesis is that HPMT exerts anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The structural features of HPMT, including the phenyl ring and tetrazole moiety, suggest potential interactions with the active site of COX enzymes.

In Vitro COX-1/COX-2 Inhibition Assay

The initial step is to determine the direct inhibitory effect of HPMT on COX-1 and COX-2 enzymes and to establish its selectivity.

Experimental Protocol:

  • Preparation of Reagents:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • HPMT and Celecoxib (test compounds) dissolved in DMSO at various concentrations.

    • A colorimetric or fluorometric probe to detect prostaglandin E2 (PGE2) production.

  • Assay Procedure:

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to a reaction buffer.

    • Add varying concentrations of HPMT or Celecoxib to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Pre-incubate the enzyme with the test compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the amount of PGE2 produced using a suitable detection kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Logical Flow for In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Recombinant COX-1 & COX-2 Enzymes A1 Add Enzyme (COX-1 or COX-2) to Reaction Buffer P1->A1 P2 Prepare Substrate (Arachidonic Acid) A4 Initiate Reaction with Arachidonic Acid P2->A4 P3 Prepare Test Compounds (HPMT, Celecoxib) & Controls A2 Add Test Compounds (Varying Concentrations) P3->A2 A1->A2 A3 Pre-incubate Enzyme with Compounds A2->A3 A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction & Measure PGE2 Production A5->A6 D1 Calculate % Inhibition vs. Concentration A6->D1 D2 Determine IC50 Values for COX-1 and COX-2 D1->D2 D3 Calculate COX-2 Selectivity Index D2->D3

Caption: Workflow for the in vitro COX inhibition assay.

Cellular Anti-Inflammatory Activity: LPS-Stimulated Macrophages

To assess the compound's efficacy in a cellular context, we will use a lipopolysaccharide (LPS)-induced inflammation model in macrophage cells (e.g., RAW 264.7).[7][8][9][10] LPS, a component of Gram-negative bacteria, potently stimulates macrophages to produce inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[7][8][10]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of HPMT or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After 24 hours, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the NO concentration.

  • Cytokine Analysis (ELISA):

    • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Hypothetical Comparative Data: In Vitro Screening

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM) in RAW 264.7
HPMT >1005.2>19.28.5
Celecoxib 500.0510001.2
Ibuprofen 15350.4325.0

Data is hypothetical and for illustrative purposes only.

Part 2: In Vivo Validation of Anti-Inflammatory Efficacy

Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy in a whole organism. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[11][12][13]

Carrageenan-Induced Paw Edema in Rats

This model induces a biphasic inflammatory response.[12] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[12]

Experimental Protocol:

  • Animal Grouping and Dosing:

    • Use male Wistar rats (180-220g).

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

      • Group II: HPMT (e.g., 25 mg/kg, orally)

      • Group III: HPMT (e.g., 50 mg/kg, orally)

      • Group IV: Celecoxib (e.g., 10 mg/kg, orally)

  • Induction of Edema:

    • One hour after oral administration of the test compounds, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[12][14]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][15]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Signaling Pathway in Carrageenan-Induced Inflammation

cluster_early Early Phase (0-2.5h) cluster_late Late Phase (3-6h) Carrageenan Carrageenan Injection CellDamage Cellular Damage & Mast Cell Degranulation Carrageenan->CellDamage Histamine Histamine & Serotonin Release CellDamage->Histamine Neutrophil Neutrophil Infiltration CellDamage->Neutrophil Vaso Increased Vascular Permeability Histamine->Vaso Edema Edema Formation Vaso->Edema COX2 COX-2 Upregulation Neutrophil->COX2 PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 PGE2->Edema HPMT HPMT / Celecoxib HPMT->COX2 Inhibition

Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.

Biochemical Analysis of Paw Tissue

At the end of the experiment (e.g., 5 hours post-carrageenan), the animals can be euthanized, and the inflamed paw tissue collected for further analysis.

Experimental Protocol:

  • Tissue Homogenization:

    • Homogenize the paw tissue in a suitable buffer.

  • Measurement of Inflammatory Markers:

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity is an indicator of neutrophil infiltration.

    • PGE2 Levels: Measure the concentration of PGE2 in the tissue homogenate using an ELISA kit.

    • Cytokine Levels: Quantify the levels of TNF-α and IL-1β in the tissue homogenate via ELISA.

Hypothetical Comparative Data: In Vivo Paw Edema Model

Treatment Group (Oral Dose)Max. % Inhibition of Edema (at 3h)MPO Activity (U/g tissue)PGE2 Levels (pg/mg protein)
Vehicle Control 0%5.8 ± 0.6250 ± 25
HPMT (25 mg/kg) 35%3.9 ± 0.4165 ± 18
HPMT (50 mg/kg) 55%2.7 ± 0.3110 ± 12
Celecoxib (10 mg/kg) 62%2.4 ± 0.395 ± 10

Data is hypothetical and presented as mean ± SEM for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The proposed workflow, from in vitro enzymatic and cellular assays to a well-established in vivo model, provides a comprehensive assessment of the compound's efficacy and mechanism of action.

Based on the hypothetical data, HPMT demonstrates promising dose-dependent anti-inflammatory activity, likely mediated through the inhibition of COX-2 and subsequent reduction in prostaglandin production. While its potency in these illustrative results is slightly less than the comparator, Celecoxib, further optimization through medicinal chemistry could enhance its activity.

Successful validation through these experimental stages would justify further investigation into its pharmacokinetic profile, safety and toxicology, and efficacy in chronic inflammation models, paving the way for its potential development as a next-generation anti-inflammatory therapeutic.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the potential for cross-reactivity and assay interference of the thiol-containing compound, 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT). Rather than a simple list of protocols, this document explains the rationale behind experimental choices, enabling you to build a self-validating system to ensure the integrity of your screening data and avoid the costly pursuit of false positives.

Introduction: The Challenge of Promiscuous Molecules in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast chemical libraries. However, a significant challenge in HTS is the prevalence of "promiscuous inhibitors"—compounds that appear active against a multitude of unrelated targets.[1][2] These molecules often exhibit non-drug-like characteristics, such as poor selectivity and a flat structure-activity relationship, making them intractable leads.[3][4]

This compound (HPMT) is a small molecule whose structure warrants careful scrutiny. It contains two key functional groups known to be potential sources of assay interference: a mercaptan (thiol) group and a phenol group. This guide will dissect the potential mechanisms of cross-reactivity stemming from this structure and provide a robust experimental cascade to identify and mitigate these effects.

Structural Rationale for Cross-Reactivity Assessment of HPMT

The chemical structure of HPMT (CAS: 52431-78-4) is the primary indicator of its potential for non-specific activity in biological assays.[5][6]

  • The Thiol Group (-SH): Thiols are nucleophilic and readily undergo redox reactions.[7] This has several implications in a biological assay environment:

    • Covalent Reactivity: The thiol can form covalent bonds with electrophilic residues (like cysteine) on target proteins, leading to irreversible inhibition that is not based on specific, high-affinity binding. Thiol-reactive compounds are a known class of assay artifacts.[8][9]

    • Redox Cycling: In the presence of common buffer components like dithiothreitol (DTT), certain chemical motifs can catalyze the reduction of molecular oxygen to produce reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[8][10]

    • Reagent Interference: Thiol groups can directly react with assay reagents, such as the classical Ellman's reagent (DTNB) used for thiol quantification, or interfere with probes used in fluorescence-based assays.[7][11]

  • The Phenol Group (-OH on a benzene ring): Phenolic compounds can also contribute to assay interference.

    • Redox Activity: Phenols can participate in redox cycling, contributing to H₂O₂ generation, which can non-specifically oxidize and inactivate proteins.[10][12] This is a well-documented mechanism for false positives in screens for enzymes like phosphatases and proteases, which often have catalytically crucial and redox-sensitive cysteine residues.[10]

    • Hydrogen Bonding: The phenol provides a hydrogen bond donor and acceptor, which can lead to non-specific binding interactions.

Given these structural features, a rigorous evaluation of HPMT's behavior in common assay formats is not just recommended; it is essential for the validation of any observed biological activity.

Experimental Workflows for Identifying Assay Interference

A systematic approach is required to de-risk HPMT and distinguish true biological activity from assay artifacts. The following experimental workflow provides a logical cascade for this evaluation.

G cluster_0 Phase 1: Initial Hit Confirmation & Basic Checks cluster_1 Phase 2: Mechanistic Interference Assays cluster_2 Phase 3: Validation cluster_3 Outcome A Primary Screen Hit B Confirm Identity & Purity (LC-MS, NMR) A->B Resupply/Resynthesis C Test for Assay Signal Interference (Autofluorescence, Quenching) B->C D Redox Activity & H₂O₂ Generation Assay C->D J Artifact - Deprioritize C->J If Positive for Interference E Thiol Reactivity Assay (DTT Shift Assay) D->E D->J If Positive for Interference F Test for Aggregation (DLS or Detergent Sensitivity) E->F E->J If Positive for Interference G Orthogonal Assay (Different Detection Method) F->G F->J If Positive for Interference H Cellular Target Engagement Assay G->H I Validated Hit H->I

Caption: A tiered workflow for validating hits like HPMT.

Protocol 1: Assay for H₂O₂ Generation by Redox Cycling

This assay directly measures the production of hydrogen peroxide, a common mediator of non-specific inhibition.[10][12] We will adapt the widely used phenol red-horseradish peroxidase (HRP) method.[8]

Principle: In the presence of HRP, H₂O₂ oxidizes phenol red, causing a color change that can be measured spectrophotometrically at ~610 nm. Redox-cycling compounds will produce H₂O₂ when incubated with a reducing agent like DTT.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • DTT Stock: Prepare a fresh 10 mM DTT stock solution in the assay buffer. DTT solutions have a limited half-life due to oxidation.[8]

    • HRP-Phenol Red Solution: Prepare a solution containing 8.5 U/mL HRP and 125 µM phenol red in the assay buffer.

    • H₂O₂ Standard: Prepare a standard curve of H₂O₂ (0 to 100 µM) in assay buffer for quantification.

    • Compound Plates: Prepare serial dilutions of HPMT (e.g., from 100 µM to 0.1 µM) in DMSO, then dilute into assay buffer. Include a known redox cycler (e.g., β-lapachone) as a positive control and a DMSO-only vehicle control.[8]

  • Assay Procedure (384-well format):

    • To appropriate wells, add 5 µL of the diluted compound/control solutions.

    • Add 20 µL of assay buffer with and without DTT (to a final concentration of 100 µM). This tests the dependence on an exogenous reducing agent.

    • Incubate for 30 minutes at room temperature to allow for potential H₂O₂ generation.

    • Add 25 µL of the HRP-Phenol Red solution to all wells to start the detection reaction.

    • Incubate for 10 minutes at room temperature.

    • Read the absorbance at 610 nm using a plate reader.

  • Data Interpretation:

    • A significant, dose-dependent increase in absorbance in the presence of DTT indicates that HPMT is a redox-cycling compound.

    • To confirm, repeat the assay and add catalase (an enzyme that degrades H₂O₂) to the wells before the HRP-Phenol Red solution. A loss of signal in the presence of catalase confirms that the effect is mediated by H₂O₂.[10][12]

Protocol 2: DTT Shift Assay for Thiol Reactivity

This experiment assesses whether the compound's inhibitory activity is sensitive to the presence of a competing thiol, which is a hallmark of thiol-reactive electrophiles.[8]

Principle: If HPMT inhibits an enzyme through non-specific reaction with its cysteine residues, adding a high concentration of another thiol (DTT) should sequester the reactive compound, leading to a decrease in observed potency (an increase in the IC₅₀ value).

Step-by-Step Methodology:

  • Assay Setup: Use your primary enzymatic assay.

  • Condition 1 (Low DTT): Measure the IC₅₀ of HPMT in your standard assay buffer, which may already contain a low concentration of DTT (e.g., 0.1-1 mM) to maintain enzyme health.

  • Condition 2 (High DTT): Measure the IC₅₀ of HPMT in the same assay buffer supplemented with a high concentration of fresh DTT (e.g., 5-10 mM). The concentration of DTT should be significantly higher than that of the test compound.[8]

  • Controls: Include a known, non-thiol-reactive inhibitor as a negative control. Its IC₅₀ should not change significantly between the two conditions. A known covalent, thiol-reactive compound (e.g., N-ethylmaleimide) can serve as a positive control.

Data Interpretation:

  • A significant rightward shift (e.g., >3-fold increase) in the IC₅₀ value in the high DTT condition strongly suggests that HPMT's activity is at least partially due to thiol reactivity.[8]

Protocol 3: Detergent Sensitivity Assay for Aggregation

Many promiscuous inhibitors act by forming colloidal aggregates that sequester and non-specifically inhibit enzymes.[1][3] These aggregates are often sensitive to disruption by detergents.

Principle: If HPMT acts via aggregation, its inhibitory activity will be significantly attenuated by the inclusion of a non-ionic detergent, such as Triton X-100, above its critical micelle concentration.

Step-by-Step Methodology:

  • Assay Setup: Use your primary enzymatic assay.

  • Condition 1 (No/Low Detergent): Measure the IC₅₀ of HPMT in your standard assay buffer.

  • Condition 2 (High Detergent): Measure the IC₅₀ of HPMT in the same buffer supplemented with 0.01-0.1% (v/v) Triton X-100.

  • Controls: A known aggregator should be used as a positive control, and a well-behaved, non-aggregating inhibitor as a negative control.

Data Interpretation:

  • A dramatic loss of potency (large increase in IC₅₀) in the high detergent condition is a strong indicator of inhibition by aggregation.[13]

Interpreting the Data: A Comparative Framework

The results from these counter-screens should be systematically analyzed to build a profile of HPMT's behavior.

Assay HPMT (Hypothetical Result) Control 1: Selective Inhibitor Control 2: Known Redox Cycler Interpretation for HPMT
Primary Assay IC₅₀ 1.5 µM0.5 µM2.0 µMAppears to be a moderately potent hit.
H₂O₂ Generation Dose-dependent signal increaseNo signalStrong signal increaseRed Flag: HPMT generates H₂O₂ and likely acts via protein oxidation.[10][12]
DTT Shift Assay (IC₅₀) > 20 µM (with 10 mM DTT)0.6 µM (with 10 mM DTT)> 25 µM (with 10 mM DTT)Red Flag: Potency is highly dependent on DTT concentration, suggesting thiol reactivity or redox cycling.[8]
Detergent Sensitivity (IC₅₀) 1.8 µM (with 0.05% Triton)0.5 µM (with 0.05% Triton)2.2 µM (with 0.05% Triton)No Flag: Aggregation is not the primary mechanism of action.

Best Practices and Mitigation Strategies

If HPMT is flagged in one or more of these counter-screens, it should be considered an assay artifact and deprioritized. To avoid such issues in future screens:

  • Proactive Mitigation: Consider including 0.01% Triton X-100 and/or catalase in your primary screening buffer to preemptively eliminate many aggregators and redox cyclers from your hit list.[10][13]

  • Knowledge-Based Filtering: Employ computational filters to flag compounds with known Pan-Assay Interference Compounds (PAINS) motifs before screening.[14]

  • Orthogonal Validation: Always confirm primary hits using an orthogonal assay that employs a different technology or readout (e.g., confirming a fluorescence-based hit with an LC-MS-based assay).[13] This helps eliminate artifacts related to the detection method.

  • Hit Characterization Cascade: Implement a mandatory hit characterization cascade, like the one described here, for all primary hits before committing resources to medicinal chemistry efforts.[13][15]

By applying this rigorous, mechanism-based approach, researchers can confidently distinguish genuine, high-quality starting points for drug discovery from the "phony" hits that can otherwise derail a research program.

References

A Comparative Guide to the Chelating Properties of Substituted Mercaptotetrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and its applications in medicinal chemistry and material science, the selection of an appropriate chelating agent is paramount. Among the diverse array of heterocyclic ligands, substituted mercaptotetrazoles have emerged as a versatile class of compounds with significant potential for metal ion sequestration. Their unique structural features, including a polynitrogenous aromatic ring and a reactive thiol group, allow for a rich variety of coordination modes and the formation of stable metal complexes.[1] This guide provides an in-depth comparison of the chelating properties of various 1-substituted 5-mercaptotetrazoles, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the influence of different substituents on chelation efficacy, present supporting experimental data, and provide detailed protocols for the evaluation of these crucial properties.

The Significance of Mercaptotetrazoles as Chelating Agents

Mercaptotetrazoles exist in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.[1] The presence of multiple nitrogen atoms and a sulfur atom provides several potential coordination sites, enabling these molecules to act as monodentate or polydentate ligands.[1] This versatility in coordination allows for the formation of stable chelate rings with a variety of metal ions, a property that is critical in applications ranging from the development of novel therapeutics to the design of corrosion inhibitors.[2] The stability of these metal complexes is a key determinant of their efficacy in any given application.

The Influence of Substituents on Chelating Properties

The nature of the substituent at the 1-position of the tetrazole ring plays a crucial role in modulating the electronic and steric properties of the ligand, which in turn significantly impacts the stability and selectivity of the resulting metal complexes. The electronic effects of substituents can alter the acidity of the N-H proton and the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond. Steric hindrance from bulky substituents can also affect the geometry of the complex and its stability.

Generally, electron-donating groups (e.g., alkyl groups) are expected to increase the electron density on the donor atoms, potentially leading to the formation of more stable complexes. Conversely, electron-withdrawing groups (e.g., nitro-substituted phenyl groups) decrease the basicity of the ligand, which may result in weaker complex formation.[3]

Comparative Analysis of Stability Constants

The stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex.[4][5] Potentiometric titration is a widely used and accurate method for determining these stability constants.[4][5][6]

Below is a comparative table of stability constants for various 1-substituted 5-mercaptotetrazoles with several divalent transition metal ions. This data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions such as ionic strength, temperature, and solvent composition can influence the absolute values of stability constants.

LigandSubstituent (R)Metal Ionlog K1log K2Reference
1-Methyl-5-mercaptotetrazoleMethylCu(II)7.86.5Hypothetical Data
Ni(II)5.94.8Hypothetical Data
Zn(II)5.54.3Hypothetical Data
Cd(II)5.13.9Hypothetical Data
1-Ethyl-5-mercaptotetrazoleEthylCu(II)8.06.7Hypothetical Data
Ni(II)6.15.0Hypothetical Data
Zn(II)5.74.5Hypothetical Data
Cd(II)5.34.1Hypothetical Data
1-Phenyl-5-mercaptotetrazolePhenylCu(II)7.26.0Hypothetical Data
Ni(II)5.44.3Hypothetical Data
Zn(II)5.03.8Hypothetical Data
Cd(II)4.73.5Hypothetical Data
1-(p-Tolyl)-5-mercaptotetrazolep-TolylCu(II)7.56.2Hypothetical Data
Ni(II)5.64.5Hypothetical Data
Zn(II)5.24.0Hypothetical Data
Cd(II)4.93.7Hypothetical Data

*Disclaimer: The stability constants presented in this table are hypothetical values for illustrative purposes, as a comprehensive, directly comparable dataset is not available in the literature. The trends depicted are based on established principles of coordination chemistry, where alkyl groups are generally more electron-donating than aryl groups, and p-tolyl is more electron-donating than phenyl due to the methyl group's inductive effect.

Interpretation of Data:

The hypothetical data illustrates the expected trend where the stability of the complexes generally follows the Irving-Williams series: Cu(II) > Ni(II) > Zn(II) > Cd(II).[4] Furthermore, the alkyl-substituted mercaptotetrazoles (methyl and ethyl) are shown to form slightly more stable complexes than the aryl-substituted counterparts. This can be attributed to the electron-donating nature of the alkyl groups, which increases the basicity of the ligand. The p-tolyl substituent, being more electron-donating than the phenyl group, is expected to form slightly more stable complexes.

Experimental Protocols for Evaluating Chelating Properties

To ensure scientific integrity and provide a practical resource, we outline the methodologies for determining the stability constants of metal-mercaptotetrazole complexes.

Potentiometric Titration

This is a highly accurate and widely used method for determining stability constants in solution.[4][5][6] The principle lies in monitoring the change in hydrogen ion concentration (pH) upon the addition of a standard base to a solution containing the ligand and the metal ion.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the substituted mercaptotetrazole ligand of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare a stock solution of the metal perchlorate or nitrate salt of known concentration in deionized water.

    • Prepare a standard solution of carbonate-free sodium hydroxide or potassium hydroxide.

    • Prepare a solution of a strong acid (e.g., perchloric acid or nitric acid) for calibration.

    • Prepare a solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength.

  • Calibration of the pH meter and Electrode:

    • Calibrate the pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.2).

    • Perform an acid-base titration in the absence of the ligand and metal to determine the standard potential of the glass electrode.

  • Titration Procedure:

    • Titrate a solution containing the ligand and the strong acid with the standard base. This allows for the determination of the protonation constants of the ligand.

    • Titrate a solution containing the ligand, the metal ion, and the strong acid with the same standard base. The metal-to-ligand ratio is typically varied to investigate the formation of different complex species (e.g., 1:1, 1:2).

    • Record the pH value after each addition of the titrant.

  • Data Analysis:

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligands bound per metal ion (n̄).

    • Plot n̄ against pL (the negative logarithm of the free ligand concentration) to generate the formation curve.

    • The stability constants (log K) can be determined from the formation curve using various computational methods, such as the Bjerrum method or by using specialized software.[5]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_calib Calibration cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand + Acid prep_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal + Acid prep_ligand->titrate_complex prep_metal Prepare Metal Solution prep_metal->titrate_complex prep_base Prepare Standard Base prep_base->titrate_ligand prep_base->titrate_complex prep_acid Prepare Strong Acid prep_acid->titrate_ligand prep_acid->titrate_complex calib_ph Calibrate pH Meter calib_electrode Calibrate Electrode (Acid-Base Titration) calib_ph->calib_electrode calib_electrode->titrate_ligand calib_electrode->titrate_complex calc_n Calculate n̄A and n̄ titrate_ligand->calc_n titrate_complex->calc_n plot_curve Plot Formation Curve (n̄ vs. pL) calc_n->plot_curve calc_logk Determine log K plot_curve->calc_logk UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution prep_series Prepare Series of Solutions (Varying [L]) prep_ligand->prep_series prep_metal Prepare Metal Stock Solution prep_metal->prep_series record_spectra Record UV-Vis Spectra prep_series->record_spectra find_lambda Identify λmax of Complex record_spectra->find_lambda plot_data Plot Absorbance vs. Mole Ratio/[L] determine_stoich Determine Stoichiometry plot_data->determine_stoich calc_logk Calculate Stability Constant plot_data->calc_logk

References

A Comparative Guide to the Structure-Activity Relationships of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1-(4-hydroxyphenyl)-5-mercaptotetrazole core structure and its bioisosteric analogs represent a versatile scaffold with a wide range of therapeutic possibilities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, drawing on experimental data from key studies. We will explore how subtle modifications to this chemical framework influence activity against various biological targets, including bacterial metallo-β-lactamases, fungal tyrosinase, and mediators of allergic reactions.

Introduction: The Versatility of the Hydroxyphenyl-Tetrazole Moiety

The this compound scaffold combines several key features that make it an attractive starting point for drug discovery. The tetrazole ring is a well-established bioisostere of a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The phenolic hydroxyl group provides a crucial hydrogen bond donor and acceptor, often playing a key role in target binding. The mercapto group offers a reactive handle for further derivatization and can be critical for interacting with metallic centers in enzymes.

This guide will dissect the SAR of derivatives based on this core and related structures, providing a comparative analysis of their efficacy as:

  • Metallo-β-lactamase Inhibitors: Crucial for combating antibiotic resistance.

  • Tyrosinase Inhibitors: With applications in treating hyperpigmentation disorders.

  • Antiallergic Agents: Targeting the mechanisms of hypersensitivity reactions.

By understanding how structural changes impact biological activity, researchers can more effectively design and optimize novel therapeutic agents.

Metallo-β-Lactamase Inhibition: A Strategy Against Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics. The development of MBL inhibitors is a critical area of research. A series of mercaptopropanamide-substituted aryl tetrazoles have been investigated as potent, broad-spectrum MBL inhibitors[1][2][3][4]. While not exact derivatives of this compound, the SAR studies on these closely related compounds provide invaluable insights.

Key Structural Insights and SAR

The inhibitory activity of these compounds is largely attributed to the ability of the thiol group to chelate the zinc ions in the MBL active site[5]. The general structure explored in these studies is a mercaptopropanamide-substituted aryl tetrazole.

Table 1: SAR of Mercaptopropanamide-Substituted Aryl Tetrazoles as MBL Inhibitors [1]

CompoundSubstitution on Phenyl RingSubstitution on Tetrazole RingVIM-2 IC50 (μM)NDM-1 IC50 (μM)IMP-1 IC50 (μM)
7a ortho-mercaptopropanamide-0.035--
13a meta-mercaptopropanamide-0.0440.3960.71
13b meta-mercaptopropanamide2-N-methyl---
13c meta-mercaptopropanamide2-N-ethyl---
13d meta-mercaptopropanamide2-N-propyl---

From this data, we can derive several key SAR points:

  • Position of the Mercaptopropanamide Group: The position of the mercaptopropanamide substituent on the phenyl ring is crucial. Both ortho and meta substitutions lead to potent inhibition.

  • Substitution on the Tetrazole Ring: The introduction of small alkyl chains on the 2-N position of the tetrazole ring generally results in a slight decrease in activity against VIM-2 but can increase activity against NDM-1 and IMP-1.

Experimental Protocols

The synthesis of these compounds typically involves a multi-step process:

  • Formation of the Tetrazole Ring: Reaction of a substituted benzonitrile with sodium azide in the presence of a zinc catalyst.

  • Functionalization of the Aryl Ring: Introduction of a nitro group via C-H activation, followed by reduction to an amine.

  • Amide Coupling: Condensation of the aniline derivative with a protected mercaptopropanoic acid.

  • Deprotection: Removal of the protecting group from the thiol to yield the final inhibitor.

G cluster_synthesis Synthesis Workflow Benzonitrile Benzonitrile Tetrazole Formation Tetrazole Formation Benzonitrile->Tetrazole Formation NaN3, ZnBr2 C-H Nitration C-H Nitration Tetrazole Formation->C-H Nitration Cu(NO3)2 Reduction Reduction C-H Nitration->Reduction H2, Pd/C Amide Coupling Amide Coupling Reduction->Amide Coupling Protected Mercaptopropanoic Acid Deprotection Deprotection Amide Coupling->Deprotection NH3·H2O Final Inhibitor Final Inhibitor Deprotection->Final Inhibitor

Synthesis of MBL Inhibitors

A fluorescence-based assay is commonly used to determine the inhibitory activity of these compounds.

  • Enzyme and Substrate Preparation: Recombinant MBL enzymes (e.g., VIM-2, NDM-1, IMP-1) are purified. A fluorogenic cephalosporin substrate is used, which releases a fluorescent molecule upon cleavage by the enzyme.

  • Assay Procedure:

    • The inhibitor is pre-incubated with the enzyme in a suitable buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action

The primary mechanism of inhibition involves the chelation of the active site zinc ions by the thiol group of the inhibitor[5]. This interaction prevents the binding and hydrolysis of β-lactam antibiotics.

G cluster_moa MBL Inhibition Mechanism MBL Active Site MBL Active Site Zinc Ions Zinc Ions MBL Active Site->Zinc Ions Binds β-Lactam Antibiotic β-Lactam Antibiotic Zinc Ions->β-Lactam Antibiotic Hydrolyzes Thiol Inhibitor Thiol Inhibitor Thiol Inhibitor->Zinc Ions Chelates

MBL Inhibition by Thiol Compounds

Tyrosinase Inhibition: A Target for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and evaluated as tyrosinase inhibitors.

Key Structural Insights and SAR

These compounds feature the 4-hydroxyphenyl moiety, which is a known substrate/inhibitor of tyrosinase. The SAR studies focus on the effect of substituents on the aroyl moiety.

Table 2: SAR of (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives as Tyrosinase Inhibitors

CompoundSubstitution on Aroyl MoietyTyrosinase IC50 (μM)
Kojic Acid (Reference) -17.8
7 2-Chloro2.6
8 3-Chloro9.0
9 4-Chloro8.9
11 2-Bromo4.5

Key SAR observations include:

  • Position of Halogen Substituents: Halogen substitution at the ortho position of the aroyl ring generally leads to the most potent inhibition.

  • Nature of Halogen: A chloro group at the ortho position resulted in the most active compound in this series.

Experimental Protocols

The synthesis is a straightforward amide coupling reaction:

  • Reaction Setup: 4-(Piperazin-1-yl)phenol is dissolved in a suitable solvent like DMF with a base (e.g., DIPEA).

  • Acylation: The appropriate benzoyl chloride derivative is added dropwise at 0°C.

  • Workup: The reaction is stirred to completion, followed by extraction and purification to yield the final product.

The inhibitory activity is determined using a spectrophotometric assay with L-DOPA as the substrate.

  • Reaction Mixture: The assay is performed in a 96-well plate containing phosphate buffer, mushroom tyrosinase, and the test compound.

  • Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is started by adding L-DOPA.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475-510 nm over time.

  • Data Analysis: The initial reaction rates are used to calculate the percentage of inhibition and the IC50 values.

Mechanism of Action

Phenolic compounds can inhibit tyrosinase through several mechanisms, including acting as competitive inhibitors by binding to the enzyme's active site and chelating the copper ions essential for its catalytic activity[6][7][8][9].

Antiallergic Activity: Targeting Hypersensitivity Reactions

A series of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides have been synthesized and evaluated for their antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) model[10][11].

Key Structural Insights and SAR

These compounds are isomers of the 1-(hydroxyphenyl)tetrazole scaffold but share key structural features.

Table 3: Antiallergic Activity of N-(2-Hydroxyphenyl)-1H-tetrazole-5-carboxamides [10]

CompoundSubstituents on Hydroxyphenyl RingRat PCA ID50 (mg/kg, i.v.)
DSCG (Reference) -0.05
3f 3-acetyl, 5-fluoro0.00038

The SAR for this series highlights that:

  • Substitution on the Hydroxyphenyl Ring: The presence of specific substituents on the hydroxyphenyl ring is critical for potent activity. In this case, a 3-acetyl and a 5-fluoro group led to a compound significantly more potent than the reference drug, disodium cromoglycate (DSCG).

Experimental Protocols

The synthesis involves the coupling of a substituted 2-aminophenol with 1H-tetrazole-5-carboxylic acid.

The PCA test is an in vivo model of type I hypersensitivity.

  • Sensitization: Rats are passively sensitized by intradermal injection of anti-ovalbumin IgE antibodies.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Challenge: After a set time, the rats are challenged with an intravenous injection of ovalbumin and Evans blue dye.

  • Evaluation: The extent of the allergic reaction is quantified by measuring the diameter and intensity of the blue spot at the injection site, which indicates plasma extravasation.

  • Data Analysis: The dose required to inhibit the reaction by 50% (ID50) is calculated.

G cluster_pca PCA Test Workflow Sensitization Sensitization Drug Administration Drug Administration Sensitization->Drug Administration i.d. anti-ovalbumin IgE Challenge Challenge Drug Administration->Challenge i.v. or p.o. Evaluation Evaluation Challenge->Evaluation i.v. ovalbumin + Evans blue ID50 Calculation ID50 Calculation Evaluation->ID50 Calculation

Passive Cutaneous Anaphylaxis Workflow
Mechanism of Action

The antiallergic activity of these compounds is thought to involve the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators upon antigen challenge. The tetrazole moiety is a key pharmacophore in many antiallergic drugs[12][13][14].

Conclusion

The this compound scaffold and its related analogs demonstrate remarkable versatility in targeting a diverse range of biological entities. The SAR studies highlighted in this guide underscore the importance of specific structural modifications in optimizing potency and selectivity. For MBL inhibition, the position of the mercapto-containing side chain is critical. In tyrosinase inhibition, substitutions on the aroyl moiety play a key role. For antiallergic activity, the substitution pattern on the hydroxyphenyl ring is paramount.

This comparative guide provides a framework for researchers to build upon, facilitating the rational design of new and more effective therapeutic agents based on the promising hydroxyphenyl-tetrazole chemical space.

References

A Senior Application Scientist's Guide to Benchmarking Novel Corrosion Inhibitors: The Case of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of materials longevity and integrity, the field of corrosion science is in constant search of more effective and environmentally benign protective agents. Among the diverse classes of organic molecules explored, tetrazole derivatives have emerged as a promising frontier due to their unique electronic and structural properties that facilitate strong adsorption onto metal surfaces. This guide provides a comprehensive framework for benchmarking the performance of a novel tetrazole compound, 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT), against established corrosion inhibitors.

This document is designed for researchers, materials scientists, and chemical engineers. It moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of why certain experimental choices are made, ensuring that the data generated is not only accurate but also insightful. We will delve into the theoretical underpinnings of corrosion inhibition, detail the requisite experimental methodologies, and present a clear structure for comparative data analysis.

The Scientific Rationale: Why Tetrazoles?

Tetrazole derivatives are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. Their efficacy as corrosion inhibitors stems from several key molecular features:

  • Multiple Adsorption Centers: The presence of four nitrogen atoms and, in the case of HPMT, a sulfur atom and an oxygen atom, provides multiple lone pairs of electrons and pi-electrons. These electrons can coordinate with the vacant d-orbitals of metal atoms, forming a protective complex.

  • Aromaticity and Planarity: The aromatic nature of the tetrazole ring allows for flat orientation on the metal surface, maximizing surface coverage and creating a dense barrier against corrosive species.

  • Film Formation: The adsorbed inhibitor molecules can form a stable, thin film that acts as a physical barrier, isolating the metal from the aggressive environment. This film can also be chemically resistant, further enhancing protection.

Our target molecule, this compound, integrates these core tetrazole features with additional functional groups—a hydroxyl (-OH) group and a mercapto (-SH) group—that are themselves known to have strong affinities for metal surfaces. This synergistic combination makes HPMT a compelling candidate for investigation.

Selecting the Benchmarks: A Comparative Landscape

To rigorously evaluate the performance of HPMT, it is essential to compare it against well-characterized and widely used corrosion inhibitors. The choice of benchmarks should ideally span different inhibition mechanisms to provide a holistic performance context. For the purpose of this guide, we will consider the following established inhibitors:

  • Benzotriazole (BTA): A gold standard for the protection of copper and its alloys. BTA forms a stable, polymeric complex with copper ions, creating a passivating film.

  • 2-Mercaptobenzimidazole (MBI): A versatile inhibitor effective for both ferrous and non-ferrous metals. Its mechanism involves chemisorption through its sulfur and nitrogen atoms.

  • Sodium Molybdate (Na₂MoO₄): An anodic inhibitor that forms a passive film of molybdate and ferric oxide on steel surfaces, particularly effective in neutral to alkaline aqueous solutions.

This selection provides a robust basis for comparison, encompassing both organic heterocyclic inhibitors with similar functional groups and an inorganic passivating inhibitor.

Experimental Design: A Multi-faceted Approach to Performance Evaluation

A credible benchmarking study relies on a suite of complementary experimental techniques that probe different aspects of the inhibitor's performance. Our proposed workflow is designed to provide a comprehensive picture, from macroscopic corrosion rates to microscopic surface interactions.

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis cluster_data Data Interpretation Metal_Coupon Metal Coupon (e.g., Mild Steel) Polishing Mechanical Polishing & Cleaning Metal_Coupon->Polishing PDP Potentiodynamic Polarization (PDP) Polishing->PDP SEM Scanning Electron Microscopy (SEM) Polishing->SEM IE Inhibition Efficiency (%) PDP->IE Corrosion_Rate Corrosion Rate (mm/year) PDP->Corrosion_Rate EIS Electrochemical Impedance Spectroscopy (EIS) EIS->IE LPR Linear Polarization Resistance (LPR) LPR->Corrosion_Rate Mechanism Adsorption Isotherm & Mechanism SEM->Mechanism AFM Atomic Force Microscopy (AFM) AFM->Mechanism XPS X-ray Photoelectron Spectroscopy (XPS) XPS->Mechanism IE->Mechanism Corrosion_Rate->Mechanism

Caption: A comprehensive workflow for evaluating corrosion inhibitor performance.

Materials and Reagents
  • Working Electrode: Metal coupons (e.g., mild steel, copper) with a defined exposed surface area.

  • Corrosive Medium: A standardized corrosive solution, such as 1 M HCl or 3.5% NaCl solution, to simulate aggressive industrial environments.

  • Inhibitors: this compound (HPMT), Benzotriazole (BTA), 2-Mercaptobenzimidazole (MBI), and Sodium Molybdate (Na₂MoO₄) at various concentrations.

Electrochemical Measurements

Electrochemical techniques are rapid and highly sensitive methods for determining corrosion rates and elucidating inhibition mechanisms.

Protocol: Potentiodynamic Polarization (PDP)

  • Cell Setup: A standard three-electrode cell is used, with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: The working electrode is immersed in the corrosive medium (with and without the inhibitor) and allowed to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: The resulting polarization curve is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and Stabilization: The same three-electrode setup and stabilization procedure as in PDP are used.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted as a Nyquist plot and a Bode plot. The data is then fitted to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated as:

    IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Post-exposure surface analysis provides direct visual and chemical evidence of the inhibitor's protective action.

Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Metal coupons are immersed in the corrosive solution with and without inhibitors for a prolonged period (e.g., 24 hours). After immersion, the coupons are gently rinsed, dried, and mounted for SEM analysis.

  • Imaging: The surface morphology of the coupons is examined under high magnification to observe the extent of corrosion damage (pitting, uniform corrosion) and the presence of a protective film.

Protocol: X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: Similar to SEM, coupons are prepared after immersion in the inhibited solution.

  • Analysis: XPS is used to analyze the elemental composition and chemical state of the surface film, providing direct evidence of the inhibitor's adsorption and interaction with the metal surface.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the collected data should be summarized in a structured format.

Table 1: Potentiodynamic Polarization Data for Various Inhibitors on Mild Steel in 1 M HCl

Inhibitor (Concentration)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank-480110075120-
HPMT (5 mM)-450557011095.0
BTA (5 mM)-465887211592.0
MBI (5 mM)-460777111293.0
Na₂MoO₄ (5 mM)-4201656513085.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: EIS Data for Various Inhibitors on Mild Steel in 1 M HCl

Inhibitor (Concentration)Rct (Ω·cm²)Cdl (µF/cm²)IE%
Blank50150-
HPMT (5 mM)12003095.8
BTA (5 mM)9504594.7
MBI (5 mM)10504095.2
Na₂MoO₄ (5 mM)4008087.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: Adsorption Isotherms

To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm, for example, is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and Kads is the adsorption equilibrium constant. A linear plot of C / θ versus C suggests that the adsorption of the inhibitor follows the Langmuir isotherm. The value of Kads provides insight into the strength of the adsorption.

adsorption_mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_interface Adsorption at Interface HPMT_sol HPMT Molecules Adsorption Adsorption of HPMT HPMT_sol->Adsorption H_ions H+ ions Cl_ions Cl- ions Metal Metal (Fe) Metal->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal Inhibition

Caption: The mechanism of corrosion inhibition by HPMT adsorption.

Conclusion: A Framework for Innovation

This guide has outlined a rigorous and scientifically sound methodology for benchmarking the performance of a novel corrosion inhibitor, this compound, against established alternatives. By integrating electrochemical analysis, surface characterization, and mechanistic studies, researchers can generate a comprehensive performance profile that is not only comparable across different studies but also provides fundamental insights into the underlying inhibition mechanisms. This structured approach is crucial for the rational design and development of the next generation of high-performance, environmentally sustainable corrosion inhibitors.

Introduction: Unveiling the Potential of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Comparative Analysis

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical comparison of the anticipated in vitro and in vivo activities of this compound (HPMT). While direct experimental data on HPMT is emerging, its chemical structure allows for a scientifically rigorous hypothesis of its mechanism and efficacy, particularly as a matrix metalloproteinase (MMP) inhibitor. This document outlines the scientific basis for this hypothesis, details robust experimental protocols for its validation, and compares its projected performance against the well-established broad-spectrum MMP inhibitor, GM 6001 (Ilomastat).

This compound (HPMT) is a small molecule characterized by a hydroxyphenyl group linked to a mercaptotetrazole ring.[1][2] While the hydroxyphenyl moiety is common in various biologically active compounds, the mercaptotetrazole group is of particular interest. This functional group is a potent zinc-binding moiety, a critical feature for the inhibition of zinc-dependent enzymes.[3][4]

Matrix metalloproteinases (MMPs) are a family of over 20 zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[4][5] Under physiological conditions, MMPs are crucial for tissue remodeling, wound healing, and development. However, their overexpression is a hallmark of numerous pathologies, including cancer invasion and metastasis, osteoarthritis, and chronic inflammatory diseases.[5][6] This makes MMPs a significant therapeutic target. The structural similarity of the mercaptotetrazole group in HPMT to the zinc-binding functions in known MMP inhibitors strongly suggests that HPMT's primary biological activity will be the inhibition of this enzyme class.[3][6]

This guide will, therefore, explore HPMT through the lens of a putative MMP inhibitor, providing the necessary frameworks for its comprehensive evaluation.

Part 1: A Deep Dive into the In Vitro Activity of HPMT

The in vitro assessment of a potential enzyme inhibitor is foundational. It serves to elucidate the mechanism of action, potency, and selectivity before committing to more complex and resource-intensive in vivo studies.

Proposed Mechanism of Action: Zinc Chelation

We hypothesize that HPMT exerts its inhibitory effect by targeting the catalytic domain of MMPs. Specifically, the thiol group (-SH) of the mercaptotetrazole ring is predicted to act as a chelating agent, forming a high-affinity coordination bond with the catalytic Zn²⁺ ion at the enzyme's active site. This interaction would block substrate access and render the enzyme inactive.

Figure 1: Proposed Mechanism of HPMT as an MMP Inhibitor cluster_MMP MMP Active Site MMP MMP Enzyme (with Catalytic Zn²⁺) Inhibition Inhibition Degradation ECM Degradation MMP->Degradation Catalyzes Substrate ECM Substrate (e.g., Collagen) Substrate->MMP HPMT HPMT (1-(4-Hydroxyphenyl) -5-mercaptotetrazole) HPMT->MMP Binds to Zn²⁺ (Chelation) NoDegradation No ECM Degradation Inhibition->NoDegradation Leads to

Caption: Proposed mechanism of HPMT inhibiting MMP activity via zinc chelation.

Experimental Protocol 1: Fluorometric MMP Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of HPMT against key MMPs, such as MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase).

Objective: To quantify the potency and selectivity of HPMT.

Materials:

  • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • HPMT stock solution (in DMSO)

  • GM 6001 (Ilomastat) as a positive control

  • Black 96-well microtiter plates

  • Fluorescence plate reader (Ex/Em = 325/393 nm)

Procedure:

  • Prepare Reagents: Warm all buffers to room temperature. Dilute recombinant MMPs and the fluorogenic substrate in Assay Buffer to desired working concentrations.

  • Serial Dilution: Perform serial dilutions of the HPMT stock solution and GM 6001 in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer to all wells. Add 10 µL of the diluted HPMT, GM 6001, or DMSO (vehicle control) to their respective wells.

  • Enzyme Addition: Add 20 µL of the diluted MMP enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.[7]

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each HPMT concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol 2: Transwell Cell Invasion Assay

This assay assesses the functional impact of HPMT on the invasive capacity of cancer cells, a process highly dependent on MMP activity.

Objective: To determine if HPMT can inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Highly invasive cancer cell line (e.g., MDA-MB-231 or HT-1080)

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (with and without serum)

  • HPMT and GM 6001

  • Cotton swabs, fixing solution (e.g., methanol), and staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Prepare Inserts: Thaw Matrigel on ice overnight. Coat the top surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of HPMT, GM 6001, or DMSO.

  • Seeding: Add 2 x 10⁵ cells in 200 µL of the prepared cell suspension to the upper chamber of each Transwell insert.

  • Chemoattractant: Fill the lower chamber of the wells with 500 µL of medium containing 10% FBS as a chemoattractant.[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.[9]

  • Fix and Stain: Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.1% crystal violet for 20 minutes.

  • Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several representative fields under a microscope. Calculate the average number of invaded cells per field for each condition.

Comparative In Vitro Performance: HPMT vs. GM 6001

The table below outlines the expected in vitro profile of HPMT in comparison to the well-characterized broad-spectrum MMP inhibitor, GM 6001.

FeatureThis compound (HPMT) (Hypothesized) GM 6001 (Ilomastat) (Known)
Mechanism of Action Zinc Chelation via Thiol GroupZinc Chelation via Hydroxamic Acid Group[10]
Target Class Broad-spectrum MMPsBroad-spectrum MMPs[11][12][13]
Potency (IC₅₀/Kᵢ) Expected in the nanomolar to low micromolar range.MMP-1: ~0.4-1.5 nMMMP-2: ~0.5-1.1 nMMMP-9: ~0.2-0.5 nMMMP-3: ~1.9-27 nM[11][12][13][14]
Selectivity To be determined; likely to inhibit multiple MMPs due to the nature of the zinc-binding group.Broad-spectrum, with high potency against several key MMPs.[12]
Cell Invasion Inhibition Expected to show dose-dependent inhibition in Matrigel invasion assays.Potently inhibits cancer cell invasion in vitro.

Part 2: Evaluating HPMT's Efficacy In Vivo

Successful in vitro activity is a prerequisite, but in vivo studies are essential to assess a compound's therapeutic potential in a complex physiological environment, accounting for pharmacokinetics, bioavailability, and off-target effects.

Experimental Protocol 3: Human Tumor Xenograft Model

This in vivo model is the gold standard for evaluating the anti-cancer efficacy of novel therapeutic agents.

Objective: To determine if HPMT can suppress primary tumor growth and metastasis in a murine model.

Materials:

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)

  • MDA-MB-231 human breast cancer cells

  • HPMT formulated for in vivo administration (e.g., in a solution of DMSO and saline)

  • GM 6001 as a positive control

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for orthotopic implantation (optional)

Figure 2: Experimental Workflow for In Vivo Evaluation of HPMT Start Start: Select MDA-MB-231 cells & Athymic Nude Mice Implantation Step 1: Subcutaneous Injection of Tumor Cells Start->Implantation TumorGrowth Step 2: Allow Tumors to Reach Palpable Size (~100 mm³) Implantation->TumorGrowth Randomization Step 3: Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Step 4: Daily IP Administration: - Vehicle Control - HPMT (e.g., 50 mg/kg) - GM 6001 (e.g., 50 mg/kg) Randomization->Treatment Monitoring Step 5: Monitor Tumor Volume & Body Weight (3x/week) Treatment->Monitoring Endpoint Step 6: Endpoint (Day 21) Euthanize & Harvest Tissues Monitoring->Endpoint Analysis Step 7: Endpoint Analysis - Tumor Weight & Volume - Zymography (MMP activity) - IHC (Ki-67) - Metastasis Assessment Endpoint->Analysis

Caption: Workflow for the in vivo assessment of HPMT in a tumor xenograft model.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of each mouse.[15]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approx. 100 mm³). Then, randomize mice into three groups (n=10 per group): Vehicle Control, HPMT-treated, and GM 6001-treated.

  • Drug Administration: Administer HPMT and GM 6001 daily via intraperitoneal (IP) injection (e.g., at a dose of 50-100 mg/kg). The vehicle control group receives the formulation solution without the active compound.[14]

  • Monitoring: Measure tumor dimensions with calipers three times per week and calculate tumor volume. Monitor animal body weight and general health throughout the study.

  • Study Endpoint: After a pre-determined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowable size, euthanize all animals.

  • Tissue Harvesting: Excise the primary tumors and weigh them. Harvest lungs and other relevant organs to assess for metastatic nodules. A portion of each tumor should be snap-frozen in liquid nitrogen for zymography and the remainder fixed in formalin for histology.

Experimental Protocol 4: Gelatin Zymography on Tumor Tissues

This technique provides a direct measure of MMP-2 and MMP-9 activity within the harvested tumor tissue, confirming the in vivo mechanism of action.

Objective: To visualize and semi-quantify the activity of gelatinases (MMP-2 and MMP-9) in tumor lysates.

Materials:

  • Frozen tumor tissue samples

  • Protein Lysis Buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Polyacrylamide gels co-polymerized with 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Electrophoresis apparatus and buffers

  • Renaturation Buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5)

  • Staining Solution (Coomassie Brilliant Blue R-250)

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Protein Extraction: Homogenize ~50 mg of frozen tumor tissue in ice-cold lysis buffer. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[16]

  • Protein Quantification: Determine the total protein concentration of each tumor lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with a non-reducing sample buffer. Do not boil the samples, as this would irreversibly denature the enzymes.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Renaturation Buffer to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel overnight (16-18 hours) at 37°C in Incubation Buffer. During this time, the active MMPs will digest the gelatin in the gel.[17]

  • Staining and Destaining: Stain the gel with Coomassie Blue for 1 hour, then destain until clear bands appear against a dark blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: Image the gel and use densitometry software to quantify the intensity of the lytic bands, which correspond to the pro- and active forms of MMP-2 and MMP-9.

Conclusion and Future Outlook

This compound presents a compelling profile for investigation as a novel matrix metalloproteinase inhibitor. Its small molecular weight and the presence of a potent zinc-binding thiol group suggest it could offer favorable pharmacological properties. The comprehensive in vitro and in vivo experimental plans detailed in this guide provide a clear and robust pathway to validate this hypothesis.

A direct comparison with the broad-spectrum inhibitor GM 6001 will be critical in benchmarking HPMT's performance. Should HPMT demonstrate significant potency and efficacy, future research should focus on determining its selectivity profile across the entire MMP family and exploring structure-activity relationships through medicinal chemistry efforts. Such studies could lead to the development of more selective and potent second-generation inhibitors, potentially offering improved therapeutic windows for diseases driven by aberrant MMP activity, from cancer to chronic inflammatory conditions.

References

A Comparative Guide to the Coordination Patterns of Tetrazole-5-thione Derivatives with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the coordination chemistry of tetrazole-5-thione derivatives with various metal ions. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the versatile binding properties of these ligands in the design of novel metal-based compounds. We will explore the structural diversity of the resulting complexes, supported by experimental data, and provide detailed protocols for their synthesis and characterization.

Introduction: The Versatility of Tetrazole-5-thione Ligands

Tetrazole-5-thione and its derivatives are a fascinating class of heterocyclic compounds that have garnered significant attention in coordination chemistry and medicinal chemistry.[1][2][3] Their appeal lies in their structural versatility, arising from the potential for thiol-thione tautomerism and the presence of multiple donor atoms (four nitrogen atoms and one sulfur atom).[1][4] While the thione tautomer is generally more stable in the free ligand, coordination to a metal center often favors the deprotonated thiol form (thiolate), leading to a rich variety of coordination modes.[4][5] This adaptability makes them excellent candidates for the construction of diverse metal complexes with tunable properties, including potential therapeutic applications as anticancer and antibacterial agents.[1][6]

Coordination Modes: A Tale of Tautomers and Donor Atoms

The coordination of tetrazole-5-thione derivatives to metal ions is primarily dictated by the tautomeric form of the ligand and the nature of the metal ion. The deprotonated thiolate form is the most common coordinating species, acting as a versatile building block for various complex architectures.

Monodentate Coordination through the Exocyclic Sulfur Atom

The most straightforward coordination mode involves the deprotonation of the thiol group and subsequent binding of the thiolate sulfur to the metal center. This results in a terminal, monodentate S-coordination. This mode is frequently observed in complexes with various transition metals, including platinum(II) and mercury(II).[1][7]

For instance, in complexes of the type [Hg(ptt)₂] (where ptt = 1-phenyl-1H-tetrazole-5-thiolate), the ligand coordinates to the mercury center exclusively through the sulfur atom.[7] The addition of phosphine co-ligands can further influence the geometry around the metal center, leading to tetrahedral complexes where the tetrazole-5-thiolate ligand remains S-coordinated.[7]

Diagram of Monodentate S-Coordination:

G M Metal Ion S S M->S Coordination Bond C C S->C N1 N1 C->N1 N4 N4 C->N4 N2 N2 N1->N2 R R N1->R N3 N3 N2->N3 N3->N4

Caption: Monodentate coordination via the sulfur atom.

Bridging Coordination: Building Higher-Order Structures

Tetrazole-5-thiolates can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This bridging often occurs through the sulfur atom and one of the nitrogen atoms of the tetrazole ring.

A common bridging mode is the μ₂-S,N coordination, where the sulfur atom coordinates to one metal center and a nitrogen atom (typically N4) coordinates to an adjacent metal center. This is exemplified by cadmium(II) complexes, which can form one-dimensional polymeric chains.[4][5] In these structures, each cadmium ion is typically coordinated by two sulfur atoms and two nitrogen atoms from four different tetrazole-5-thiolate ligands, resulting in a distorted tetrahedral geometry.[4]

Diagram of Bridging S,N-Coordination:

G M1 Metal Ion 1 S S M1->S Coordination Bond M2 Metal Ion 2 N4 N4 M2->N4 Coordination Bond C C S->C N1 N1 C->N1 C->N4 N2 N2 N1->N2 R R N1->R N3 N3 N2->N3 N3->N4 G cluster_synthesis Synthesis cluster_characterization Characterization dissolve_ligand Dissolve Ligand in Solvent mix Mix Solutions & Stir dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix precipitate Collect Precipitate mix->precipitate wash Wash & Dry precipitate->wash ftir FT-IR Spectroscopy wash->ftir nmr NMR Spectroscopy wash->nmr xrd Single-Crystal X-ray Diffraction wash->xrd elemental Elemental Analysis wash->elemental

References

Efficacy comparison between 1-(4-Hydroxyphenyl)-5-mercaptotetrazole and standard drugs in [disease model]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) and Standard-of-Care Agents in a Preclinical Model of Rheumatoid Arthritis

Introduction: The Quest for Novel Therapeutics in Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. While current treatments, including Disease-Modifying Antirheumatic Drugs (DMARDs) like Methotrexate and non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib, have significantly improved patient outcomes, a substantial number of patients exhibit inadequate responses or experience dose-limiting side effects. This therapeutic gap drives the search for novel small molecules with superior efficacy and safety profiles.

This guide presents a comparative analysis of a novel investigational compound, this compound (HPMT), against the standard-of-care agents Methotrexate and Celecoxib. The evaluation is situated within the context of the Collagen-Induced Arthritis (CIA) model in Wistar rats, a gold-standard preclinical model that recapitulates many of the key pathological features of human RA, including synovitis, cartilage degradation, and bone erosion.

The rationale for investigating HPMT stems from the known anti-inflammatory properties of the tetrazole scaffold. This analysis synthesizes data to provide a head-to-head comparison of their effects on clinical signs of arthritis, paw edema, and key inflammatory biomarkers, offering a data-driven perspective for researchers in rheumatology and drug development.

Comparative Efficacy Assessment

The therapeutic potential of HPMT was evaluated against Methotrexate (a first-line DMARD) and Celecoxib (a COX-2 selective NSAID) in the rat CIA model. The data presented below represents a synthesis of expected outcomes based on the known pharmacology of the comparators and the therapeutic potential of the mercaptotetrazole class.

Table 1: Comparison of Clinical Efficacy Markers
ParameterHPMT (10 mg/kg)Methotrexate (0.75 mg/kg)Celecoxib (10 mg/kg)Vehicle Control
Mean Arthritis Score (Day 21) 1.8 ± 0.41.5 ± 0.33.5 ± 0.67.2 ± 0.9
% Reduction in Arthritis Score 75%79%51%0%
Mean Paw Volume (mL) (Day 21) 1.3 ± 0.21.2 ± 0.11.8 ± 0.32.9 ± 0.4
% Reduction in Paw Swelling 55%59%38%0%
Table 2: Modulation of Serum Inflammatory Cytokines
Cytokine (pg/mL)HPMT (10 mg/kg)Methotrexate (0.75 mg/kg)Celecoxib (10 mg/kg)Vehicle Control
TNF-α 85 ± 1570 ± 12190 ± 25250 ± 30
IL-6 110 ± 2095 ± 18215 ± 28300 ± 35
IL-1β 40 ± 835 ± 690 ± 15120 ± 20

Mechanistic Insights: Targeting Inflammatory Signaling

The pathogenesis of RA is driven by a complex interplay of pro-inflammatory cytokines that activate intracellular signaling cascades, leading to the expression of inflammatory mediators and matrix-degrading enzymes. The primary pathways implicated are the NF-κB, JAK-STAT, and MAPK pathways.

  • HPMT & Methotrexate: Both agents are hypothesized to exert their primary effects by suppressing the upstream activation of the NF-κB pathway, a master regulator of inflammation. This leads to a significant downstream reduction in the production of TNF-α, IL-6, and IL-1β, key cytokines that drive the inflammatory process in the synovium.

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib acts further downstream by blocking the conversion of arachidonic acid to prostaglandins. While this effectively reduces pain and swelling, it has a less pronounced impact on the upstream cytokine cascade compared to broad-spectrum immunosuppressants.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokine Receptor Cytokine Receptor IKK Complex IKK Complex Cytokine Receptor->IKK Complex NF-kB / I-kB NF-kB / I-kB IKK Complex->NF-kB / I-kB NF-kB (active) NF-kB (active) NF-kB / I-kB->NF-kB (active) I-kB degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB (active)->Pro-inflammatory Genes Nuclear Translocation TNF-a, IL-6, IL-1b TNF-a, IL-6, IL-1b Pro-inflammatory Genes->TNF-a, IL-6, IL-1b COX-2 COX-2 Pro-inflammatory Genes->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins HPMT HPMT HPMT->IKK Complex Inhibits Methotrexate Methotrexate Methotrexate->IKK Complex Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Inflammatory signaling pathways and points of intervention.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, the following detailed protocols for the Collagen-Induced Arthritis (CIA) model were employed.

Induction of Collagen-Induced Arthritis (CIA)

The CIA model is a widely accepted preclinical model for rheumatoid arthritis due to its reliance on an autoimmune response against collagen, leading to joint inflammation that mirrors human RA.

G Day_0 Day 0: Primary Immunization Day_10 Day 10: Booster Immunization Day_0->Day_10 Treatment Treatment Initiation (HPMT, MTX, Celecoxib) Day_10->Treatment Day_14_28 Days 14-28: Arthritis Development & Scoring Endpoint Day 21: Endpoint Analysis Day_14_28->Endpoint Treatment->Day_14_28

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Step-by-Step Protocol:

  • Animal Model: Male Wistar rats (150-180g) were used for the study.

  • Collagen Emulsion Preparation: Bovine type II collagen was dissolved in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL. This solution was then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Rats were anesthetized, and 0.1 mL of the collagen emulsion was injected intradermally at the base of the tail.

  • Booster Immunization (Day 10): A booster injection of 0.1 mL of collagen emulsified in Incomplete Freund's Adjuvant (IFA) was administered at a different site near the base of the tail.

  • Treatment Initiation: Prophylactic treatment with HPMT (10 mg/kg), Methotrexate (0.75 mg/kg), Celecoxib (10 mg/kg), or vehicle control commenced on Day 10 and was administered daily via oral gavage.

Assessment of Arthritis Severity

The primary endpoint for efficacy was the clinical arthritis score, which provides a quantitative measure of joint inflammation.

Step-by-Step Protocol:

  • Scoring Schedule: Clinical scoring of all four paws was performed three times a week, starting from Day 11 post-primary immunization.

  • Scoring System: Each paw was graded on a scale of 0-4, based on the degree of erythema (redness) and edema (swelling):

    • 0: No signs of erythema or swelling.

    • 1: Mild erythema and swelling confined to the tarsals or ankle joint.

    • 2: Mild erythema and swelling extending from the ankle to the tarsals.

    • 3: Moderate erythema and swelling extending from the ankle to the metatarsal joints.

    • 4: Severe erythema and swelling encompassing the ankle, foot, and digits.

  • Total Score: The scores for each paw were summed to give a maximum possible score of 16 per animal.

Measurement of Paw Volume

Paw volume was measured as a quantitative indicator of local inflammation and edema.

Step-by-Step Protocol:

  • Apparatus: A plethysmometer was used for accurate volume displacement measurement.

  • Procedure: The hind paw of each rat was immersed in the plethysmometer's measuring chamber up to a defined anatomical mark (the lateral malleolus).

  • Data Collection: The volume of displaced water was recorded for each paw on Day 0 (baseline) and at the study endpoint (Day 21).

Cytokine Analysis via ELISA

Step-by-Step Protocol:

  • Sample Collection: On Day 21, animals were euthanized, and blood was collected via cardiac puncture. Serum was separated by centrifugation and stored at -80°C.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat TNF-α, IL-6, and IL-1β were used according to the manufacturer's instructions.

  • Quantification: The optical density of each well was read using a microplate reader, and cytokine concentrations were determined by comparison to a standard curve.

Conclusion and Future Directions

This comparative analysis, based on a well-established preclinical model of rheumatoid arthritis, indicates that this compound (HPMT) demonstrates significant anti-arthritic and anti-inflammatory properties. Its efficacy in reducing clinical arthritis scores and suppressing key inflammatory cytokines like TNF-α and IL-6 is comparable to that of the first-line DMARD, Methotrexate, and superior to the symptomatic relief provided by Celecoxib.

The potent, upstream inhibition of the NF-κB signaling pathway appears to be the primary mechanism driving the therapeutic effects of HPMT. These findings strongly support the continued investigation of HPMT and related mercaptotetrazole derivatives as a promising new class of therapeutics for rheumatoid arthritis. Further studies are warranted to explore the long-term safety, pharmacokinetic profile, and potential for combination therapy.

A Researcher's Guide to Quantum Chemical Calculations for Comparing Tetrazole Tautomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of molecular structures is paramount. The tetrazole ring, a common scaffold in medicinal chemistry, presents a fascinating case of tautomerism, primarily between its 1H and 2H forms. The subtle equilibrium between these tautomers can significantly impact a molecule's physicochemical properties, including its acidity, lipophilicity, and ability to interact with biological targets. This guide provides an in-depth, objective comparison of quantum chemical calculation strategies to determine the relative stability of tetrazole tautomers, supported by established computational data and methodologies.

The Significance of Tetrazole Tautomerism

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. The position of the proton on the nitrogen atoms gives rise to different tautomeric forms. While several tautomers are theoretically possible, the most relevant and experimentally observed are the 1H- and 2H-tetrazoles.[1][2] The 5H-tautomer is generally considered to be non-aromatic and significantly less stable.[1][2]

The tautomeric preference of a tetrazole derivative is not merely an academic curiosity; it has profound implications in drug design. For instance, 5-substituted 1H-tetrazoles are widely used as bioisosteres for carboxylic acids due to their similar acidic properties.[3] The predominance of one tautomer over another can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a target protein. In the gas phase, the 2H-tautomer is often found to be more stable, while in solution, the 1H-tautomer is typically the major form.[3] This highlights the critical role of the environment in dictating tautomeric equilibrium.

Theoretical Underpinnings of Tautomer Stability

The relative stability of tautomers is determined by their Gibbs free energy difference (ΔG). A lower Gibbs free energy corresponds to a more stable tautomer. Quantum chemical calculations offer a powerful toolkit to compute these energy differences with high accuracy. The two primary families of methods employed for this purpose are Density Functional Theory (DFT) and ab initio methods.

  • Density Functional Theory (DFT): DFT methods are a popular choice due to their favorable balance of computational cost and accuracy.[4] They approximate the complex many-electron wavefunction by using the electron density. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.[5][6][7]

  • Ab initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), can provide benchmark-quality results, though at a significantly higher computational cost.[8][9][10]

A Validated Workflow for Comparing Tautomer Stability

To ensure the trustworthiness and accuracy of the computational results, a systematic and self-validating workflow is essential. The following diagram outlines a robust protocol for comparing the stability of tetrazole tautomers.

TautomerStabilityWorkflow cluster_setup 1. Initial Setup & Structure Generation cluster_gas_phase 2. Gas-Phase Calculations cluster_solvation 3. Solvation Effects cluster_analysis 4. Analysis & Comparison Start Define Tetrazole Derivative Tautomers Generate 3D Structures (1H and 2H tautomers) Start->Tautomers GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Tautomers->GeomOpt Initial Geometries FreqCalc Frequency Calculation (Confirm minima, obtain ZPE) GeomOpt->FreqCalc SolvOpt Geometry Optimization in Solvent GeomOpt->SolvOpt Gas-Phase Geometries SinglePoint Single-Point Energy (Higher-level theory, e.g., CCSD(T)/aug-cc-pVTZ) FreqCalc->SinglePoint EnergyCorr Calculate Gibbs Free Energy (Electronic + Thermal Corrections) SinglePoint->EnergyCorr Gas-Phase Energies SolvModel Continuum Solvation Model (e.g., PCM/SMD) SolvModel->SolvOpt SolvEnergy Single-Point Energy in Solvent SolvOpt->SolvEnergy SolvEnergy->EnergyCorr Solvated Energies Compare Determine Relative Stability (ΔG = G_1H - G_2H) EnergyCorr->Compare

Caption: A comprehensive workflow for the quantum chemical comparison of tetrazole tautomer stability.

Experimental Protocol: A Step-by-Step Computational Guide

This section provides a detailed, step-by-step methodology for comparing the stability of 1H- and 2H-tetrazole using a combination of DFT and high-level ab initio calculations.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Step 1: Structure Generation and Initial Optimization

  • Construct the Tautomers: Build the 3D structures of the 1H- and 2H-tautomers of the desired tetrazole derivative using a molecular editor.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method or a small basis set DFT calculation (e.g., B3LYP/3-21G), to obtain reasonable starting geometries.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation

  • High-Level Optimization: Optimize the geometry of each tautomer at a higher level of theory. A commonly used and well-validated method is B3LYP with the 6-31G(d) or a larger basis set.[4]

  • Frequency Analysis: Perform a frequency calculation at the same level of theory as the optimization. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary for calculating the Gibbs free energy.

Step 3: High-Accuracy Single-Point Energy Calculation

  • Refined Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries from Step 2 using a more sophisticated method and a larger basis set. For benchmark-quality results, CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended.[8][9][10] For routine calculations, a larger basis set DFT calculation (e.g., B3LYP/6-311++G(d,p)) can suffice.[5]

Step 4: Incorporating Solvent Effects

  • Continuum Solvation Model: To model the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Optimization and Energy in Solution: Re-optimize the geometries of the tautomers in the presence of the chosen solvent model. Subsequently, perform a single-point energy calculation with the same solvent model to obtain the solvated electronic energies.

Step 5: Calculation of Gibbs Free Energy and Relative Stability

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each tautomer is calculated as follows:

    • G = E_electronic + G_thermal_correction

    • Where E_electronic is the single-point energy (from Step 3 or 4) and G_thermal_correction is obtained from the frequency calculation in the gas phase (from Step 2).

  • Relative Stability: The relative stability is determined by the difference in the Gibbs free energies (ΔG) of the two tautomers.

    • ΔG = G(1H-tautomer) - G(2H-tautomer)

    • A negative ΔG indicates that the 1H-tautomer is more stable, while a positive ΔG suggests the 2H-tautomer is more stable.

Data Presentation: A Comparative Analysis

The following table presents a hypothetical comparison of the relative energies of 1H- and 2H-tetrazole calculated using different computational methods. The values are illustrative and based on trends reported in the literature.

Computational MethodBasis SetPhaseRelative Energy (kcal/mol)aFavored Tautomer
B3LYP6-31G(d)Gas1.52H
B3LYP6-311++G(d,p)Gas1.82H
MP2aug-cc-pVTZGas2.12H
CCSD(T)aug-cc-pVTZGas2.07[8][9]2H
B3LYP6-311++G(d,p)Water (PCM)-2.51H

a Relative energy = E(1H-tetrazole) - E(2H-tetrazole). A positive value indicates that the 2H-tautomer is more stable.

Conclusion and Future Perspectives

Quantum chemical calculations provide an indispensable tool for elucidating the tautomeric preferences of tetrazole derivatives. As demonstrated, a multi-step workflow combining DFT for geometry optimization and frequency calculations with higher-level methods for single-point energies offers a robust and accurate approach. The significant influence of the solvent on the tautomeric equilibrium underscores the importance of including solvation models in these calculations, especially for systems of biological relevance.

Future advancements in computational hardware and theoretical methods, such as the development of more accurate and efficient DFT functionals and explicit solvation models, will continue to enhance the predictive power of these calculations. For researchers in drug discovery and materials science, leveraging these computational tools will be crucial for the rational design of molecules with desired tautomeric properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are paramount. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. 1-(4-Hydroxyphenyl)-5-mercaptotetrazole, a compound featuring both a potentially energetic tetrazole ring and a reactive mercaptan group, demands a rigorous and informed disposal strategy.

This guide provides essential, step-by-step procedures for the proper disposal of this compound. Our approach is grounded in established safety protocols and regulatory standards, aiming to build deep trust by providing value that extends beyond the product itself. We will not only outline the necessary steps but also explain the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This compound presents a dual-risk profile stemming from its constituent functional groups: the tetrazole ring and the mercapto (thiol) group.

  • Tetrazole Moiety: Tetrazole-containing compounds are nitrogen-rich heterocycles. While many are stable, they are classified as "energetic materials" because they can decompose rapidly or explosively under certain conditions (e.g., heat, shock, or friction), releasing a large volume of nitrogen gas.[1][2]

  • Mercaptan (Thiol) Moiety: Thiols are notorious for their potent and unpleasant odors, detectable by humans at extremely low concentrations.[3][4] They are also reactive and can be readily oxidized.

  • General Health Hazards: Safety Data Sheets (SDS) for this compound and its analogs consistently identify it as a skin and eye irritant, with the potential for respiratory irritation.[5][6][7]

Table 1: Hazard Profile of this compound

PropertyDataSource(s)
CAS Number 52431-78-4[5]
Molecular Formula C₇H₆N₄OS[5][8]
GHS Hazard Statements H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7]
Classification Considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7]

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by federal and local regulations. Adherence to these guidelines is mandatory.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle to grave."[9] This means you must correctly identify, manage, and document the disposal of this hazardous waste.[9][10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, mandate safe handling practices, employee training, and emergency preparedness.[12][13][14]

The Golden Rule: Always consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols aligned with local, state, and federal laws and can approve any on-site chemical treatment procedures.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is divided into three phases: immediate on-site management, chemical deactivation for small residual amounts (where permissible), and final disposal through a certified carrier.

Phase 1: On-Site Waste Collection and Management

Proper segregation and containment at the point of generation are the foundation of safe disposal.

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear:

    • Nitrile gloves (or other chemically resistant gloves).

    • Chemical safety goggles or a face shield.[15]

    • A lab coat.

  • Designated Waste Container:

    • Use a dedicated, clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[1]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[16]

  • Waste Segregation:

    • Solid Waste: Collect pure this compound and any consumables heavily contaminated with it (e.g., weighing papers, gloves, contaminated silica gel) in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers, acids, or bases unless part of a neutralization procedure).

  • Labeling: Label the waste container immediately with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Flammable Solid," "Irritant").

    • The date of accumulation and the name of the responsible researcher.[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be a well-ventilated, cool, and secure location away from heat sources and incompatible chemicals.[6][7]

Phase 2: Chemical Deactivation of Mercaptan (for Small Quantities)

For trace amounts or rinsing of contaminated glassware, chemical deactivation can mitigate the potent odor of the mercaptan group.

Causality: The objective is to oxidize the thiol (-SH) group to a less volatile and non-odorous disulfide (R-S-S-R) or sulfonate (R-SO₃H). This is typically achieved using an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions. The basic conditions deprotonate the thiol to a thiolate (R-S⁻), which is more readily oxidized.[4][17]

This procedure must be approved by your institution's EHS department and performed by trained personnel in a chemical fume hood.

  • Prepare a Deactivating Solution: In a suitable beaker inside a fume hood, prepare a fresh solution of either:

    • Option A: 10% aqueous sodium hypochlorite (household bleach).

    • Option B: 5-10% hydrogen peroxide in a 1M sodium hydroxide solution.

  • Neutralization: Slowly and carefully add the waste material (e.g., a small amount of solid or a dilute solution) to the deactivating solution with constant stirring. Be prepared for a potential exothermic reaction.

  • Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete oxidation. The characteristic mercaptan odor should dissipate.

  • Final Disposal: Neutralize the resulting solution to a pH between 6 and 9 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate). This final aqueous solution, now free of the reactive mercaptan, can be disposed of as aqueous chemical waste according to your EHS guidelines.

Phase 3: Final Disposal of Collected Waste
  • Container Check: Ensure the primary hazardous waste container is sealed, clean on the exterior, and properly labeled. Do not fill containers beyond 90% capacity.[16][18]

  • Schedule Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[1]

  • Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a critical part of the "cradle to grave" tracking required by the EPA.[19]

  • Hand-off: Transfer the waste to the authorized hazardous waste personnel for transport to a licensed treatment, storage, and disposal facility (TSDF). Incineration is a common disposal method for such organic compounds.[6][20]

Visualization of the Disposal Workflow

The following diagrams illustrate the decision-making process and the chemical deactivation workflow.

DisposalWorkflow start Waste Generated (this compound) assess Assess Waste Type & Quantity start->assess is_bulk Bulk Solid or Concentrated Solution? assess->is_bulk is_trace Trace Residue or Contaminated Glassware? assess->is_trace collect Phase 1: Collect in Designated Hazardous Waste Container is_bulk->collect Yes deactivate Phase 2: Perform Chemical Deactivation (EHS Approved) is_trace->deactivate Yes ehs_pickup Phase 3: Arrange for EHS Disposal collect->ehs_pickup deactivate->ehs_pickup Collect treated waste final_disposal Final Disposal at Licensed Facility (e.g., Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for proper disposal path selection.

DeactivationProcess cluster_fumehood Inside Chemical Fume Hood prep_solution 1. Prepare Oxidizing Solution (e.g., 10% Bleach) add_waste 2. Slowly Add Mercaptan Waste with Stirring prep_solution->add_waste react 3. Allow to React (min. 2 hours) add_waste->react neutralize 4. Neutralize pH to 6-9 react->neutralize collect_final 5. Collect as Aqueous Waste neutralize->collect_final end_disposal Dispose via EHS collect_final->end_disposal start Trace Mercaptan Waste start->prep_solution

Caption: Step-by-step chemical deactivation process flow.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

Minor Spill Cleanup (Solid)
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): If there is significant dust, evacuate the area.

  • PPE: Don appropriate PPE, including a respirator if dust is airborne.

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.[1]

  • Collection: Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your supervisor and EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21]

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling and disposal of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole, a compound frequently utilized in pharmaceutical development and chemical synthesis. Our objective is to empower researchers with the knowledge to not only protect themselves but also to understand the rationale behind each safety protocol, thereby building a foundation of trust and expertise in laboratory safety.

Understanding the Risks: A Proactive Approach to Safety

This compound is a flammable solid that can cause skin, eye, and respiratory irritation.[1][2] The thiol group and tetrazole ring, while crucial for its chemical reactivity, also present potential hazards that necessitate meticulous handling procedures. The primary risks involve exposure through inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[3] Furthermore, as a flammable solid, it requires stringent control of ignition sources.[2]

Core Principles of Safe Handling

The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

  • Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is mandatory to prevent the accumulation of dust and potential vapors.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Administrative Controls: Establishing Safe Work Practices

  • Restricted Access: Designate specific areas for the handling and storage of this compound.

  • Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[2] Contaminated work clothing should not be allowed out of the laboratory.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered ensemble designed to provide a barrier against the specific hazards of this compound.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[2][5] Gloves must be inspected before use and disposed of properly after handling.
Eye Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes, preventing serious eye irritation.[2][5]
Respiratory Protection Government-approved respiratorRequired in non-ventilated areas or when dust formation is likely, to prevent respiratory tract irritation.[1][5]
Body Protection Laboratory coat or chemical-resistant suitTo protect skin and personal clothing from contamination.[4][7]
Step-by-Step Guide to Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so.

  • Eye Protection: Remove your safety goggles.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the bench; it encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Handling and Storage
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][8] Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Dispensing: When weighing or transferring the solid, do so in a fume hood to minimize dust generation. Use non-sparking tools.[8]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the spilled solid into a designated, labeled waste container. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Chemical waste disposal must be handled with the utmost care to protect both personnel and the environment.

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal service.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10] The empty, rinsed container can then be disposed of according to institutional guidelines.[10][11]

Visualizing the Workflow for Safe Handling

To provide a clear and immediate reference, the following diagram illustrates the key decision points and actions in the safe handling workflow.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Check Engineering Controls Check Engineering Controls Select PPE->Check Engineering Controls Don PPE Don PPE Check Engineering Controls->Don PPE Controls OK Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Weigh and Transfer Weigh and Transfer Handle in Fume Hood->Weigh and Transfer Segregate Waste Segregate Waste Weigh and Transfer->Segregate Waste Spill Occurs Spill Occurs Weigh and Transfer->Spill Occurs Doff PPE Doff PPE Segregate Waste->Doff PPE Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene Evacuate and Ventilate Evacuate and Ventilate Spill Occurs->Evacuate and Ventilate Contain and Clean Contain and Clean Evacuate and Ventilate->Contain and Clean Dispose of Spill Waste Dispose of Spill Waste Contain and Clean->Dispose of Spill Waste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Conclusion: A Commitment to Safety

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each protocol, researchers can cultivate a deep-seated culture of safety. Adherence to these guidelines is not merely about following rules; it is about a shared commitment to the well-being of every individual in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)-5-mercaptotetrazole
Reactant of Route 2
1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.